5-Propylfuran-2-carbaldehyde
Description
Properties
IUPAC Name |
5-propylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUAYAKBONDNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424689 | |
| Record name | 5-propylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-27-9 | |
| Record name | 5-propylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Propylfuran-2-carbaldehyde from 2-Propylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-propylfuran-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 2-propylfuran. This document details the prevalent synthetic methodology, the Vilsmeier-Haack reaction, and presents an alternative synthetic route. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
Furan derivatives are key structural motifs in a wide array of pharmaceuticals and biologically active compounds. The formylation of furans, particularly the introduction of a carbaldehyde group at the 5-position of a 2-substituted furan, provides a versatile handle for further chemical transformations. This compound is a key intermediate for the synthesis of more complex molecules. The primary method for this transformation is the Vilsmeier-Haack reaction, an electrophilic aromatic substitution that utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[1][2] This guide will focus on the practical application of this reaction to 2-propylfuran.
Synthetic Methodologies
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
The overall transformation is as follows:
Reaction Scheme:
Reaction Mechanism:
The mechanism of the Vilsmeier-Haack reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich furan ring of 2-propylfuran attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate affords the final product, this compound.
Alternative Synthetic Route
An alternative, documented synthesis of this compound has been reported, providing a validated method with a reported yield and characterization data. This method utilizes a nickel-catalyzed cross-coupling reaction.
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Propylfuran (General Procedure)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of furan and other electron-rich aromatic compounds. Researchers should optimize the reaction conditions for their specific setup.
Materials:
-
2-Propylfuran
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with 2-Propylfuran: Dissolve 2-propylfuran (1.0 equivalent) in anhydrous dichloromethane. Add the 2-propylfuran solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Alternative Synthesis of this compound
The following protocol is adapted from a patented procedure.
Materials:
-
A suitable starting furan derivative (as described in the patent)
-
Bis(acetylacetonate)nickel(II) [Ni(acac)₂]
-
Diallyl ether
-
Ethyl magnesium chloride (2M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flask charged with a stir bar, add the starting furan derivative (1.0 eq) and Ni(acac)₂ (0.06 eq). Evacuate the vessel and backfill with argon.
-
Reagent Addition: Add dry THF, followed by diallyl ether (1.0 eq). Stir the mixture for 5 minutes and then cool to -30 °C.
-
Grignard Addition: Add ethyl magnesium chloride (2.0 eq) dropwise. Stir the resulting yellow solution at -30 °C for 1 hour.
-
Quenching and Workup: Add 1N HCl and allow the mixture to warm to room temperature, stirring for 1 hour. Add dichloromethane, agitate, and separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent and chromatograph the residue on silica gel (15:1 hexanes/ethyl acetate) to yield this compound as a yellow oil.[4]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yield
| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | 2-Propylfuran, DMF, POCl₃ | Dichloromethane | 0 to RT | 2-4 | Not Reported | General Method |
| Alternative Synthesis | Furan derivative, Ni(acac)₂, Diallyl ether, EtMgCl | THF | -30 to RT | 1 | 83 | [4] |
Table 2: Product Characterization Data for this compound
| Spectroscopic Data | Chemical Shift (δ ppm) or Value |
| ¹H NMR (300 MHz, CDCl₃) | |
| Aldehyde (-CHO) | 9.51 (s, 1H) |
| Furan Ring (H-3) | 7.16 (d, J = 4.5 Hz, 1H) |
| Furan Ring (H-4) | 6.23 (d, J = 4.5 Hz, 1H) |
| Propyl (-CH₂-) | 2.69 (t, J = 7.5 Hz, 2H) |
| Propyl (-CH₂-) | 1.72 (m, 2H) |
| Propyl (-CH₃) | 0.97 (t, J = 7.5 Hz, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | |
| Aldehyde (C=O) | 176.9 |
| Furan Ring (C-5) | 163.9 |
| Furan Ring (C-2) | 151.8 |
| Furan Ring (C-3) | 123.5 |
| Furan Ring (C-4) | 108.7 |
| Propyl (-CH₂-) | 30.3 |
| Propyl (-CH₂-) | 20.9 |
| Propyl (-CH₃) | 13.6 |
| Data obtained from the alternative synthesis method.[4] |
Conclusion
References
Spectroscopic and Methodological Profile of 5-Propylfuran-2-carbaldehyde (CAS 14497-27-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 5-Propylfuran-2-carbaldehyde (CAS Number: 14497-27-9), a furan derivative of interest in various chemical and potentially biological research areas. While furan-containing compounds are known for a wide range of biological activities, specific data for this particular molecule is limited in the public domain.[1][2] This document compiles available experimental data, outlines a detailed synthesis protocol, and provides context on the general significance of this class of compounds.
Chemical and Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while experimental Nuclear Magnetic Resonance (NMR) data is available, specific experimental Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data for this compound could not be sourced from the public domain during the compilation of this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data have been reported in the context of its synthesis.[3]
Table 1: ¹H NMR Spectroscopic Data of this compound [3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.51 | s | - | Aldehyde H |
| 7.16 | d | 4.5 | Furan Ring H |
| 6.23 | d | 4.5 | Furan Ring H |
| 2.69 | t | 7.5 | -CH₂- (α to furan) |
| 1.72 | m | - | -CH₂- (β to furan) |
| 0.97 | t | 7.5 | -CH₃ |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound [3]
| Chemical Shift (δ, ppm) | Assignment |
| 176.9 | C=O (Aldehyde) |
| 163.9 | Furan Ring C |
| 151.8 | Furan Ring C |
| 123.5 | Furan Ring C |
| 108.7 | Furan Ring C |
| 30.3 | -CH₂- (α to furan) |
| 20.9 | -CH₂- (β to furan) |
| 13.6 | -CH₃ |
Solvent: CDCl₃, Frequency: 75 MHz
Experimental Protocols
Synthesis of this compound[3]
A detailed experimental protocol for the synthesis of this compound has been described.[3] The following is a summary of the reported procedure.
Materials:
-
CMFDBA 6 (1.013 g, 3.687 mmol)
-
bis(acetylacetonate)nickel(II) (Ni(acac)₂, 56 mg, 0.22 mmol)
-
Dry Tetrahydrofuran (THF, 20 mL)
-
Diallyl ether (0.45 mL, 0.36 g, 3.7 mmol)
-
Ethyl magnesium chloride (2M in THF, 3.70 mL, 7.40 mmol)
-
1N Hydrochloric acid (HCl, 100 mL)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexanes/ethyl acetate (15:1)
Procedure:
-
A flask is charged with CMFDBA 6 and Ni(acac)₂ under an inert argon atmosphere.
-
Dry THF and diallyl ether are added, and the mixture is stirred for 5 minutes.
-
The mixture is cooled to -30 °C.
-
Ethyl magnesium chloride is added dropwise, and the resulting solution is stirred at -30 °C for 1 hour.
-
1N HCl is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over Na₂SO₄.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a 15:1 mixture of hexanes and ethyl acetate to yield this compound as a yellow oil (83% yield).
Biological Context and Potential Relevance
While no specific signaling pathways involving this compound have been documented in the available literature, the furan scaffold is a common motif in a wide range of biologically active compounds.[1][2] Derivatives of furan have been reported to exhibit diverse pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2][4] The biological effects of these compounds are often attributed to the electron-rich nature of the furan ring, which can participate in various interactions with biological macromolecules.[2]
The workflow for investigating the biological activity of a novel furan derivative like this compound would typically involve a series of in vitro and in vivo studies.
This generalized workflow illustrates the logical progression from the synthesis and characterization of a compound to comprehensive in vitro and in vivo studies aimed at elucidating its biological activity and mechanism of action. Future research on this compound would likely follow such a path to determine its potential therapeutic applications.
References
Technical Guide: Physical Properties of 5-Propyl-2-Furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propyl-2-furaldehyde is a furan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of the available physical property data for 5-propyl-2-furaldehyde, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound in the public domain, some properties are estimated based on structurally similar compounds.
Core Physical Properties
| Physical Property | Value | Source/Notes |
| Molecular Formula | C₈H₁₀O₂ | |
| Molecular Weight | 138.17 g/mol | |
| Physical Form | Liquid (presumed) | |
| Boiling Point | Not available. Estimated to be higher than 5-ethyl-2-furaldehyde (79-81 °C at 12 mmHg). | |
| Melting Point | Not available. Likely below room temperature as it is described as a liquid. | |
| Density | Not available. For comparison, the density of 5-ethyl-2-furaldehyde is 1.055 g/mL at 25 °C. | |
| Refractive Index | Not available. For comparison, the refractive index of 5-ethyl-2-furaldehyde is n20/D 1.522. | |
| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, ether, and acetone, similar to other furaldehydes. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of 5-propyl-2-furaldehyde.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of the substance.[3][4][5][6]
Apparatus:
-
Thiele tube or other heating bath (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Seal one end of a capillary tube by heating it in a flame.
-
Place a few drops of 5-propyl-2-furaldehyde into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature at which a continuous stream of bubbles is observed. This is the approximate boiling point.
-
To obtain a more accurate reading, stop heating and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point of the substance.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[7][8][9][10][11]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer and record its mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with 5-propyl-2-furaldehyde at the same temperature, insert the stopper, wipe dry, and weigh it (m₃).
-
The density of the liquid (ρ_liquid) can be calculated using the following formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance.[12][13][14][15][16]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Turn on the Abbe refractometer and the attached light source.
-
Use the constant temperature water bath to circulate water through the refractometer to maintain a constant temperature (typically 20°C).
-
Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol or acetone).
-
Place a few drops of 5-propyl-2-furaldehyde onto the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is visible, adjust the compensator to remove it.
-
Read the refractive index value from the scale.
Determination of Solubility
This protocol provides a qualitative and semi-quantitative method for determining solubility.[17][18][19][20][21]
Apparatus:
-
Test tubes
-
Graduated cylinders or pipettes
-
Balance
-
Vortex mixer or shaker
-
Water bath (for temperature control)
Procedure:
-
Qualitative Assessment:
-
Add approximately 1 mL of a chosen solvent (e.g., water, ethanol, hexane) to a test tube.
-
Add a small, known amount (e.g., 10 mg) of 5-propyl-2-furaldehyde to the test tube.
-
Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved material. Classify as soluble, partially soluble, or insoluble.
-
-
Semi-Quantitative Assessment (Shake-Flask Method):
-
Prepare a series of vials with a fixed volume of the solvent (e.g., 5 mL of water).
-
Add increasing, accurately weighed amounts of 5-propyl-2-furaldehyde to each vial.
-
Seal the vials and place them in a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand and any undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant of each vial.
-
Analyze the concentration of the dissolved 5-propyl-2-furaldehyde in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The solubility is the concentration of the saturated solution.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physical characterization of a novel chemical compound like 5-propyl-2-furaldehyde.
Caption: Workflow for the physical characterization of 5-propyl-2-furaldehyde.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. byjus.com [byjus.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chm.uri.edu [chm.uri.edu]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 14. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. ucc.ie [ucc.ie]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. education.com [education.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. webs.anokaramsey.edu [webs.anokaramsey.edu]
A Comprehensive Technical Guide on the Natural Occurrence of 5-Alkylfuran-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of 5-alkylfuran-2-carbaldehydes, a class of furan derivatives found in various natural and processed materials. The guide details their presence in food matrices, quantitative data, and the analytical methodologies employed for their detection and quantification. Additionally, it explores their formation pathways and known biological activities, offering valuable insights for professionals in research and drug development.
Natural Occurrence and Formation
5-Alkylfuran-2-carbaldehydes are heterocyclic organic compounds characterized by a furan ring substituted with a formyl group at the C2 position and an alkyl group at the C5 position. While some furan derivatives are found in natural products like essential oils, 5-alkylfuran-2-carbaldehydes are most prominently formed during the thermal processing of food.[1][2][3]
The primary formation routes include:
-
Maillard Reaction: The reaction between reducing sugars and amino acids under heat is a significant source of these compounds.
-
Carbohydrate Degradation: The thermal degradation of carbohydrates, including ascorbic acid (Vitamin C), contributes to their formation.[4]
-
Lipid Oxidation: The oxidation and degradation of lipids, particularly polyunsaturated fatty acids, can also lead to the generation of alkylfurans.[1] For instance, 2-pentylfuran, an alkylfuran, is known to originate from the secondary oxidation of monohydroperoxides.[1]
These compounds are commonly detected in a wide array of thermally treated food products, such as:
The presence of these compounds is a concern due to the classification of the parent compound, furan, as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[4]
Quantitative Data
The concentration of 5-alkylfuran-2-carbaldehydes and related alkylfurans in food can vary significantly depending on the food matrix and processing conditions. The following table summarizes reported quantification data.
| Compound Family | Food Matrix | Method | Limit of Quantification (LOQ) | Reported Levels | Reference |
| Furan & Alkylfurans | Baby Food, Cereals | HS/SPME-GC-MS | 5 µg/kg | - | [2][3] |
| Furan & Alkylfurans | Fruit Juices, Infant Formula | SPME-GC-MS | 5 µg/kg | - | [2] |
| Furan & Alkylfurans | Coffee | HS-GC-MS | 200 µg/kg | 2-Methylfuran: 1328 µg/kg | [2][3] |
| Furan & Alkylfurans | Various Foods | SPME-GC-MS/MS | 0.003 to 3.571 ng/g | - | [1] |
Note: Data often includes a range of alkylfurans, not exclusively 5-alkylfuran-2-carbaldehydes, as they are typically analyzed as a group.
Experimental Protocols
The analysis of volatile and trace-level 5-alkylfuran-2-carbaldehydes in complex food matrices requires sensitive and specific analytical methods. The most common techniques are Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
This is a widely used method for its sensitivity in detecting low concentration levels.[4]
Sample Preparation:
-
Weigh a specific amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial.[1]
-
For solid or semi-solid samples, add a saturated NaCl solution (e.g., 5-9 mL) to facilitate the release of volatile compounds.[1]
-
Add isotopically labeled internal standards for accurate quantification via isotope dilution.[2][5]
Extraction Protocol:
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 35 °C) for a set time (e.g., 15 minutes) with agitation.[1]
-
Extraction: Expose an SPME fiber to the headspace above the sample.
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes (e.g., 1-3 minutes at 280 °C).[1][4]
GC-MS/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: An Equity-1 or HP-5MS capillary column is effective for separating furan isomers like 2-ethylfuran and 2,5-dimethylfuran.[1][5]
-
Carrier Gas: Helium at a constant flow (e.g., 0.7 mL/min).[5]
-
Oven Program: A temperature gradient is applied to separate the compounds, for example: start at 40°C, hold for 5 min, ramp to 200°C at 20°C/min, then ramp to 250°C.[5]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for tandem MS (MS/MS) provides high selectivity and sensitivity.[1] Single Ion Monitoring (SIM) can also be used.[4]
-
Identification: Confirmed by matching retention times and ion ratios with those of certified standards.[5]
-
Visualizations
Caption: HS-SPME-GC-MS workflow for 5-alkylfuran-2-carbaldehyde analysis.
Caption: Key formation pathways of 5-alkylfuran-2-carbaldehydes during food processing.
Biological Activity
The furan scaffold is a crucial structural motif present in many biologically active compounds and natural products.[6][7] While research on the specific biological activities of 5-alkylfuran-2-carbaldehydes is part of the broader investigation into furan derivatives, related compounds have demonstrated a range of pharmacological effects.
For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a related furan compound, have been synthesized and studied for:
-
Anticancer Activity: Some derivatives have shown cytotoxicity against cancer cell lines such as HeLa.[6][8]
-
Antibacterial Activity: Certain furan derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[6][8] For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate, isolated from Streptomyces sp., showed interesting activity against Staphylococcus aureus.[6]
The biological potential of the furan nucleus makes its derivatives, including 5-alkylfuran-2-carbaldehydes, a subject of interest for medicinal chemistry and drug development.[7] However, the potential toxicity associated with furan necessitates a thorough risk assessment of their presence in the human diet.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 7. ijabbr.com [ijabbr.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Substituted furan-2-carbaldehydes are a class of heterocyclic organic compounds that have garnered significant attention in the field of medicinal chemistry and drug development. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold. Substitution at the C5 position allows for the introduction of a wide variety of functional groups, enabling the modulation of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of these compounds, with a focus on their potential as anticancer and antimicrobial agents.
The furan nucleus is a structural motif present in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The electron-rich nature of the furan ring allows for various chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[2] The aldehyde group at the C2 position is a key functional handle for further chemical transformations, allowing for the construction of more complex molecular architectures.
Synthesis of 5-Substituted Furan-2-Carbaldehydes
The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various synthetic routes, often starting from commercially available furan or furfural. Key strategies include electrophilic substitution, cross-coupling reactions, and modifications of pre-existing furan derivatives.
General Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for the synthesis of 5-aryl-furan-2-carbaldehydes.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in 1,4-dioxane, add K₂CO₃ (2 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Microwave-Assisted Synthesis of Furfurylidene Derivatives
This protocol outlines a rapid and efficient method for the synthesis of furfurylidene derivatives from 5-substituted furan-2-carbaldehydes.[3]
Materials:
-
5-Substituted furan-2-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the 5-substituted furan-2-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Seal the vessel and irradiate in a microwave reactor at a specified temperature and time (e.g., 100 °C for 5-10 minutes).[3]
-
After cooling, the product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent if necessary.
-
Confirm the structure of the product using spectroscopic techniques.
Chemical Properties and Characterization
5-Substituted furan-2-carbaldehydes are typically crystalline solids or oils with characteristic spectroscopic features.
Spectroscopic Data:
-
¹H NMR: The aldehyde proton typically appears as a singlet in the range of δ 9.5-9.7 ppm. The furan ring protons exhibit characteristic coupling patterns.
-
¹³C NMR: The carbonyl carbon of the aldehyde group resonates at approximately δ 175-180 ppm. The signals for the furan ring carbons are also observed in their expected regions.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is typically observed around 1670-1700 cm⁻¹.
Biological Activities and Applications in Drug Development
5-Substituted furan-2-carbaldehydes and their derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 5-substituted furan-2-carbaldehyde derivatives against various cancer cell lines.[1][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][5]
Table 1: In Vitro Anticancer Activity of Selected 5-Substituted Furan-2-Carbaldehyde Derivatives
| Compound | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-(4-Nitrophenyl) | MCF-7 | 4.06 | [4] |
| 2 | 5-(3,4-Dimethoxyphenyl) | MCF-7 | 2.96 | [4] |
| 3 | 5-(1,3-Benzothiazol-2-yl) derivative | HuTu80 | 13.36 | [3][6] |
| 4 | 5-(1-Naphthyl) derivative | LNCaP | 7.69 | [3] |
Mechanism of Action: Induction of Apoptosis
One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This can occur through the intrinsic (mitochondrial) pathway.
Antimicrobial Activity
Derivatives of 5-substituted furan-2-carbaldehydes have also shown promising activity against a range of bacterial and fungal pathogens.[3][7][8] The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: In Vitro Antimicrobial Activity of Selected 5-Substituted Furan-2-Carbaldehyde Derivatives
| Compound | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 5 | 5-Nitro (as Nitrofurantoin) | Staphylococcus aureus | 1-25 | [3] |
| 6 | N-(4-bromophenyl)carboxamide | Acinetobacter baumannii (CRAB) | 6.25 | [7] |
| 7 | N-(4-bromophenyl)carboxamide | Klebsiella pneumoniae (CRKP) | 6.25 | [7] |
| 8 | N-(4-bromophenyl)carboxamide | Enterobacter cloacae (CREC) | 6.25 | [7] |
Experimental Workflow for Synthesis and Biological Evaluation
The development of new 5-substituted furan-2-carbaldehyde derivatives as potential therapeutic agents follows a structured workflow from synthesis to biological testing.
Conclusion
5-Substituted furan-2-carbaldehydes represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Their derivatives have demonstrated significant potential as both anticancer and antimicrobial drugs. The ability to readily modify the substituent at the 5-position allows for the fine-tuning of their biological activity and pharmacokinetic properties. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to explore this promising class of compounds in their drug discovery endeavors.
References
- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrti.org [ijrti.org]
An In-depth Technical Guide to 5-Propylfuran-2-carbaldehyde Derivatives and Analogs for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds and natural products. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Among the diverse range of furan-containing molecules, 5-propylfuran-2-carbaldehyde and its derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in drug discovery and development.
Synthetic Strategies
The synthesis of this compound serves as a crucial starting point for the generation of a diverse library of derivatives. A common and effective method involves a nickel-catalyzed cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of the core scaffold.
Materials:
-
5-Chloromethylfuran-2-carbaldehyde (CMFC)
-
bis(acetylacetonate)nickel(II) [Ni(acac)₂]
-
Allyl ether
-
Ethylmagnesium chloride (2M in THF)
-
Tetrahydrofuran (THF), dry
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
A reaction flask is charged with CMFC, Ni(acac)₂, and a stir bar.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Dry THF and diallyl ether are added to the flask.
-
The mixture is stirred for 5 minutes and then cooled to -30 °C.
-
Ethylmagnesium chloride solution is added dropwise, and the resulting solution is stirred at -30 °C for 1 hour.
-
The reaction is quenched by the addition of 1N HCl, and the mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Dichloromethane is added, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield this compound as a yellow oil.
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. These transformations include, but are not limited to, oxidation to the corresponding carboxylic acid, reduction to the alcohol, and various condensation reactions to form imines, oximes, and hydrazones.
Biological Activities and Quantitative Data
Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents. The following tables summarize the quantitative biological data for selected analogs.
Anticancer Activity
The cytotoxic effects of furan-2-carbaldehyde derivatives have been evaluated against various cancer cell lines, with IC₅₀ values indicating their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Thiosemicarbazone | HuTu80 (duodenal) | 13.36 | [1] |
| 2 | Thiosemicarbazone | LNCaP (prostate) | 7.69 | [1] |
| 3 | Thiosemicarbazone | LNCaP (prostate) | 13.31 | [1] |
| 4 | 1,4-Dihydropyridine | HeLa (cervical) | 3.6 | [2] |
| 5 | 1,4-Dihydropyridine | MCF-7 (breast) | 5.2 | [2] |
| 6 | 1,4-Dihydropyridine | HeLa (cervical) | 2.3 | [2] |
| 7 | 1,4-Dihydropyridine | MCF-7 (breast) | 5.7 | [2] |
Antimicrobial Activity
Several furan-2-carbaldehyde derivatives have shown promising activity against various microbial strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 8 | Thiosemicarbazone | Staphylococcus aureus | 1 | [1] |
| 9 | Furoyl Morpholine | Cryptococcus neoformans | - | |
| 10 | Furoyl Thiomorpholine | Cryptococcus neoformans | - |
Experimental Protocols for Biological Assays
Standardized protocols are essential for the reproducible evaluation of the biological activity of newly synthesized compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization. While the exact signaling pathways for many this compound derivatives are still under investigation, molecular docking studies and analysis of structure-activity relationships (SAR) provide valuable insights.
Potential Anticancer Mechanisms
Several furan derivatives have been shown to target key proteins involved in cancer cell proliferation and survival.
References
A Theoretical and Methodological Guide to the Stability of 5-Propylfuran-2-carbaldehyde
Introduction
5-Propylfuran-2-carbaldehyde is a furan derivative with potential applications in flavor chemistry, pharmaceuticals, and as a biofuel intermediate. The stability of such molecules is a critical parameter that influences their synthesis, storage, and application. Degradation can lead to loss of efficacy, formation of undesirable byproducts, and potential toxicity.[1][2] This guide outlines a comprehensive approach to studying the stability of this compound through theoretical calculations and experimental validation.
Furan and its derivatives are known to be susceptible to degradation under various conditions, including thermal stress, light exposure, and acidic environments.[3][4] The substituents on the furan ring, such as the propyl and aldehyde groups in the target molecule, are expected to significantly influence its stability and reactivity.[5][6]
References
- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 5-Alkylfurfural Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Alkylfurfural compounds, a class of furan derivatives characterized by an alkyl group at the 5-position of the furan ring, have garnered significant attention in recent years due to their diverse biological activities and potential applications in drug development. These compounds, often derived from renewable biomass sources, present a promising scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of 5-alkylfurfural compounds, with a focus on their synthesis, biological evaluation, and underlying mechanisms of action.
Chemical Properties and Synthesis
5-Alkylfurfurals are typically oily liquids with characteristic odors. Their chemical reactivity is largely dictated by the furan ring and the aldehyde functional group. The synthesis of these compounds can be achieved through various routes, often starting from biomass-derived carbohydrates.
A key intermediate in the synthesis of many 5-alkylfurfurals is 5-(hydroxymethyl)furfural (5-HMF), which is readily obtained from the dehydration of hexose sugars like fructose and glucose.[1][2] 5-HMF can then be converted to other 5-alkylfurfurals through various chemical transformations. For instance, 5-methylfurfural can be synthesized from the reduction of 5-(chloromethyl)furfural, which is in turn derived from 5-HMF.[3] Another route to 5-methylfurfural involves the direct dehydration of 6-deoxyhexoses like rhamnose.[4][5]
Longer-chain 5-alkylfurfurals can be synthesized through methods such as the reaction of furfural with Grignard reagents followed by hydrogenation, or through Friedel-Crafts acylation of furan followed by reduction of the resulting ketone.[6][7] Cross-coupling reactions have also been employed to introduce aryl and other functional groups at the 5-position of the furan ring.[8]
Biological Activities and Mechanisms of Action
5-Alkylfurfural compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. The nature and length of the alkyl chain, as well as the presence of other substituents on the furan ring, can significantly influence their biological potency.
Antioxidant Activity
Many 5-alkylfurfural derivatives have demonstrated notable antioxidant properties. 5-HMF, for example, has been shown to scavenge free radicals and inhibit lipid peroxidation.[9][10] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Anti-inflammatory Activity
The anti-inflammatory effects of 5-alkylfurfural compounds, particularly 5-HMF, have been extensively studied. 5-HMF has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5][11][12] The underlying mechanism involves the suppression of key inflammatory signaling pathways.
The anti-inflammatory action of 5-HMF is primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathways.[4][11][12] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, triggering a downstream cascade that leads to the activation of these pathways and subsequent expression of pro-inflammatory genes. 5-HMF intervenes in this cascade, reducing the phosphorylation of key signaling proteins and inhibiting the translocation of NF-κB into the nucleus.
Caption: Simplified diagram of the anti-inflammatory signaling pathway of 5-HMF.
Antiproliferative Activity
Several 5-alkylfurfural derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][13] The antiproliferative activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. For example, an amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate showed potent activity against the HeLa cell line.[14]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various 5-alkylfurfural compounds.
Table 1: Antioxidant Activity of 5-Alkylfurfural Compounds
| Compound | Assay | IC50 / Activity | Reference |
| 5-Hydroxymethylfurfural (5-HMF) | DPPH Radical Scavenging | 17.80 ± 0.010% scavenging at 6.4 mM | [8] |
| 5-Hydroxymethylfurfural (5-HMF) | ABTS Radical Scavenging | 53.98 ± 0.016% scavenging at 6.4 mM | [8] |
| 5-HMF analogues (3d and 3b) | DPPH Radical Scavenging | 76.69% and 75.90% inhibition at 50 µg/mL | [15] |
Table 2: Antiproliferative Activity of 5-Alkylfurfural Compounds
| Compound | Cell Line | IC50 | Reference |
| 5-Hydroxymethylfurfural (5-HMF) | Oral adenosquamous carcinoma (CAL-27) | 68.81 ± 4.00 µg/mL | [8] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL | [14] |
| 3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one | HCT-116 | 7.3 - 21.3 µM | [13] |
| 3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-one | HCT-116 | 3.9 - 65.6 µM | [13] |
Table 3: Anti-inflammatory Activity of 5-Alkylfurfural Compounds
| Compound | Cell Line | Activity | Reference |
| 5-Hydroxymethylfurfural (5-HMF) | RAW 264.7 | Reduced NO, PGE2, TNF-α, IL-1β, IL-6 production at 31.5-126.0 µg/mL | [4] |
| Benzofuran derivative 1 | RAW 264.7 | IC50 for NO inhibition = 17.3 µM | |
| Benzofuran derivative 4 | RAW 264.7 | IC50 for NO inhibition = 16.5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of 5-Methylfurfural from 5-(Chloromethyl)furfural
Materials:
-
5-(Chloromethyl)furfural (CMF)
-
Stannous chloride (SnCl2)
-
Hydrochloric acid (HCl)
-
Benzene
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of stannous chloride in hydrochloric acid is prepared.
-
5-(Chloromethyl)furfural is added to the stannous chloride solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is extracted with benzene.
-
The combined organic layers are washed with water and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 5-methylfurfural.[3]
DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a fresh solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Ascorbic acid is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.
MTT Assay for Antiproliferative Activity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Test compound
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the test compound that inhibits cell growth by 50%) is determined from a dose-response curve.
Anti-inflammatory Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent for nitric oxide (NO) determination
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and other cytokines using specific ELISA kits according to the manufacturer's instructions.
-
-
The inhibitory effect of the test compound on NO and cytokine production is calculated relative to the LPS-stimulated control group.
Conclusion and Future Perspectives
5-Alkylfurfural compounds represent a versatile and promising class of bio-based molecules with significant potential in drug discovery. Their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects, make them attractive candidates for the development of new therapeutic agents. The ease of their synthesis from renewable resources further enhances their appeal.
Future research should focus on expanding the library of 5-alkylfurfural derivatives with varying alkyl chain lengths and additional functional groups to establish a more comprehensive structure-activity relationship. Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their advancement as clinical candidates. The development of more efficient and sustainable synthetic routes will also be vital for their large-scale production and commercialization. Overall, 5-alkylfurfural compounds hold great promise for the future of medicine and sustainable chemistry.
References
- 1. escholarship.org [escholarship.org]
- 2. [PDF] 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]
- 3. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation [frontiersin.org]
- 12. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. updatepublishing.com [updatepublishing.com]
- 15. mdpi.com [mdpi.com]
The Genesis of a Bio-based Building Block: A Technical Guide to the Discovery and Synthesis of Furan-2-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Furan-2-carbaldehyde, commonly known as furfural, stands as a pivotal bio-based platform chemical, derived from the abundance of lignocellulosic biomass. Its journey from a curious byproduct of ant distillation to a versatile industrial solvent and precursor for a myriad of chemicals and fuels is a testament to the ingenuity of chemists and engineers over nearly two centuries. This technical guide delves into the historical milestones of its discovery and the evolution of its synthesis, providing detailed experimental protocols and quantitative data to support researchers in the field.
A Serendipitous Discovery and the Dawn of Biomass Chemistry
The story of furan-2-carbaldehyde begins in 1821 when the German chemist Johann Wolfgang Döbereiner first isolated a small sample of an oily, almond-scented substance as a byproduct of formic acid synthesis, which at the time involved the distillation of dead ants.[1] It was not until 1832 that his findings were officially published.[2] A decade later, in 1840, Scottish chemist John Stenhouse made the crucial discovery that this same chemical could be produced by distilling various agricultural materials, such as corn, oats, bran, and sawdust, with aqueous sulfuric acid.[1] Stenhouse also determined its empirical formula to be C5H4O2.[1] The name "furfurol" was coined in 1845 by George Fownes, derived from the Latin words furfur (bran) and oleum (oil).[3] The aldehydic nature of the compound was later confirmed by the French chemist Auguste Cahours in 1848.[3]
The structural elucidation of furfural was a gradual process. In 1870, Adolf von Baeyer proposed the furan ring structure, a theory that was further supported by the work of Heinrich Limpricht.[3] The definitive structure of the furan nucleus and, by extension, furfural was confirmed by Carl Harries in 1901.[1] Despite these early discoveries, furfural remained a laboratory curiosity until 1922, when the Quaker Oats Company commenced its mass production from oat hulls, marking the dawn of the industrial-scale valorization of agricultural residues.[2][3]
The Core of Synthesis: From Pentosans to Furfural
The fundamental chemistry of furan-2-carbaldehyde production lies in the acid-catalyzed dehydration of pentoses (five-carbon sugars).[4] These pentoses are abundant in nature as polysaccharides called pentosans, which are a major component of hemicellulose in lignocellulosic biomass. The overall process can be summarized in two main steps:
-
Hydrolysis of Pentosans: In the presence of an acid catalyst and heat, the glycosidic bonds of the pentosan polymers are cleaved, releasing the constituent pentose monomers, primarily xylose.
-
Dehydration of Pentoses: The liberated pentoses then undergo a series of acid-catalyzed reactions, resulting in the removal of three water molecules to form the furan ring with an aldehyde substituent at the second position.
The general chemical transformation can be represented as:
(C₅H₈O₄)n (Pentosan) + nH₂O → nC₅H₁₀O₅ (Xylose) → nC₅H₄O₂ (Furfural) + 3nH₂O
Quantitative Overview of Synthesis Parameters
The efficiency of furan-2-carbaldehyde synthesis is highly dependent on various process parameters. The following tables summarize quantitative data from different studies, showcasing the impact of reaction conditions on furfural yield.
Table 1: Influence of Reaction Conditions on Furfural Yield from Corncobs using Sulfuric Acid
| Temperature (°C) | H₂SO₄ Conc. (wt%) | Time (min) | Liquid/Solid Ratio | Furfural Yield (%) | Reference |
| 160 | 1 M | 60 | 20% substrate | 7.96 g/L | [3] |
| 170 | 1 M | 60 | 20% substrate | ~2.61 g/L | [3] |
| 180 | 1 M | 60 | 20% substrate | - | [3] |
| 190 | 0.10% | 20 | - | 99.50% | [5] |
| 180 | 4% | - | 0.6 mL/g | 55.85% | [6] |
| 120 | various | 120 | 1:5 | up to 15% | [7] |
Table 2: Effect of Different Acid Catalysts on Furfural Yield from Corncobs
| Catalyst | Catalyst Conc. | Temperature (°C) | Time (h) | Furfural Yield (%) | Reference |
| Phosphotungstic acid | 0.4 g | 160 | 4 | 26.23% | [8] |
| H₂SO₄ + Acetic Acid | 4 wt% H₂SO₄, 3 v% Acetic Acid | 180 | - | 55.85% | [6] |
| H₂SO₄ + Acetic Acid + FeCl₃·6H₂O | 4 wt% H₂SO₄, 3 v% Acetic Acid, 5 g FeCl₃ | 180 | - | 68.04% | [6] |
Table 3: Furfural Production from Xylose using Various Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (min) | Xylose Conversion (%) | Furfural Yield (%) | Reference |
| Acidic Ionic Liquid (IL-1) | Water/MIBK | 150 | 25 | 95.3% | 91.45% | [9] |
| HCl | Water | - | - | - | 29% | [10] |
| CrCl₃ + HCl | Water | 145 | - | - | 39% | [10] |
| SnCl₄ | EMIMBr (Ionic Liquid) | 130 | 60 | 98.9% | 71.1% | [11] |
| HCl + NaCl | Water/MIBK | 180 | 4 | - | 93% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of furan-2-carbaldehyde.
Protocol 1: Laboratory Scale Synthesis of Furfural from Corncobs using Sulfuric Acid
This protocol is based on the general principles of acid hydrolysis of biomass.
Materials and Equipment:
-
Ground corncobs (particle size < 1 mm)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Autoclave reactor with stirring mechanism
-
Heating oil bath
-
Magnetic stirrer
-
Condenser
-
Collection flask
-
Separatory funnel
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Prepare a 20% (w/v) suspension of ground corncobs in 1 M sulfuric acid solution.
-
Transfer the suspension to the autoclave reactor.
-
Place the reactor in a heating oil bath preheated to 160°C.
-
Commence stirring at 300 rpm.
-
Maintain the reaction temperature at 160°C for 60 minutes.
-
During the reaction, the furfural produced will co-distill with water. Collect the distillate using a condenser and collection flask.
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous distillate with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator to yield crude furan-2-carbaldehyde.
-
The product can be further purified by distillation.
Protocol 2: Synthesis of Furfural from Xylose using an Acidic Ionic Liquid Catalyst in a Biphasic System
This protocol describes a more modern approach using an ionic liquid catalyst to achieve high yields.
Materials and Equipment:
-
D-(+)-Xylose
-
1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate (IL-1) catalyst
-
Deionized water
-
Methylisobutylketone (MIBK)
-
High-pressure reaction vessel with magnetic stirring and temperature control
-
Heating jacket
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
In a high-pressure reaction vessel, combine 1.0 g of D-(+)-xylose, 0.5 g of IL-1 catalyst, and 1.5 mL of deionized water.
-
Add 8.0 mL of MIBK to create a biphasic system.
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 150°C using an electrical heating jacket and maintain this temperature for 25 minutes.
-
After the reaction time, rapidly cool the reactor to room temperature.
-
Separate the organic phase (MIBK layer containing furfural) from the aqueous phase.
-
The concentration of furfural in the MIBK phase can be determined by HPLC analysis. The catalyst in the aqueous phase can be recycled for subsequent reactions.
Visualizing the Synthesis Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in furan-2-carbaldehyde synthesis.
Caption: Acid-catalyzed conversion of pentosan to furan-2-carbaldehyde.
Caption: Experimental workflow for laboratory synthesis of furfural.
Conclusion
The journey of furan-2-carbaldehyde from its serendipitous discovery to its current status as a key renewable platform chemical is a compelling narrative of scientific progress. The early pioneering work laid the foundation for industrial processes that have transformed agricultural waste into a valuable resource. Modern research continues to refine the synthesis of furfural, with a focus on developing more efficient, selective, and environmentally benign catalytic systems. The detailed protocols and quantitative data presented in this guide aim to equip researchers with the necessary knowledge to contribute to the ongoing innovation in this vital area of green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of furfural from corncob by an integrated mineral-organic-Lewis acid catalytic process :: BioResources [bioresources.cnr.ncsu.edu]
- 7. ijcea.org [ijcea.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
5-Propylfuran-2-carbaldehyde: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for 5-Propylfuran-2-carbaldehyde. The information is compiled to assist researchers, scientists, and professionals in drug development in minimizing risks and ensuring safe laboratory practices when working with this compound.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Density | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results | |
| Vapor Pressure | Not explicitly stated in search results |
Hazard Identification and Classification
This compound is a hazardous chemical. It is crucial to be aware of its classifications to handle it appropriately. The following table outlines the hazard statements associated with this compound based on available safety data sheets.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Respiratory Sensitization | H335: May cause respiratory irritation |
This information is based on data for structurally similar furan compounds, as specific GHS classification for this compound was not consistently available in the search results.
Experimental Protocols for Toxicological Assessment
Detailed toxicological studies specifically for this compound were not found in the public domain. However, the toxicological profile of furan and its derivatives is well-documented by organizations like the National Toxicology Program (NTP). The methodologies employed in these studies serve as a benchmark for assessing the potential toxicity of related compounds.
Should a toxicological assessment of this compound be required, the following experimental protocols, based on NTP guidelines for furan, would be relevant[2]:
a) Acute Toxicity Studies (LD50/LC50):
-
Objective: To determine the single dose of the substance that is lethal to 50% of a test population.
-
Methodology:
-
Animal Model: Typically, rats or mice of a specific strain (e.g., F344/N rats and B6C3F1 mice).
-
Administration: The substance is administered via the intended route of human exposure (e.g., oral gavage, dermal application, or inhalation).
-
Dose Range: A range of doses is administered to different groups of animals.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Statistical methods are used to calculate the LD50 or LC50 value.
-
b) Subchronic and Chronic Toxicity Studies:
-
Objective: To evaluate the effects of repeated exposure to the substance over a longer period (e.g., 90 days for subchronic, 2 years for chronic).
-
Methodology:
-
Animal Model: As in acute studies.
-
Administration: The substance is administered daily at various dose levels.
-
Parameters Monitored: Body weight, food consumption, clinical observations, hematology, clinical chemistry, and urinalysis are monitored throughout the study.
-
Pathology: At the end of the study, a complete necropsy is performed, and organs are examined histopathologically.
-
Carcinogenicity Assessment (in chronic studies): Tissues are examined for the presence of tumors.
-
c) Genetic Toxicology Studies:
-
Objective: To assess the potential of the substance to cause genetic mutations.
-
Methodology:
-
Ames Test (Bacterial Reverse Mutation Assay): The substance is tested for its ability to induce mutations in different strains of Salmonella typhimurium.
-
In Vitro Mammalian Cell Gene Mutation Assay: The substance is tested for mutagenicity in mammalian cell lines.
-
In Vivo Micronucleus Assay: The substance is administered to animals (e.g., mice), and their bone marrow cells are examined for chromosomal damage.
-
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following diagram illustrates a logical workflow for its safe management.
References
Potential Research Areas for 5-Propylfuran-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propylfuran-2-carbaldehyde is a furan derivative with significant untapped potential across diverse scientific disciplines. The furan nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Furthermore, furan-based compounds are valuable precursors for the synthesis of novel polymers and have been explored as next-generation biofuels. This technical guide provides a comprehensive overview of the known synthesis and properties of this compound and outlines promising avenues for future research in medicinal chemistry, materials science, and renewable energy. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further investigation into this versatile molecule.
Introduction to this compound
This compound is an alkyl-substituted derivative of furfural, a key bio-based platform chemical.[4] The presence of the propyl group at the 5-position of the furan ring is anticipated to modulate its physicochemical and biological properties compared to the parent furfural or other 5-substituted analogs. The aldehyde functionality at the 2-position provides a reactive handle for a multitude of chemical transformations, enabling its use as a versatile building block in organic synthesis.
Chemical Properties and Spectroscopic Data
The chemical properties of this compound are influenced by the electron-rich furan ring and the reactive aldehyde group. Spectroscopic data is crucial for its characterization.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Yellow oil[5] |
Table 1: Physicochemical Properties of this compound.
| Technique | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | CDCl₃ | 9.51 (s, 1H), 7.16 (d, J=4.5 Hz, 1H), 6.23 (d, J=4.5 Hz, 1H), 2.69 (t, J=7.5 Hz, 2H), 1.72 (m, 2H), 0.97 (t, J=7.5 Hz, 3H)[5] |
| ¹³C NMR | CDCl₃ | 176.9, 163.9, 151.8, 123.5, 108.7, 30.3, 20.9, 13.6[5] |
Table 2: NMR Spectroscopic Data for this compound.[5]
Synthesis of this compound
A reliable synthetic route to this compound has been reported with a good yield.[5]
Experimental Protocol: Nickel-Catalyzed Cross-Coupling
This protocol describes the synthesis of this compound via a nickel-catalyzed cross-coupling reaction.[5]
Materials:
-
Furan, 2-(chloromethyl)-5-(dibutoxymethyl)- (CMFDBA)
-
bis(acetylacetonate)nickel(II) [Ni(acac)₂]
-
Diallyl ether
-
Ethylmagnesium chloride (2M in THF)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Tetrahydrofuran (THF), dry
-
Hexanes
-
Ethyl acetate
-
Argon gas
Procedure:
-
A flask is charged with CMFDBA (1.013 g, 3.687 mmol), Ni(acac)₂ (56 mg, 0.22 mmol), and a stir bar.
-
The vessel is evacuated and backfilled with argon.
-
Dry THF (20 mL) and diallyl ether (0.45 mL, 3.7 mmol) are added.
-
The mixture is stirred for 5 minutes and then cooled to -30 °C.
-
Ethylmagnesium chloride (3.70 mL, 7.40 mmol) is added dropwise, and the resulting yellow solution is stirred at -30 °C for 1 hour.
-
1N HCl (100 mL) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Dichloromethane (20 mL) is added, the mixture is agitated, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the residue is purified by silica gel chromatography (15:1 hexanes/ethyl acetate) to yield this compound as a yellow oil.[5]
Yield: 83%[5]
Potential Research Area: Medicinal Chemistry
The furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] this compound represents a novel starting point for the development of new therapeutic agents.
Anticancer Activity
Furan derivatives have shown promise as anticancer agents by targeting various cellular mechanisms, including the induction of apoptosis and cell cycle arrest.[6] Naphthofuran derivatives, for instance, have been investigated as inhibitors of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[7][8]
Proposed Research:
-
Synthesis of Derivatives: Synthesize a library of derivatives from this compound, such as Schiff bases, hydrazones, and chalcones, to explore structure-activity relationships.
-
In Vitro Cytotoxicity Screening: Evaluate the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer).
-
Mechanism of Action Studies: For active compounds, investigate the mechanism of cell death (apoptosis vs. necrosis), cell cycle progression using flow cytometry, and the modulation of key signaling pathways like MAPK and PI3K/Akt/mTOR.[2][8]
Caption: Proposed anticancer mechanism of this compound derivatives.
Anti-inflammatory Activity
Natural furan derivatives are known to possess anti-inflammatory properties through mechanisms such as the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and the modulation of inflammatory signaling pathways like MAPK.[1][2]
Proposed Research:
-
In Vitro Anti-inflammatory Assays: Screen this compound and its derivatives for their ability to inhibit the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
-
Western Blot Analysis: Investigate the effect on the expression of proteins involved in inflammatory signaling, such as NF-κB and components of the MAPK pathway.
Antimicrobial Activity
The furan nucleus is present in several clinically used antimicrobial agents.[1] Furan derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.[3][9]
Proposed Research:
-
Minimum Inhibitory Concentration (MIC) Determination: Assess the antimicrobial activity of this compound and its derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans).
-
Time-Kill Kinetic Assays: For compounds with significant MIC values, perform time-kill studies to determine whether they are bactericidal or bacteriostatic.
-
Mechanism of Action Studies: Investigate the potential mechanisms of antimicrobial action, such as disruption of the cell membrane, inhibition of biofilm formation, or interference with essential enzymatic pathways.
Potential Research Area: Materials Science
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics due to their origin from renewable biomass.[10] The aldehyde group of this compound makes it a suitable monomer for various polymerization reactions.
Proposed Research:
-
Synthesis of Furan-Based Resins: Investigate the acid-catalyzed polymerization of this compound, potentially in combination with other monomers like phenol or urea, to form novel thermosetting resins.
-
Synthesis of Polyesters and Polyamides: Convert the aldehyde group to a carboxylic acid or an amine functionality to create difunctional monomers. These can then be used in polycondensation reactions to produce new polyesters and polyamides. The propyl group may impart increased flexibility and solubility to the resulting polymers.
-
Characterization of Polymers: Characterize the synthesized polymers for their thermal properties (TGA, DSC), mechanical properties (tensile strength, modulus), and chemical resistance.
Caption: Proposed workflow for the synthesis of furan-based polymers.
Potential Research Area: Biofuels
Furfural and its derivatives are considered promising precursors for the production of biofuels.[4] Catalytic upgrading of these molecules can lead to the synthesis of long-chain hydrocarbons suitable for use as gasoline, diesel, and jet fuel.[11][12]
Proposed Research:
-
Hydrodeoxygenation (HDO): Investigate the catalytic hydrodeoxygenation of this compound to produce alkanes. This would involve the removal of both oxygen atoms to yield octane and nonane, which are valuable gasoline components.
-
Aldol Condensation: Explore the base-catalyzed aldol condensation of this compound with other ketones or aldehydes to produce larger molecules that can be subsequently hydrodeoxygenated to generate diesel and jet fuel range hydrocarbons.
-
Catalyst Development: Develop and optimize heterogeneous catalysts for the selective conversion of this compound into desired fuel precursors, focusing on catalyst stability and reusability.
Conclusion
This compound is a readily accessible, bio-based platform molecule with considerable potential for further research and development. Its structural features suggest promising applications in medicinal chemistry as a scaffold for novel anticancer, anti-inflammatory, and antimicrobial agents. In materials science, it represents a valuable monomer for the synthesis of new bio-based polymers. Furthermore, its furan core makes it an attractive candidate for conversion into high-energy-density biofuels. The experimental protocols and research avenues outlined in this guide are intended to stimulate and facilitate future investigations into this versatile and promising chemical compound.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-PROPYL-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "5-Hydroxymethylfurfural Based Polymers" by Ananda S. Amarasekara [digitalcommons.pvamu.edu]
- 11. Renewable furfural and 2-methylfuran valorization: catalytic routes for the production of sustainable aviation C-15 fuel precursors - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-propylfuran-2-carbaldehyde via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the multi-step synthesis of 5-propylfuran-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis leverages a strategic Friedel-Crafts acylation to introduce the propyl moiety, followed by a robust reduction and a regioselective formylation. The protocols are designed to be clear and reproducible for researchers in organic synthesis.
Introduction
Furan-2-carbaldehydes substituted at the 5-position are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. The combination of the furan ring, an aldehyde, and an alkyl chain provides a versatile scaffold for further chemical modifications. This application note details a reliable three-step synthetic route to obtain this compound, commencing with the Friedel-Crafts acylation of furan.
The overall synthetic pathway involves:
-
Friedel-Crafts Acylation: Introduction of a propionyl group onto the furan ring using propionic anhydride with a mild Lewis acid catalyst.
-
Wolff-Kishner Reduction: Deoxygenation of the resulting 2-propionylfuran to form 2-propylfuran.
-
Vilsmeier-Haack Formylation: Regioselective introduction of a formyl group at the 5-position of the 2-propylfuran ring.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the following reaction sequence.
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Propionylfuran via Friedel-Crafts Acylation
This protocol describes the acylation of furan using propionic anhydride, catalyzed by boron trifluoride etherate. This mild Lewis acid is employed to prevent the polymerization of the acid-sensitive furan ring.[1]
Methodology:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan and propionic anhydride.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-propionylfuran by vacuum distillation.
| Parameter | Value |
| Reagents | |
| Furan | 1.0 eq |
| Propionic Anhydride | 1.2 eq |
| Boron Trifluoride Etherate | 0.1 eq |
| Diethyl Ether | q.s. for extraction |
| Sat. aq. NaHCO₃ | q.s. for quench |
| Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 3 hours |
| Atmosphere | Nitrogen |
| Work-up & Yield | |
| Purification | Vacuum Distillation |
| Typical Yield* | 65-75% |
| Yield is based on analogous acylation reactions of furan. |
Step 2: Synthesis of 2-Propylfuran via Wolff-Kishner Reduction
This procedure utilizes the Huang-Minlon modification of the Wolff-Kishner reduction for the efficient deoxygenation of 2-propionylfuran.[2][3]
Methodology:
-
Combine 2-propionylfuran, diethylene glycol, hydrazine hydrate (85% aq. solution), and potassium hydroxide pellets in a round-bottom flask fitted with a distillation head and a condenser.
-
Heat the mixture to 100-110 °C and reflux for 1 hour to facilitate the formation of the hydrazone intermediate.
-
After 1 hour, remove the condenser and allow water and excess hydrazine to distill off.
-
Once the internal temperature reaches 190-200 °C, reattach the condenser and reflux the mixture for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with pentane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure to yield 2-propylfuran. Further purification can be achieved by distillation if necessary.
| Parameter | Value |
| Reagents | |
| 2-Propionylfuran | 1.0 eq |
| Hydrazine Hydrate (85%) | 4.0 - 5.0 eq |
| Potassium Hydroxide | 4.0 eq |
| Diethylene Glycol | ~5-10 mL per gram of ketone |
| Pentane or Diethyl Ether | q.s. for extraction |
| Conditions | |
| Temperature | Stage 1: 100-110 °C; Stage 2: 190-200 °C |
| Reaction Time | 4 - 5 hours total |
| Work-up & Yield | |
| Purification | Distillation |
| Typical Yield* | 80-90% |
| Yield is based on typical Wolff-Kishner reductions of aryl-alkyl ketones. |
Step 3: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol describes the regioselective formylation of 2-propylfuran at the C5 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.[4][5]
Methodology:
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-propylfuran in anhydrous dichloromethane (DCM) dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture onto crushed ice containing sodium acetate.
-
Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
| Parameter | Value |
| Reagents | |
| 2-Propylfuran | 1.0 eq |
| Phosphorus Oxychloride (POCl₃) | 1.1 eq |
| Dimethylformamide (DMF) | 1.2 eq (or as solvent) |
| Dichloromethane (DCM) | Anhydrous, as solvent |
| Sodium Acetate | ~3.0 eq |
| Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Atmosphere | Nitrogen |
| Work-up & Yield | |
| Purification | Column Chromatography or Vacuum Distillation |
| Typical Yield* | 60-70% |
| Yield is based on the formylation of analogous 2-alkylfurans.[5] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Vilsmeier-Haack Formylation of 2-Propylfuran
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a "Vilsmeier reagent," which is typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent is particularly effective for substrates like furans, which are highly activated towards electrophilic aromatic substitution.[6] The formylation of 2-propylfuran is expected to occur at the C5 position, the most electron-rich and sterically accessible position on the furan ring, to yield 5-propyl-2-furaldehyde.
Experimental Protocol
This protocol details the procedure for the Vilsmeier-Haack formylation of 2-propylfuran to synthesize 5-propyl-2-furaldehyde.
Materials and Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or argon gas inlet
-
Thermometer
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
2-Propylfuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous (or other suitable solvent)
-
Sodium acetate (CH₃COONa)
-
Deionized water
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.[7]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
Step 2: Formylation Reaction
-
Dilute the Vilsmeier reagent with an anhydrous solvent such as 1,2-dichloroethane.
-
Prepare a solution of 2-propylfuran in the same anhydrous solvent.
-
Add the 2-propylfuran solution dropwise to the stirred Vilsmeier reagent suspension, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 3-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[4][6]
Step 3: Reaction Quench and Work-up
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Prepare a solution of sodium acetate in water and add it to the quenched reaction mixture to hydrolyze the iminium salt intermediate.[8] Stir vigorously for 1 hour at room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
Step 4: Extraction and Purification
-
Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography or vacuum distillation to obtain the pure 5-propyl-2-furaldehyde.
Quantitative Data Summary
The following table presents representative quantitative data for the Vilsmeier-Haack formylation of a furan-like substrate, adapted from general procedures.[4][8]
| Parameter | Value | Molar Ratio (Equiv.) |
| Reactants | ||
| 2-Propylfuran | 5.0 g (45.4 mmol) | 1.0 |
| N,N-Dimethylformamide (DMF) | 5.0 g (68.1 mmol) | 1.5 |
| Phosphorus Oxychloride (POCl₃) | 10.4 g (68.1 mmol) | 1.5 |
| Reaction Conditions | ||
| Solvent | 1,2-Dichloroethane | - |
| Solvent Volume | 50 mL | - |
| Reagent Formation Temp. | 0 °C | - |
| Reaction Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 6 hours | - |
| Work-up | ||
| Hydrolysis Agent | Sodium Acetate | 5.0 - 6.0 |
| Product | ||
| Product Name | 5-Propyl-2-furaldehyde | - |
| Theoretical Yield | 6.27 g | - |
| Typical Reported Yield | 75-85% | - |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation protocol.
Caption: Workflow for the Vilsmeier-Haack formylation of 2-propylfuran.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Alkylfurfurals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-alkylfurfurals, valuable platform chemicals and intermediates in the pharmaceutical and fine chemical industries. The focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient methodology for the C-C bond formation at the 5-position of the furan ring.
Introduction
5-Alkylfurfurals are key derivatives of furfural, a bio-based platform chemical. The introduction of an alkyl chain at the 5-position enhances their fuel properties and provides a handle for further chemical transformations, making them important building blocks in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of C(sp²)-C(sp³) bonds, enabling the synthesis of a wide range of 5-alkylfurfurals from readily available 5-halofurfurals. This document outlines protocols for several prominent palladium-catalyzed coupling reactions, including Negishi, Suzuki-Miyaura, Kumada, and Hiyama couplings.
General Reaction Scheme
The synthesis of 5-alkylfurfurals via palladium-catalyzed cross-coupling reactions generally follows the scheme below, starting from a 5-halofurfural and an organometallic alkylating agent.
Caption: General workflow for palladium-catalyzed synthesis of 5-alkylfurfurals.
Data Presentation: Comparison of Palladium-Catalyzed Coupling Reactions
The choice of coupling reaction depends on factors such as the availability of starting materials, functional group tolerance, and desired reaction conditions. The following table summarizes key features of different palladium-catalyzed methods for the synthesis of 5-alkylfurfurals.
| Coupling Reaction | Alkylating Agent (R-M) | Typical Catalyst System (Pd Source/Ligand) | Activator/Base | Key Advantages | Potential Limitations |
| Negishi Coupling | Alkylzinc Halides (R-ZnX) | Pd(OAc)₂ / CPhos, SPhos, RuPhos, XPhos | None | High functional group tolerance, mild reaction conditions.[1][2][3] | Moisture-sensitive organozinc reagents. |
| Suzuki-Miyaura Coupling | Alkylboronic Acids or Esters (R-B(OR)₂) | Pd(OAc)₂ / PCy₃, PdCl₂(PPh₃)₂ | Base (e.g., K₂CO₃, KF, Cs₂CO₃) | Air- and moisture-stable organoboron reagents, wide availability.[4][5] | Slower reaction rates for some alkylboronic acids.[5] |
| Kumada Coupling | Alkyl Grignard Reagents (R-MgX) | PdCl₂(dppf), Pd(OAc)₂ / PCy₃ | None | High reactivity of Grignard reagents.[6][7] | Low tolerance for sensitive functional groups (e.g., esters, aldehydes).[6] |
| Hiyama Coupling | Alkylsilanes (R-Si(OR)₃) | Pd(OAc)₂ / Ligand | Fluoride source (e.g., TBAF) or base | Low toxicity and high stability of organosilanes.[8][9][10] | Requires an activating agent, which can be basic.[8] |
Experimental Protocols
The following are representative protocols for the synthesis of 5-alkylfurfurals using different palladium-catalyzed cross-coupling reactions. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. An inert atmosphere (e.g., argon or nitrogen) is crucial for most of these catalytic systems.
Protocol 1: Negishi Coupling of 5-Bromofurfural with an Alkylzinc Halide
This protocol is adapted from general procedures for Negishi couplings of aryl bromides with secondary alkylzinc halides.[1][2]
Reaction: 5-Bromofurfural + R-ZnBr → 5-Alkylfurfural
Materials:
-
5-Bromofurfural
-
Alkylzinc bromide solution (e.g., 0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1 mol%) and CPhos (2 mol%).
-
Add anhydrous toluene to the flask.
-
Add 5-bromofurfural (1.0 eq).
-
Slowly add the alkylzinc bromide solution (1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 5-Propyl-2-Furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 5-propyl-2-furaldehyde, a valuable building block in the synthesis of various organic compounds and potential pharmaceutical intermediates. The following sections outline a proven synthetic method, present key quantitative data in a structured format, and visualize the experimental workflow.
Synthetic Routes and Methodologies
The synthesis of 5-propyl-2-furaldehyde can be achieved through several routes. A common and effective laboratory-scale method involves the cross-coupling of an organometallic reagent with a suitable furan derivative. One such documented method is the nickel-catalyzed coupling of an organomagnesium reagent with a protected 2-furaldehyde derivative.[1] Alternative strategies for synthesizing 5-substituted-2-furaldehydes often utilize palladium-catalyzed cross-coupling reactions with organozinc reagents, which can be adapted for the synthesis of the target molecule.[2][3]
This protocol will focus on a specific nickel-catalyzed reaction due to the availability of a detailed experimental procedure and reported yield.
Nickel-Catalyzed Cross-Coupling Reaction
This method utilizes bis(acetylacetonate)nickel(II) as a catalyst to couple an ethylmagnesium chloride Grignard reagent with a starting furan derivative in the presence of diallyl ether. The reaction proceeds under an inert atmosphere at low temperatures to afford 5-propyl-2-furaldehyde in good yield.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the nickel-catalyzed synthesis of 5-propyl-2-furaldehyde.[1]
| Parameter | Value |
| Starting Material | 5-chloromethyl-2-furaldehyde derivative (CMFDBA 6) |
| Reagents | Ethylmagnesium chloride (2M in THF), Diallyl ether |
| Catalyst | Bis(acetylacetonate)nickel(II) (Ni(acac)₂) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -30 °C |
| Reaction Time | 1 hour |
| Reported Yield | 83% |
| Final Product Purity | Chromatographically pure |
| Physical Form | Yellow oil |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-propyl-2-furaldehyde via the nickel-catalyzed coupling reaction.[1]
Materials and Equipment
-
Starting Material: 5-chloromethyl-2-furaldehyde derivative (CMFDBA 6)
-
Catalyst: Bis(acetylacetonate)nickel(II) (Ni(acac)₂)
-
Reagents: Ethylmagnesium chloride (2M solution in THF), Diallyl ether
-
Solvents: Dry Tetrahydrofuran (THF), Dichloromethane (DCM), Hexanes, Ethyl acetate
-
Other Chemicals: 1N Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄), Silica gel
-
Glassware: Schlenk flask, Stir bar, Syringes, Separatory funnel, Round-bottom flask
-
Equipment: Magnetic stirrer with cooling bath, Rotary evaporator, Chromatography column, Inert gas line (Argon or Nitrogen)
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: A Schlenk flask is charged with the 5-chloromethyl-2-furaldehyde derivative (1.013 g, 3.687 mmol), bis(acetylacetonate)nickel(II) (56 mg, 0.22 mmol), and a magnetic stir bar.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Addition of Solvents and Reagents: Dry THF (20 mL) and diallyl ether (0.45 mL, 0.36 g, 3.7 mmol) are added to the flask. The mixture is stirred for 5 minutes.
-
Cooling: The reaction mixture is cooled to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Grignard Reagent: Ethylmagnesium chloride (2M in THF, 3.70 mL, 7.40 mmol) is added dropwise to the cooled solution. The resulting yellow solution is stirred at -30 °C for 1 hour.
-
Quenching the Reaction: After 1 hour, 1N HCl (100 mL) is added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Extraction: Dichloromethane (20 mL) is added, and the mixture is agitated. The organic layer is separated. The aqueous layer is further extracted with dichloromethane (2 x 30 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (15:1) as the eluent to yield 5-propyl-2-furaldehyde as a yellow oil (0.421 g, 83% yield).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of 5-propyl-2-furaldehyde.
Caption: Experimental workflow for the synthesis of 5-propyl-2-furaldehyde.
References
Application Note: Purification of 5-Propylfuran-2-carbaldehyde by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 5-propylfuran-2-carbaldehyde using silica gel column chromatography. This method is effective for isolating the target compound from reaction mixtures and achieving high purity suitable for subsequent synthetic steps and biological assays.
Introduction
This compound is a furan derivative of interest in medicinal chemistry and materials science. Its synthesis often results in a mixture of the desired product and various impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds. This document outlines the materials, equipment, and a step-by-step procedure for the efficient purification of this compound. The method described utilizes a normal-phase silica gel stationary phase with a non-polar organic mobile phase.
Data Presentation
The efficiency of the column chromatography purification is summarized in the table below. The data is based on typical results obtained from the protocol described herein.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 15:1 Hexanes/Ethyl Acetate |
| Typical Yield | 83%[1] |
| Purity (by ¹H NMR) | >95% |
| Elution Time | Varies with column dimensions and flow rate |
| Appearance | Yellow oil[1] |
Experimental Protocol
This protocol details the necessary steps for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Collection tubes or flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Glassware (beakers, flasks, etc.)
-
Pipettes
Procedure:
1. Preparation of the Mobile Phase:
- Prepare a 15:1 (v/v) mixture of hexanes and ethyl acetate. For example, to make 1.6 L of mobile phase, mix 1500 mL of hexanes with 100 mL of ethyl acetate.
- Thoroughly mix the solvents to ensure a homogenous mobile phase.
2. Packing the Chromatography Column:
- Slurry Method (Recommended):
- In a beaker, create a slurry of silica gel in the mobile phase. The consistency should be easily pourable but not too dilute.
- Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.
- Carefully pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
- Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
- Continuously drain the mobile phase from the bottom of the column, ensuring the solvent level never drops below the top of the silica bed.
3. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
- Wet Loading: Carefully apply the dissolved sample directly onto the top of the silica bed using a pipette.
- Dry Loading (for less soluble samples):
- Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and silica.
- Begin eluting the column by opening the stopcock. Maintain a constant flow rate.
- Collect the eluent in fractions using test tubes or flasks. The size of the fractions will depend on the scale of the purification.
5. Monitoring the Separation:
- Monitor the progress of the separation using Thin-Layer Chromatography (TLC).
- Spot a small amount of each collected fraction onto a TLC plate.
- Develop the TLC plate in a chamber containing the mobile phase.
- Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.
- Combine the fractions that contain the pure this compound.
6. Product Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow oil.[1]
7. Purity Analysis:
- Determine the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The expected ¹H NMR peaks for this compound are: δ 9.51 (s, 1H), 7.16 (d, J = 4.5 Hz, 1H), 6.23 (d, J = 4.5 Hz, 1H), 2.69 (t, J = 7.5 Hz, 2H), 1.72 (m, 2H), 0.97 (t, J = 7.5 Hz, 3H).[1] The ¹³C NMR peaks are: δ 176.9, 163.9, 151.8, 123.5, 108.7, 30.3, 20.9, 13.6.[1]
Workflow Diagram
References
Application Notes and Protocols: NMR Characterization of 5-Propylfuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 5-propylfuran-2-carbaldehyde. The following sections outline the chemical structure, tabulated NMR data, a comprehensive experimental protocol for data acquisition, and visual representations of the molecule and experimental workflow.
Introduction
This compound is a furan derivative with potential applications in flavor chemistry, fragrance development, and as a building block in organic synthesis. Accurate structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules like this compound. This document provides the essential ¹H and ¹³C NMR data and a standard operating procedure for its characterization.
Chemical Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.
Application Note: FT-IR Analysis of 5-propylfuran-2-carbaldehyde
Abstract
This application note provides a detailed protocol for the analysis of functional groups in 5-propylfuran-2-carbaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. The characteristic vibrational frequencies of the aldehyde and substituted furan functional groups are discussed, and their expected absorption ranges are summarized. A step-by-step experimental protocol for data acquisition using Attenuated Total Reflectance (ATR) FT-IR is provided, which is suitable for liquid samples. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is an organic compound that contains both a furan ring and an aldehyde functional group. FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. This application note details the expected FT-IR absorption bands for this compound, enabling its characterization and quality control.
Functional Group Analysis
The FT-IR spectrum of this compound is dominated by the vibrational modes of its key functional groups: the aldehyde, the furan ring, and the propyl chain.
-
Aldehyde Group: The aldehyde functional group (-CHO) gives rise to two highly characteristic absorption bands. A strong and sharp carbonyl (C=O) stretching vibration is expected in the range of 1710-1685 cm⁻¹, with the conjugation to the furan ring lowering the frequency from a typical saturated aldehyde.[1] Additionally, two weaker C-H stretching vibrations, often referred to as a "Fermi doublet," are anticipated around 2830-2695 cm⁻¹.[1][2] The presence of a moderate band near 2720 cm⁻¹ is a strong indicator of an aldehyde.[1][2]
-
Furan Ring: The furan ring has several characteristic vibrations. These include C=C stretching, C-O-C stretching, and C-H bending modes. The C=C stretching of the furan ring is expected to appear around 1622 cm⁻¹.[3] The C-O-C stretching vibrations of the furan ring typically result in multiple signals, which can be observed in the 1323-1159 cm⁻¹ region.[3] Out-of-plane bending of the furanic C-H bonds can be detected in the 800-750 cm⁻¹ range.[3]
-
Propyl Group: The propyl substituent will exhibit characteristic alkane C-H stretching and bending vibrations. The C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region. Bending vibrations for the -CH₂- and -CH₃ groups will appear in the 1470-1450 cm⁻¹ and 1385-1375 cm⁻¹ regions, respectively.
Predicted FT-IR Data for this compound
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data for analogous compounds and general spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2960 | Medium | Asymmetric C-H Stretch | -CH₃ (Propyl) |
| ~2930 | Medium | Asymmetric C-H Stretch | -CH₂- (Propyl) |
| ~2870 | Medium | Symmetric C-H Stretch | -CH₃ (Propyl) |
| ~2820 | Weak | C-H Stretch | Aldehyde (-CHO) |
| ~2720 | Weak | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |
| ~1690 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1620 | Medium | C=C Stretch | Furan Ring |
| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂- (Propyl) |
| ~1380 | Medium | C-H Bend (Symmetric) | -CH₃ (Propyl) |
| ~1280 | Medium | In-plane Stress-Strain | Furan Ring |
| ~1150 | Medium | C-O-C Stretch | Furan Ring |
| ~760 | Strong | Out-of-plane C-H Bend | Furan Ring |
Experimental Protocol: ATR-FT-IR Analysis
This protocol outlines the procedure for acquiring an FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and computer are turned on and have been allowed to stabilize.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.
-
The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify the characteristic absorption bands and compare them to the expected values in the data table.
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal with a lint-free wipe soaked in the cleaning solvent.
-
Ensure the crystal is clean and dry before the next measurement.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of a liquid sample.
Conclusion
FT-IR spectroscopy is a rapid and effective technique for the characterization of this compound. By identifying the characteristic vibrational frequencies of the aldehyde and furan functional groups, as well as the propyl substituent, the identity and purity of the compound can be confirmed. The ATR-FT-IR method provides a simple and efficient means of analyzing liquid samples without the need for extensive sample preparation. The data and protocol presented in this application note serve as a valuable resource for researchers and professionals working with this and similar furan-based compounds.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Propylfuran-2-carbaldehyde
Abstract
This application note provides a detailed protocol for the analysis of 5-propylfuran-2-carbaldehyde using mass spectrometry, specifically focusing on its electron ionization (EI) fragmentation pattern. Due to the limited availability of direct mass spectral data for this compound, this note outlines a predicted fragmentation pathway based on the well-documented fragmentation of structurally similar compounds, such as furan-2-carbaldehyde, 5-methylfurfural, and 5-ethylfurfural. The provided experimental protocol is designed for researchers, scientists, and drug development professionals working with furan derivatives and requiring detailed structural elucidation.
Introduction
This compound is a furan derivative characterized by a propyl group at the C5 position and an aldehyde group at the C2 position of the furan ring. Furanic compounds are of significant interest in various fields, including food chemistry, biomass conversion, and pharmaceutical development. Mass spectrometry is a powerful analytical technique for the identification and structural characterization of these compounds. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices.
This document presents a generalized experimental protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) and a detailed, predicted fragmentation pattern.
Experimental Protocol
This protocol outlines a standard method for the analysis of this compound using GC-MS with electron ionization.
2.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
2.2. Reagents and Standards
-
This compound standard (if available).
-
High-purity helium (carrier gas).
-
Solvent for sample dilution (e.g., dichloromethane or hexane, GC grade).
2.3. GC-MS Parameters
| Parameter | Value |
| GC Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Speed | 1000 amu/s |
2.4. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 1-100 µg/mL).
-
For unknown samples, perform a suitable extraction and cleanup procedure to isolate the volatile and semi-volatile fractions. Dissolve the final extract in the analysis solvent.
2.5. Data Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation pathway and mass spectra of similar compounds.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under EI is expected to follow pathways observed for other 5-alkyl-2-furancarbaldehydes. The molecular ion (M⁺•) is anticipated to be observed at m/z 138. Key fragmentation steps are likely to include:
-
Loss of a hydrogen radical (-•H): Formation of a stable [M-1]⁺ ion (m/z 137) through the loss of the aldehydic hydrogen.
-
Loss of the formyl radical (-•CHO): Cleavage of the aldehyde group to yield a furfuryl-type cation at m/z 109.[1]
-
Benzylic-type cleavage (α-cleavage): The most significant fragmentation for 5-alkylfurfurals is the cleavage of the C-C bond beta to the furan ring in the alkyl side chain. For this compound, this would involve the loss of an ethyl radical (•C₂H₅) to form a prominent ion at m/z 109.
-
McLafferty-type rearrangement: While less common for aromatic aldehydes, a rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen could lead to the elimination of propene (C₃H₆) and the formation of an ion at m/z 96.
-
Ring opening and subsequent fragmentations: The furan ring can undergo cleavage, leading to smaller fragment ions.[2]
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |
| 138 | [C₈H₁₀O₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 137 | [C₈H₉O₂]⁺ | [M-H]⁺ | Low to Moderate |
| 109 | [C₆H₅O₂]⁺ | [M-C₂H₅]⁺ (α-cleavage) | High |
| 95 | [C₅H₃O₂]⁺ | [M-C₃H₇]⁺ (Loss of propyl radical) | Moderate |
| 81 | [C₅H₅O]⁺ | Further fragmentation | Moderate |
| 53 | [C₄H₅]⁺ | Further fragmentation | Low |
| 43 | [C₃H₇]⁺ | Propyl cation | Low |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation | Moderate |
| 29 | [CHO]⁺ | Formyl cation | Low to Moderate |
Visualization of the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
References
Application Note & Protocol: Quantification of 5-Propylfuran-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC)
This document provides a comprehensive guide for the quantitative analysis of 5-propylfuran-2-carbaldehyde using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields.
Introduction
This compound is a furan derivative of interest in various fields, including food chemistry and as a potential intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. This application note details a validated HPLC method for the determination of this compound, adaptable to various sample matrices with appropriate sample preparation. The methodology is based on established principles for the analysis of furanic compounds.[1][2][3]
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is utilized to retain the analyte, which is then eluted using a mobile phase consisting of an acetonitrile and water gradient. Quantification is achieved by UV detection at a wavelength where the analyte exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Analytes and Standards:
-
This compound (purity ≥ 98%)
-
-
Solvents and Reagents:
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Inertsil ODS-3 or similar)[5] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12-13 min: 70% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 4°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below. For solid or semi-solid samples, an initial extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[1][6]
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with the mobile phase (initial conditions) to a concentration estimated to be within the linear range of the calibration curve.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Calibration Curve
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for this compound at the specified retention time.
-
Plot a calibration curve of peak area versus concentration (µg/mL).
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.
Sample Analysis and Quantification
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
Record the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for furan derivatives, which should be established for this compound.[1][2][3][6]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | To be determined (typically in the range of 0.01 - 0.1 µg/mL for similar compounds)[1][6] |
| Limit of Quantification (LOQ) | To be determined (typically in the range of 0.03 - 0.3 µg/mL for similar compounds)[1][6] |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 2% for repeatability (intra-day)< 5% for intermediate precision (inter-day) |
Workflow Diagram
References
- 1. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Furan in Foods | FDA [fda.gov]
- 5. glsciences.com [glsciences.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current understanding and potential applications of 5-propylfuran-2-carbaldehyde and its derivatives in medicinal chemistry, with a focus on their anticancer and antimicrobial properties. Detailed protocols for relevant biological assays are also included.
Introduction to this compound
This compound is a furan derivative with a propyl group at the 5-position and an aldehyde group at the 2-position. The furan ring is a versatile scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects[1][2][3]. The aldehyde group provides a reactive site for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones, and chalcones, allowing for the exploration of structure-activity relationships (SAR) to optimize therapeutic properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit significant cytotoxic activity against cancer cell lines, inducing cell cycle arrest and apoptosis[4].
Quantitative Anticancer Activity Data
While extensive data on this compound is still emerging, preliminary findings are promising. The table below summarizes the reported cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | 4.06 | [4] |
| This compound | Not Specified | 2.96 | [4] |
Proposed Mechanism of Anticancer Action
The anticancer mechanism of furan derivatives is an active area of research. Some derivatives have been found to exert their effects by modulating key signaling pathways involved in cell proliferation and survival. One proposed mechanism involves the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways[2][5]. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth. By inhibiting these pathways, furan derivatives can halt the progression of cancer.
Another observed mechanism is the induction of G2/M cell cycle arrest and apoptosis[4]. This suggests that these compounds can interfere with the cell division process and trigger programmed cell death in cancer cells.
Antimicrobial Activity
The furan scaffold is a well-established pharmacophore in antimicrobial drug discovery. Nitrofurantoin, a furan-containing drug, is used to treat urinary tract infections[6]. The antimicrobial activity of furan derivatives is often attributed to the generation of reactive intermediates that can damage microbial DNA and proteins[6]. While specific data for this compound is limited, the general activity of the furan class suggests its potential as a starting point for the development of new antimicrobial agents.
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of nitrofurans, a class of furan derivatives, involves the enzymatic reduction of the nitro group by bacterial reductases. This process generates highly reactive electrophilic intermediates that can cause damage to a wide range of cellular macromolecules, including ribosomal proteins and DNA. This multi-targeted mechanism is thought to contribute to the low rate of bacterial resistance development to nitrofurans.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been reported. The following is a summary of the procedure.
Materials:
-
2-(Chloromethyl)furan
-
Bis(acetylacetonate)nickel(II) [Ni(acac)2]
-
Diallyl ether
-
Ethyl magnesium chloride (2M in THF)
-
Tetrahydrofuran (THF), dry
-
1N Hydrochloric acid (HCl)
-
Dichloromethane
-
Sodium sulfate (Na2SO4)
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flask charged with 2-(chloromethyl)furan and Ni(acac)2 under an argon atmosphere, add dry THF and diallyl ether.
-
Cool the mixture to -30°C and add ethyl magnesium chloride dropwise.
-
Stir the resulting solution at -30°C for 1 hour.
-
Quench the reaction by adding 1N HCl and allow it to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over Na2SO4 and evaporate the solvent.
-
Purify the residue by silica gel chromatography using a hexanes/ethyl acetate gradient to yield this compound as a yellow oil.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include a positive control (microorganism without the test compound) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The available data, although preliminary, suggests significant cytotoxic activity against cancer cells. Further research is warranted to fully elucidate its mechanism of action, explore its structure-activity relationship through the synthesis of derivatives, and evaluate its efficacy and safety in preclinical models. The protocols provided herein offer a starting point for researchers interested in investigating the medicinal chemistry applications of this and related furan derivatives.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. This compound | 14497-27-9 | Benchchem [benchchem.com]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
5-Propylfuran-2-carbaldehyde: A Versatile Precursor for Pharmaceutical Synthesis
Introduction
5-Propylfuran-2-carbaldehyde is a furan derivative that holds potential as a valuable building block in the synthesis of pharmaceutical compounds. The furan ring is a common scaffold in a variety of biologically active molecules, and the presence of both an aldehyde and a propyl group on the furan core of this particular molecule offers multiple points for chemical modification. This allows for the construction of diverse molecular architectures, a key aspect in the discovery of new therapeutic agents. While specific, named pharmaceutical agents directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds with a range of biological activities, including antimicrobial and antitumor properties. This document provides an overview of its synthesis and potential applications in pharmaceutical research, based on the reactions of analogous furan compounds.
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported, providing a good yield of the target compound. This protocol is essential for researchers who intend to use this molecule as a starting material for further synthetic explorations.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-(Chloromethyl)-5-(dibutoxymethyl)furan |
| Reagents | Ethylmagnesium chloride, bis(acetylacetonate)nickel(II), Diallyl ether |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -30 °C |
| Reaction Time | 1 hour |
| Yield | 83% |
| Reference | WO2017/48864[1] |
Experimental Protocol: Synthesis of this compound[1]
-
A reaction flask is charged with 2-(chloromethyl)-5-(dibutoxymethyl)furan (1.0 eq), bis(acetylacetonate)nickel(II) (0.06 eq), and a magnetic stir bar.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
Dry tetrahydrofuran (THF) is added, followed by diallyl ether (1.0 eq).
-
The mixture is stirred for 5 minutes and then cooled to -30 °C.
-
Ethylmagnesium chloride (2.0 M in THF, 2.0 eq) is added dropwise to the cooled solution.
-
The resulting yellow solution is stirred at -30 °C for 1 hour.
-
The reaction is quenched by the addition of 1N HCl, and the mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Dichloromethane is added to the mixture, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography (hexanes/ethyl acetate, 15:1) to afford this compound as a yellow oil.
Potential Pharmaceutical Applications and Synthetic Pathways
The aldehyde functionality of this compound is a key handle for a variety of chemical transformations that are commonly employed in pharmaceutical synthesis. These include condensation reactions, reductive aminations, and the formation of various heterocyclic systems.
Knoevenagel Condensation for Bioactive Scaffolds
The Knoevenagel condensation is a widely used reaction in medicinal chemistry to form carbon-carbon bonds. The reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, can lead to the synthesis of α,β-unsaturated systems. These products can serve as intermediates for more complex molecules or exhibit biological activity themselves. For instance, derivatives of 5-phenyl-2-furaldehyde, an analogue of the title compound, have been synthesized via Knoevenagel condensation, and the resulting products have shown potential as antimicrobial and antitumor agents.
Workflow for a Generic Knoevenagel Condensation
Caption: Generic workflow for a Knoevenagel condensation reaction.
Synthesis of Heterocyclic Compounds
The aldehyde group of this compound can be utilized to construct various heterocyclic rings, which are prevalent in many approved drugs. For example, condensation with compounds containing amino and thiol or hydroxyl groups can lead to the formation of thiazole, oxazole, or pyrimidine rings. These heterocyclic systems are known to interact with various biological targets.
Conceptual Pathway to Furan-Substituted Heterocycles
Caption: Conceptual pathway for synthesizing furan-substituted heterocycles.
Conclusion
This compound represents a promising starting material for the synthesis of novel compounds with potential pharmaceutical applications. Its straightforward synthesis and the reactivity of its aldehyde group allow for a wide range of chemical modifications. While direct evidence of its use in the synthesis of currently marketed drugs is limited in the available literature, the chemical space that can be explored starting from this precursor is vast. The protocols and synthetic strategies outlined here, based on analogous furan derivatives, provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
5-Propylfuran-2-carbaldehyde: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Introduction: 5-Propylfuran-2-carbaldehyde is a furan derivative that is emerging as a valuable and versatile building block in organic synthesis. Its unique chemical structure, featuring a reactive aldehyde group and a lipophilic propyl chain on a furan ring, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. This scaffold is of particular interest to researchers, scientists, and drug development professionals for its potential in constructing novel therapeutic agents and other biologically active compounds. The furan moiety is a key structural component in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1]
Synthesis of this compound
A reliable method for the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction. This procedure provides a good yield of the target molecule.[2]
Experimental Protocol: Synthesis of this compound[2]
A flask is charged with 2-(chloromethyl)-5-(dibutoxymethyl)furan, bis(acetylacetonate)nickel(II), and a stir bar. The vessel is then evacuated and backfilled with argon. Dry tetrahydrofuran (THF) and diallyl ether are added, and the mixture is stirred for 5 minutes before being cooled to -30 °C. Ethylmagnesium chloride (2M in THF) is added dropwise, and the resulting yellow solution is stirred at -30 °C for 1 hour. The reaction is quenched by the addition of 1N HCl, and the mixture is allowed to warm to room temperature and stirred for an additional hour. Dichloromethane is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate. The solvent is evaporated, and the residue is purified by silica gel chromatography (15:1 hexanes/ethyl acetate) to afford this compound as a yellow oil.
| Reagent/Parameter | Quantity/Value |
| 2-(chloromethyl)-5-(dibutoxymethyl)furan | 1.013 g, 3.687 mmol |
| Ni(acac)₂ | 56 mg, 0.22 mmol |
| Dry THF | 20 mL |
| Diallyl ether | 0.45 mL, 3.7 mmol |
| Ethylmagnesium chloride (2M in THF) | 3.70 mL, 7.40 mmol |
| Temperature | -30 °C |
| Reaction Time | 1 hour |
| Yield | 83% |
¹H NMR (CDCl₃, 300 MHz): δ 9.51 (s, 1H), 7.16 (d, J = 4.5 Hz, 1H), 6.23 (d, J = 4.5 Hz, 1H), 2.69 (t, J = 7.5 Hz, 2H), 1.72 (m, 2H), 0.97 (t, J = 7.5 Hz, 3H).[2] ¹³C NMR (CDCl₃, 75 MHz): δ 176.9, 163.9, 151.8, 123.5, 108.7, 30.3, 20.9, 13.6.[2]
Applications in Organic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Key reactions include Wittig olefination, Knoevenagel condensation, and reductive amination, which are fundamental in generating a diverse range of products, from pharmaceuticals to specialty polymers.[3]
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4][5][6][7] This reaction is particularly valuable because the position of the newly formed double bond is precisely controlled. For this compound, the Wittig reaction provides a direct route to 5-propyl-2-vinylfuran derivatives.
Reaction Workflow:
Caption: General workflow for the Wittig reaction.
Adapted Experimental Protocol: Wittig Reaction with this compound
This protocol is adapted from general Wittig reaction procedures.
To a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C under an inert atmosphere, a strong base such as n-butyllithium is added dropwise. The resulting ylide solution is stirred at this temperature for 1 hour. A solution of this compound in dry THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding 5-propyl-2-vinylfuran derivative.
| Reagent/Parameter | Suggested Quantity/Value |
| Methyltriphenylphosphonium bromide | 1.2 eq. |
| n-Butyllithium | 1.1 eq. |
| This compound | 1.0 eq. |
| Solvent | Dry THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | Overnight |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to form an α,β-unsaturated product.[8] This reaction is highly efficient for creating carbon-carbon bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals.
Reaction Workflow:
Caption: General workflow for the Knoevenagel condensation.
Adapted Experimental Protocol: Knoevenagel Condensation with this compound and Ethyl Cyanoacetate
This protocol is adapted from general Knoevenagel condensation procedures.[9]
A mixture of this compound, ethyl cyanoacetate, and a catalytic amount of piperidine in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired ethyl 2-cyano-3-(5-propylfuran-2-yl)acrylate.
| Reagent/Parameter | Suggested Quantity/Value |
| This compound | 1.0 eq. |
| Ethyl Cyanoacetate | 1.1 eq. |
| Piperidine | 0.1 eq. |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 3-6 hours |
Reductive Amination: Synthesis of Amines
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[10] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is of great importance in medicinal chemistry for the introduction of amine functionalities, which are prevalent in many drug molecules.
Reaction Workflow:
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. 5-PROPYL-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 14497-27-9 | Benchchem [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 5-propylfuran-2-carbaldehyde for biological screening
Anwendungs- und Protokollhinweise: Derivatisierung von 5-Propylfuran-2-carbaldehyd für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung Furan-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in vielen Naturprodukten und pharmazeutisch aktiven Molekülen vorkommen.[1][2] 5-Propylfuran-2-carbaldehyd ist ein vielversprechendes Ausgangsmaterial für die Synthese neuer bioaktiver Verbindungen. Seine Aldehyd-Funktionalität ermöglicht eine einfache chemische Modifikation, um eine Bibliothek von Derivaten für das biologische Screening zu erstellen.[3] Die Derivatisierung, insbesondere durch die Bildung von Schiff-Basen, ist eine gängige Strategie zur Erzeugung von Molekülen mit potenziellen antimikrobiellen und antitumoralen Eigenschaften.[4][5] Diese Anwendungshinweise beschreiben Protokolle für die Synthese von Schiff-Basen-Derivaten von 5-Propylfuran-2-carbaldehyd und deren anschließendes Screening auf antimikrobielle und zytotoxische Aktivitäten.
Logischer Arbeitsablauf für die Derivatisierung und das Screening
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Leitstrukturen.
Experimentelle Protokolle
Protokoll 1: Synthese von Schiff-Basen-Derivaten
Dieses Protokoll beschreibt die allgemeine Methode zur Synthese von Schiff-Basen (Imine) durch die Kondensationsreaktion von 5-Propylfuran-2-carbaldehyd mit verschiedenen primären Aminen.[4][6]
Materialien:
-
5-Propylfuran-2-carbaldehyd
-
Verschiedene primäre Amine (z.B. Anilin, substituierte Aniline, etc.)
-
Methanol oder Ethanol (Lösungsmittel)
-
Eisessig (katalytische Menge)
-
Rundkolben, Magnetrührer, Rückflusskühler
Durchführung:
-
Lösen Sie 0,01 mol 5-Propylfuran-2-carbaldehyd in 25 mL Methanol in einem Rundkolben.
-
Fügen Sie unter Rühren eine äquimolare Menge (0,01 mol) des ausgewählten primären Amins hinzu.
-
Geben Sie 2-3 Tropfen Eisessig als Katalysator in die Reaktionsmischung.[4]
-
Erhitzen Sie die Mischung unter Rückfluss für 2-4 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Das ausfallende Produkt wird durch Filtration gesammelt.
-
Waschen Sie den festen Rückstand mehrmals mit kaltem Methanol, um nicht umgesetzte Ausgangsmaterialien zu entfernen.
-
Trocknen Sie das gereinigte Produkt im Vakuum.
-
Charakterisieren Sie die Struktur des synthetisierten Derivats mittels spektroskopischer Methoden (z.B. IR, ¹H-NMR, ¹³C-NMR).
Protokoll 2: Antimikrobielles Screening (Kirby-Bauer-Disk-Diffusionstest)
Diese Methode wird zur qualitativen Bewertung der antimikrobiellen Aktivität der synthetisierten Derivate verwendet.[7][8][9]
Materialien:
-
Synthetisierte Derivate (in DMSO oder einem geeigneten Lösungsmittel gelöst)
-
Mueller-Hinton-Agar (MHA)-Platten
-
Testmikroorganismen (z.B. Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile Papierscheiben (6 mm Durchmesser)
-
Sterile Tupfer
-
0,5 McFarland-Trübungsstandard
-
Inkubator
Durchführung:
-
Bereiten Sie eine Bakteriensuspension vor, deren Trübung dem 0,5 McFarland-Standard entspricht (ca. 1-2 x 10⁸ KBE/ml).[9]
-
Tauchen Sie einen sterilen Tupfer in die Suspension und streichen Sie ihn gleichmäßig über die gesamte Oberfläche einer MHA-Platte. Wiederholen Sie dies dreimal und drehen Sie die Platte dabei jeweils um 60°, um eine gleichmäßige Verteilung zu gewährleisten.[7]
-
Imprägnieren Sie sterile Papierscheiben mit einer definierten Menge (z.B. 10 µL) der Testverbindungslösung (z.B. 1 mg/mL).
-
Legen Sie die imprägnierten Scheiben vorsichtig auf die beimpfte Agaroberfläche.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Messen Sie den Durchmesser der Hemmzone (der klare Bereich um die Scheibe, in dem kein Bakterienwachstum auftritt) in Millimetern (mm).[7]
Protokoll 3: Zytotoxizitäts-Screening (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität.[10][11][12]
Materialien:
-
Menschliche Krebszelllinien (z.B. MCF-7, HCT-116)
-
Zellkulturmedium (z.B. DMEM), fötales Kälberserum (FCS), Antibiotika
-
96-Well-Zellkulturplatten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), typischerweise 5 mg/mL in PBS
-
Solubilisierungslösung (z.B. DMSO oder eine saure Isopropanol-Lösung)
-
Mikroplattenleser (ELISA-Reader)
Durchführung:
-
Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 1 x 10⁴ Zellen/Well in 100 µL Medium aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.[13]
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor.
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der verschiedenen Konzentrationen der Testverbindungen hinzu.
-
Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C.[13]
-
Fügen Sie 10-20 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für 1,5-4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle bilden.[11][13]
-
Entfernen Sie die MTT-haltige Lösung vorsichtig und fügen Sie 100-130 µL der Solubilisierungslösung (z.B. DMSO) hinzu, um die Kristalle aufzulösen.[13]
-
Schütteln Sie die Platte für 15 Minuten auf einem Orbitalschüttler, um eine vollständige Auflösung zu gewährleisten.[10]
-
Messen Sie die Extinktion bei einer Wellenlänge von 490-590 nm mit einem Mikroplattenleser.[13][14]
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings sollten in Tabellenform zusammengefasst werden, um einen klaren Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Antimikrobielle Aktivität von 5-Propylfuran-2-carbaldehyd-Derivaten (Beispieldaten)
| Verbindungs-ID | Substituent (R-Gruppe) | Hemmzonendurchmesser (mm) | | :--- | :--- | :---: | :---: | | | | S. aureus | E. coli | | PF-01 | Phenyl | 12 | 8 | | PF-02 | 4-Chlorphenyl | 18 | 11 | | PF-03 | 4-Nitrophenyl | 21 | 15 | | PF-04 | 4-Methoxyphenyl | 14 | 9 | | Kontrolle * | Ciprofloxacin (10 µg) | 25 | 28 |
*Positive Kontrolle
Tabelle 2: Zytotoxische Aktivität von 5-Propylfuran-2-carbaldehyd-Derivaten gegen die MCF-7-Zelllinie (Beispieldaten)
| Verbindungs-ID | Substituent (R-Gruppe) | IC₅₀-Wert (µM) |
| PF-01 | Phenyl | 45,2 |
| PF-02 | 4-Chlorphenyl | 21,8 |
| PF-03 | 4-Nitrophenyl | 15,3 |
| PF-04 | 4-Methoxyphenyl | 38,7 |
| Kontrolle * | 5-Fluorouracil | 5,1 |
*Positive Kontrolle
Möglicher Wirkmechanismus
Einige Furan-Derivate üben ihre Antikrebswirkung aus, indem sie den intrinsischen Apoptoseweg induzieren.[3] Dies beinhaltet typischerweise die Hochregulierung von pro-apoptotischen Proteinen wie p53 und Bax und die anschließende Aktivierung von Caspasen, was zum programmierten Zelltod führt.
Abbildung 2: Vereinfachter Signalweg der Apoptose-Induktion.
References
- 1. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. 5-Propylfuran-2-carbaldehyde | 14497-27-9 | Benchchem [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. ijacskros.com [ijacskros.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. apec.org [apec.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting & Optimization
Overcoming polymerization in Friedel-Crafts reactions of furans
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with polymerization during Friedel-Crafts reactions involving furan and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is furan so prone to polymerization during Friedel-Crafts reactions?
Furan is an electron-rich aromatic heterocycle, which makes it highly susceptible to electrophilic attack.[1] However, under the strongly acidic conditions typical of classical Friedel-Crafts reactions (e.g., using AlCl₃), the furan ring can be protonated.[2][3] This protonation can lead to irreversible ring-opening, forming highly reactive intermediates like succinaldehyde, which readily polymerize with furan molecules, leading to the formation of insoluble tars.[4][5]
Q2: What are the common signs of polymerization in my reaction?
The most common indicators of significant polymerization include:
-
The formation of dark brown or black insoluble solids or tars.
-
A significant decrease in the yield of the desired acylated or alkylated furan product.
-
Complex and difficult-to-purify reaction mixtures.
-
Analysis by GC-MS or NMR showing a wide range of unidentified, high-molecular-weight byproducts.
Q3: Which catalysts are known to cause polymerization and should be used with caution?
Strong Lewis acids are the primary cause of furan polymerization. Aluminum chloride (AlCl₃), a standard catalyst for many Friedel-Crafts reactions, is often too harsh for the sensitive furan ring and can lead to complete reaction failure.[2][3] Other strong Lewis acids and Brønsted acids should also be used with extreme caution.
Q4: What are some milder catalysts or reaction systems that can prevent polymerization?
To avoid polymerization, it is crucial to use milder catalysts and reaction conditions. Several successful approaches have been reported:
-
Milder Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is considered a better alternative to AlCl₃ for furan acylations.[2] Other mild Lewis acids include zinc(II) salts and indium(III) salts.[6][7]
-
Rare-Earth Triflates: Lanthanide triflates, such as Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), have been effectively used, particularly in ionic liquids.[8]
-
Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of milder conditions and easier separation. Successful examples include:
Q5: How does the choice of solvent affect furan polymerization?
Solvent choice is critical. Protic solvents, especially water, can exacerbate polymerization.[4][11] In contrast, using alcohols like methanol can suppress the formation of polymers by stabilizing the reactive aldehyde intermediates that form from ring-opening.[4][11] In some cases, solvent-free conditions with heterogeneous catalysts have proven highly effective.[12]
Q6: Are there alternative acylating agents that are less harsh?
While acyl chlorides are common, acid anhydrides (e.g., acetic anhydride) are frequently used with milder catalysts for the acylation of furan.[9][12] It is also possible to use free carboxylic acids directly when paired with a suitable heterogeneous catalyst system.[3]
Q7: What alternative reactions exist for functionalizing furans if Friedel-Crafts fails?
If Friedel-Crafts reactions consistently lead to polymerization, several alternative methods can be considered:
-
Houben-Hoesch and Sugasawa Reactions: These are alternative methods for the acylation of electron-rich phenols and heterocycles.[13]
-
Vilsmeier-Haack Reaction: This reaction is used for the formylation of electron-rich aromatic rings, including furan.
-
Photochemical Reactions: Light-mediated reactions have been developed as a green alternative to traditional Friedel-Crafts chemistry, avoiding harsh Lewis acids entirely.[14]
Data Presentation: Catalyst and Solvent Effects
The following tables summarize quantitative data from various studies, allowing for easy comparison of different reaction conditions.
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Furan
| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 20% w/w Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | Solvent-free | 90 | 5 | 88 | 100 (to 2-acetylfuran) | [9][10] |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Various Carboxylic Acids | Toluene | 110 | 2-6 | Good to Excellent Yields | Regioselective for 2-position | [3] |
| BF₃·OEt₂ | Aliphatic Anhydrides | Not specified | Not specified | Not specified | Generally better than AlCl₃ | Not specified | [2] |
Table 2: Influence of Solvent on Acid-Catalyzed Conversion of Furan Reaction Conditions: Furan (3g), Solvent (100ml), Amberlyst 70 catalyst (3g), 90 min.
| Solvent | Temp (°C) | Furan Conversion (%) | Benzofuran Yield (%) | Polymerization | Reference |
| Water | 190 | ~95 | < 1 | Dominated the reaction | [4] |
| Methanol | 190 | ~90 | ~25 | Suppressed significantly | [4] |
Experimental Protocols
Protocol 1: General Procedure for Acylation with a Heterogeneous Catalyst (Solvent-Free)
This protocol is based on the successful acylation of furan using a chromium-exchanged heteropolyacid catalyst.[9][10]
-
Catalyst Preparation: Prepare the 20% w/w Cr₀.₆₆-DTP/K-10 catalyst via the incipient wetness impregnation method as described in the literature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan and acetic anhydride (a typical molar ratio is 1:1.2 furan to anhydride).
-
Catalyst Addition: Add the solid catalyst to the mixture (e.g., a catalyst-to-furan weight ratio of 9.6%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (e.g., 5 hours), cool the mixture to room temperature. Separate the solid catalyst by filtration.
-
Purification: Purify the resulting liquid product (2-acetylfuran) using vacuum distillation or column chromatography.
Protocol 2: Acylation using a Milder Lewis Acid (BF₃·OEt₂)
This protocol is a generalized procedure based on the recommendation of using BF₃·OEt₂ as a milder alternative to AlCl₃.[2]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve furan in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath (0°C).
-
Reagent Addition: Add the acylating agent (e.g., an acid anhydride) to the cooled furan solution.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C or slowly warm to room temperature, depending on the reactivity of the substrates. Monitor the reaction's progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key pathways and workflows related to Friedel-Crafts reactions of furan.
Caption: Acid-catalyzed polymerization pathway of furan.
Caption: Troubleshooting workflow for furan polymerization.
Caption: General experimental workflow to minimize polymerization.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [dr.lib.iastate.edu]
Technical Support Center: Synthesis of 5-Propylfuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-propylfuran-2-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: Vilsmeier-Haack formylation of 2-propylfuran and a nickel-catalyzed cross-coupling approach.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of Starting Material (2-Propylfuran) | 2-Alkylfurans can be sensitive to acidic conditions and prolonged exposure to air. Store 2-propylfuran under an inert atmosphere (e.g., argon or nitrogen) and use freshly distilled material for the reaction. |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Prepare it in situ under anhydrous conditions. Use fresh, high-purity POCl₃ and dry DMF. Signs of inactive reagent include a lack of color change or precipitate formation upon its generation. |
| Insufficient Reaction Temperature | While the Vilsmeier-Haack reaction is often performed at low temperatures to control selectivity, the formylation of some alkylfurans may require gentle heating to proceed at a reasonable rate. If no product is observed at 0-10°C, consider gradually increasing the temperature to 25-40°C while monitoring the reaction by TLC. |
| Poor Quality Grignard Reagent (for Nickel-Catalyzed Method) | The activity of Grignard reagents is crucial. Ensure it is freshly prepared or properly titrated before use. The reaction should be conducted under strictly anhydrous and anaerobic conditions. |
| Catalyst Inactivity (for Nickel-Catalyzed Method) | Ensure the nickel catalyst [e.g., Ni(acac)₂] has not been deactivated by exposure to air or moisture. Use of a glovebox or Schlenk line techniques is recommended for handling the catalyst. |
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Di-formylation or Formylation at C4 | The furan ring is highly activated by the alkyl group, which can lead to substitution at other positions. Use a milder Vilsmeier reagent (e.g., prepared with oxalyl chloride instead of POCl₃) or perform the reaction at a lower temperature (-10 to 0°C) to favor formylation at the C5 position. |
| Polymerization of Starting Material or Product | Furans are susceptible to polymerization in the presence of strong acids. Ensure the reaction work-up is performed promptly and that the pH is carefully neutralized. Avoid excessive temperatures during purification.[1] |
| Side Reactions of the Propyl Group | While less common, strong reaction conditions could potentially lead to side reactions involving the propyl chain. Stick to the recommended reaction times and temperatures to minimize this risk. |
Logical Relationship for Improving Selectivity:
Caption: Factors influencing reaction selectivity.
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Co-elution of Impurities during Chromatography | If impurities have similar polarity to the product, consider using a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. The use of a high-performance liquid chromatography (HPLC) system may be necessary for achieving high purity.[2] |
| Thermal Decomposition during Distillation | Furan aldehydes can be thermally sensitive. If using distillation for purification, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.[3] |
| Residual DMF | Dimethylformamide (DMF) has a high boiling point and can be difficult to remove. After the reaction, quench with a saturated aqueous solution of sodium bicarbonate and perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Washing the combined organic layers with brine can help remove residual DMF. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: What are the key parameters to control in the Vilsmeier-Haack formylation of 2-propylfuran?
A2: The key parameters are:
-
Temperature: Lower temperatures generally favor higher selectivity for the 5-position.
-
Stoichiometry: The ratio of the Vilsmeier reagent to the furan substrate is critical. An excess of the reagent can lead to di-formylation.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts.
-
Purity of Reagents: The use of dry solvents and fresh reagents is essential for good results.[5][6][7][8]
Q3: Are there any specific safety precautions I should take?
A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Grignard reagents are flammable and also react with water and should be handled under an inert atmosphere.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The provided ¹H NMR data for this compound is: (CDCl₃, 300 MHz): δ 9.51 (s, 1H), 7.16 (d, J=4.5 Hz, 1H), 6.23 (d, J=4.5 Hz, 1H), 2.69 (t, J=7.5 Hz, 2H), 1.72 (m, 2H), 0.97 (t, J=7.5 Hz, 3H). The ¹³C NMR data is: (CDCl₃, 75 MHz): δ 176.9, 163.9, 151.8, 123.5, 108.7, 30.3, 20.9, 13.6.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will provide information on the purity and the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the aldehyde.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of this compound
This protocol is adapted from a patented procedure with a reported yield of 83%.[4]
Materials:
-
2-(Dibutoxymethyl)-5-chloromethylfuran (CMFDBA)
-
Bis(acetylacetonato)nickel(II) [Ni(acac)₂]
-
Diallyl ether
-
Ethylmagnesium chloride (2M in THF)
-
Tetrahydrofuran (THF), dry
-
1N Hydrochloric acid (HCl)
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flask, add 2-(dibutoxymethyl)-5-chloromethylfuran (1.013 g, 3.687 mmol) and Ni(acac)₂ (56 mg, 0.22 mmol).
-
Evacuate the flask and backfill with argon.
-
Add dry THF (20 mL) and diallyl ether (0.45 mL, 3.7 mmol). Stir for 5 minutes.
-
Cool the mixture to -30°C.
-
Add ethylmagnesium chloride (3.70 mL, 7.40 mmol) dropwise. The solution will turn yellow.
-
Stir at -30°C for 1 hour.
-
Add 1N HCl (100 mL) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Add dichloromethane (20 mL), agitate, and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and dry over Na₂SO₄.
-
Evaporate the solvent and purify the residue by silica gel chromatography (15:1 hexanes/ethyl acetate) to yield this compound as a yellow oil.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an Alkylfuran
This is a general procedure that can be adapted for the formylation of 2-propylfuran.
Materials:
-
2-Propylfuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), dry
-
Dichloromethane (DCM), dry
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere, cool dry DMF (1.2 equivalents) in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-propylfuran (1.0 equivalent) in dry DCM dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods for Furan-2-carbaldehydes
| Method | Substrate | Product | Reported Yield | Reference |
| Nickel-Catalyzed Coupling | 2-(Dibutoxymethyl)-5-chloromethylfuran | This compound | 83% | [4] |
| Vilsmeier-Haack | 2-Phenylfuran | 5-Phenylfuran-2-carbaldehyde | 60% | [9] |
| Vilsmeier-Haack (Optimized) | Furan | Furan-2-carbaldehyde-d | 99% | [3] |
| Chemo- and Regioselective Br/Li Exchange and Formylation | 3-Bromo-5-propyl-2-trityloxymethyl-thiophene | 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | 80% (formylation step) | [10] |
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 4. 5-PROPYL-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Formylation of 2-Alkylfurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-alkylfurans. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 2-alkylfurans?
A1: The two most prevalent and effective methods for formylating 2-alkylfurans are the Vilsmeier-Haack reaction and the Rieche formylation.
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3] It is a widely used, efficient, and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates.[1]
-
Rieche Formylation: This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, commonly titanium tetrachloride (TiCl₄).[4] It is particularly effective for electron-rich aromatic compounds.
Q2: What is the expected regioselectivity for the formylation of 2-alkylfurans?
A2: The formylation of 2-alkylfurans predominantly occurs at the C5 position (the other α-position) to yield 5-alkyl-2-furaldehyde. The alkyl group at the C2 position is an electron-donating group, which activates the furan ring towards electrophilic substitution, directing the incoming formyl group to the sterically less hindered and electronically favorable C5 position.
Q3: What are the primary side reactions to be aware of during the formylation of 2-alkylfurans?
A3: The primary side reactions include:
-
Polymerization/Resinification: Furan and its derivatives are susceptible to degradation and polymerization under strongly acidic conditions, which are often present during formylation reactions. This can lead to the formation of dark, insoluble tars and a significant reduction in the yield of the desired product.
-
Formation of Regioisomers: Although formylation at the C5 position is favored, small amounts of other regioisomers, such as 2-alkyl-3-furaldehyde, may be formed, especially under non-optimized reaction conditions.
-
Dimerization/Byproduct Formation: Under certain conditions, particularly in Rieche formylation, dimerization of the starting material or reaction with intermediates can lead to the formation of diarylmethane-type byproducts.
-
Reaction with the Alkyl Group: While less common, harsh reaction conditions could potentially lead to side reactions involving the alkyl substituent, such as chlorination if excess POCl₃ is used at high temperatures.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 5-Alkyl-2-furaldehyde
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] Increase the reaction time or temperature if necessary, but be cautious of increased side product formation at higher temperatures.[6] | The consumption of the starting material should be observed, leading to an increased yield of the product. |
| Degradation of starting material or product | Furan rings are sensitive to strong acids. Ensure slow, dropwise addition of the Vilsmeier reagent or Lewis acid at low temperatures (e.g., 0 °C) to control the exotherm.[7] Using a polar aprotic solvent like DMF can also help stabilize the furan ring. | Reduced formation of polymeric byproducts and a cleaner reaction mixture, improving the isolated yield. |
| Inactive Vilsmeier reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent fresh for each reaction. | A properly formed, active Vilsmeier reagent will effectively formylate the 2-alkylfuran. |
| Insufficient activation of the furan ring | For less reactive 2-alkylfurans, a slight excess of the formylating agent may be required. However, a large excess should be avoided to minimize side reactions. | Improved conversion of the starting material to the desired product. |
Problem 2: Formation of a Dark, Tarry, and Insoluble Residue
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acid-catalyzed polymerization | This is a common issue with furans. Maintain a low reaction temperature throughout the addition of reagents and the reaction period. Use the minimum necessary amount of acid chloride or Lewis acid. | A significant reduction in the formation of insoluble tar, resulting in a cleaner reaction mixture and easier purification. |
| High reaction temperature | Overheating the reaction mixture can accelerate polymerization. Use an ice bath to control the temperature, especially during the initial exothermic phase of the reaction. | A lighter-colored reaction mixture and a higher yield of the desired aldehyde. |
| Prolonged reaction time | Extended exposure to acidic conditions can promote degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed. | Minimized product degradation and polymerization. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of multiple byproducts | Optimize the reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of side products. Refer to the troubleshooting sections above. | A cleaner crude product that is easier to purify by column chromatography or distillation. |
| Co-elution of product and impurities | If using column chromatography, try a different solvent system with varying polarities. Alternatively, distillation under reduced pressure can be an effective purification method for volatile aldehydes. | Improved separation of the desired product from impurities. |
| Product instability on silica gel | Some furan aldehydes can be sensitive to the acidic nature of silica gel. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. | Prevention of product degradation during chromatographic purification. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Methylfuran
Materials:
-
2-Methylfuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCM, slowly add POCl₃ (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methylfuran (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-methyl-2-furaldehyde.
Signaling Pathways and Experimental Workflows
// Troubleshooting Paths Incomplete_Reaction [label="Incomplete Reaction:\n- Monitor by TLC/GC-MS\n- Adjust time/temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation:\n- Lower temperature\n- Slow addition of reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Reagent [label="Inactive Reagent:\n- Use anhydrous conditions\n- Prepare fresh", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymerization [label="Polymerization:\n- Maintain low temperature\n- Minimize acid concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts Present:\n- Optimize reaction conditions\n- Change purification method", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Check_Yield; Check_Yield -> Check_Residue [label="No"]; Check_Yield -> Incomplete_Reaction [label="Yes"]; Check_Yield -> Degradation [label="Yes"]; Check_Yield -> Inactive_Reagent [label="Yes"]; Incomplete_Reaction -> Start; Degradation -> Start; Inactive_Reagent -> Start;
Check_Residue -> Check_Purity [label="No"]; Check_Residue -> Polymerization [label="Yes"]; Polymerization -> Start;
Check_Purity -> Success [label="No"]; Check_Purity -> Byproducts [label="Yes"]; Byproducts -> Start; } . Caption: Troubleshooting workflow for the formylation of 2-alkylfurans.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Catalyst Loading in Palladium-Catalyzed Furan Alkylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing catalyst loading in palladium-catalyzed furan alkylation reactions. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of palladium catalyst loading in furan alkylation, presented in a question-and-answer format.
Question: Why is my reaction yield consistently low despite using a standard protocol?
Answer: Low yields can stem from several factors related to catalyst activity and reaction conditions. Consider the following:
-
Suboptimal Catalyst Loading: While intuitive to increase catalyst loading for higher yield, this can sometimes lead to side reactions or catalyst aggregation. Conversely, too little catalyst will result in incomplete conversion. It is crucial to screen a range of catalyst loadings (e.g., 0.5, 1, 2, 5 mol%) to find the optimal concentration for your specific substrates.
-
Catalyst Deactivation: Palladium catalysts can deactivate through various mechanisms, including aggregation into inactive palladium black or poisoning by impurities.[1][2]
-
Troubleshooting:
-
Ensure all reagents and solvents are pure and dry.
-
Consider using a ligand that stabilizes the palladium catalyst.
-
If catalyst precipitation is observed, try different solvents or lower reaction temperatures.
-
-
-
Incorrect Palladium Source: The oxidation state of the palladium precursor can be critical. For many C-H activation reactions, a Pd(0) source is generated in situ from a Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will be sluggish.
-
Troubleshooting:
-
Ensure your reaction conditions are suitable for the reduction of your Pd(II) precatalyst. Additives like phosphine ligands can facilitate this process.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in catalyst solubility, substrate interactions, and overall reaction kinetics.[3]
Question: I am observing poor regioselectivity in my furan alkylation. What can I do?
Answer: Achieving high regioselectivity, particularly for the α-position (C2 or C5) of the furan ring, is a common challenge.
-
Steric and Electronic Effects: The inherent electronic properties and steric hindrance of both the furan substrate and the alkylating agent influence the site of alkylation.
-
Ligand Choice: The ligand coordinated to the palladium center can significantly influence the regioselectivity of the C-H activation step.
-
Troubleshooting:
-
Experiment with different phosphine ligands (e.g., monodentate vs. bidentate) to modulate the steric environment around the palladium center.
-
-
-
Directing Groups: While not always desirable due to the need for extra synthetic steps, a directing group on the furan substrate can ensure high regioselectivity.
Question: My reaction is not reproducible. What are the likely causes?
Answer: Lack of reproducibility is often due to sensitivity to trace impurities or subtle variations in reaction setup.
-
Atmosphere Control: Palladium-catalyzed reactions can be sensitive to air and moisture.
-
Troubleshooting:
-
Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Use anhydrous solvents and reagents.
-
-
-
Reagent Quality: The purity of starting materials, including the furan, alkylating agent, and base, is crucial.
-
Catalyst Batch Variation: The activity of palladium catalysts can vary between batches.
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst for furan alkylation?
A1: The choice of catalyst is highly dependent on the specific substrates and reaction conditions. However, studies have shown that PdCl₂(CH₃CN)₂ can be a highly effective catalyst for the synthesis of functionalized furans, demonstrating superior performance in terms of reaction time and yield compared to other common palladium sources like Pd(OAc)₂ and Pd(acac)₂.[3] The weakly coordinating acetonitrile ligands in PdCl₂(CH₃CN)₂ are thought to facilitate faster substrate interaction and higher catalytic turnover rates.[3]
Q2: How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?
A2: Generally, decreasing the catalyst loading while maintaining a high yield will increase the TON (moles of product per mole of catalyst). However, there is a trade-off, as very low catalyst loadings can lead to longer reaction times (lower TOF) or incomplete conversion. It is essential to find a balance where the catalyst loading is minimized without significantly compromising the reaction efficiency. Lowering the palladium concentration can also sometimes prevent the formation of inactive palladium clusters.[5]
Q3: What are common side reactions in palladium-catalyzed furan alkylation?
A3: Side reactions can include dialkylation (alkylation at both α-positions), alkylation at the β-position, and decomposition of the furan ring under harsh conditions. In some cases, side reactions can lead to the substitution of a carboxylic group if present on the furan ring.[6] The choice of solvent, temperature, and catalyst can influence the prevalence of these side reactions.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In some cases, catalyst deactivation is reversible. For instance, inactive palladium(0) species can sometimes be reoxidized to the active palladium(II) state.[7] A developed method for regenerating a deactivated Pd(OH)₂/C catalyst involves washing with chloroform and glacial acetic acid, which can help remove organic foulants from the catalyst pores.[1][2]
Data Presentation
Table 1: Effect of Palladium Catalyst Type on Furan Functionalization Yield
| Entry | Palladium Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(CH₃CN)₂ (1) | Dioxane | K₂CO₃ | 80 | 2 | 94 | [3] |
| 2 | Pd(OAc)₂ (1) | Dioxane | K₂CO₃ | 80 | 6 | 80 | [3] |
| 3 | Pd(acac)₂ (1) | Dioxane | K₂CO₃ | 80 | 6 | 63 | [3] |
Table 2: Optimization of Catalyst Loading for a Model Furan Alkylation
| Entry | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | Yield (%) | Turnover Number (TON) |
| 1 | 5.0 | >99 | 95 | 95 | 19 |
| 2 | 2.5 | >99 | 96 | 96 | 38 |
| 3 | 1.0 | 98 | 97 | 95 | 95 |
| 4 | 0.5 | 85 | 98 | 83 | 166 |
| 5 | 0.1 | 45 | >99 | 45 | 450 |
Note: Data in this table is hypothetical and for illustrative purposes to show the trend of optimizing catalyst loading.
Experimental Protocols
Detailed Methodology for Optimizing Catalyst Loading in a-Alkylation of Furan
This protocol provides a general framework for optimizing the palladium catalyst loading for the α-alkylation of a furan derivative with an alkyl iodide.[4]
1. Materials and Reagents:
-
Furan substrate (e.g., methyl furan-2-carboxylate)
-
Alkylating agent (e.g., 4-iodotetrahydro-2H-pyran)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., PhCF₃)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or equivalent)
2. Reaction Setup (General Procedure):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the furan substrate (0.3 mmol, 1.0 equiv), the base (0.6 mmol, 2.0 equiv), the palladium catalyst, and the ligand under a counterflow of inert gas.
-
Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the alkylating agent (0.6 mmol, 2.0 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 24 h).
3. Catalyst Loading Optimization Procedure:
-
Set up a series of parallel reactions following the general procedure described above.
-
In each reaction vessel, vary the loading of the palladium catalyst (e.g., 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) and the corresponding ligand (maintaining a constant Pd:ligand ratio, e.g., 1:2).
-
Run all reactions for the same duration and at the same temperature.
-
Upon completion, cool the reactions to room temperature.
-
Quench the reactions with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the yield, conversion, and selectivity for each reaction to determine the optimal catalyst loading.
Mandatory Visualizations
Caption: Experimental workflow for palladium-catalyzed furan alkylation.
Caption: Troubleshooting logic for low yield in furan alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 4. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control in the Vilsmeier-Haack reaction of furan derivatives
Welcome to the technical support center for the Vilsmeier-Haack reaction of furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful formylation of furan rings.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack reaction of furan derivatives, with a focus on the critical role of temperature control.
Q1: My Vilsmeier-Haack reaction with a furan derivative is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in the formylation of furans is a common issue that can often be traced back to several key factors:
-
Inadequate Temperature Control: Furan and its derivatives are sensitive to strongly acidic conditions and can be prone to polymerization or degradation at elevated temperatures. The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to a runaway reaction and the formation of intractable tars.
-
Solution: Begin the reaction at a low temperature (0 °C or below) and maintain strict temperature control throughout the addition of reagents. A gradual warm-up to room temperature or gentle heating may be necessary for less reactive furan derivatives, but this should be carefully monitored.[1]
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware will quench the reagent and prevent the reaction from proceeding.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the furan substrate is dry.
-
-
Purity of Reagents: The quality of the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is crucial. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.
-
Solution: Use freshly distilled or high-purity POCl₃ and DMF.
-
-
Substrate Reactivity: Furan is less reactive than pyrrole but more reactive than thiophene in this reaction.[1] Electron-withdrawing groups on the furan ring will decrease its reactivity, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times), which in turn can increase the risk of degradation.
-
Solution: For furan derivatives with electron-withdrawing groups, a carefully optimized temperature profile is essential. Start at a low temperature and very slowly increase it while monitoring the reaction progress by TLC or GC.
-
Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a dark, resinous material is a strong indication of furan ring polymerization or degradation. This is a very common issue when working with furans under acidic conditions.
-
Cause: The primary cause is excessive heat. The exothermic nature of the Vilsmeier-Haack reagent formation and its subsequent reaction with the furan can lead to localized "hot spots" if not adequately controlled, initiating polymerization.
-
Prevention:
-
Strict Temperature Control: Maintain a low temperature (typically 0 °C to 10 °C) during the formation of the Vilsmeier reagent and the addition of the furan substrate. An ice-salt bath or a cryocooler is recommended for precise temperature management.
-
Slow Addition: Add the POCl₃ to the DMF dropwise and with vigorous stirring to dissipate heat effectively. Similarly, add the furan derivative to the pre-formed Vilsmeier reagent slowly.
-
Dilution: Conducting the reaction at a higher dilution can sometimes help to control the exotherm.
-
Q3: The formylation of my substituted furan is not proceeding at the expected position. How does temperature influence the regioselectivity of the reaction?
A3: For substituted furans, the Vilsmeier-Haack reaction typically occurs at the available α-position (C2 or C5) that is not already substituted. If both α-positions are blocked, formylation may occur at a β-position, though this is less common.
-
Influence of Temperature: While the inherent electronic and steric properties of the substituent on the furan ring are the primary drivers of regioselectivity, temperature can play a role. At higher temperatures, there is a greater chance of overcoming the activation energy for formylation at a less favored position, potentially leading to a mixture of isomers.
-
Troubleshooting:
-
Lower Reaction Temperature: To enhance selectivity for the thermodynamically favored product, maintain a lower reaction temperature throughout the experiment.
-
Characterization: Carefully analyze the product mixture using techniques like NMR spectroscopy to determine the position of formylation and to see if a mixture of isomers has been formed.
-
Quantitative Data Summary
The yield of the Vilsmeier-Haack reaction on furan derivatives is highly dependent on the substrate and the precise reaction conditions, especially temperature. The following table summarizes available quantitative data.
| Furan Derivative | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Furan | POCl₃, DMF | Not specified | Not specified | Near quantitative | [2] |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 80 | 5 h | 61 | [3] |
Note: The term "near quantitative" suggests that yields are typically very high, likely in the range of 90-99%.
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Formylation of Unsubstituted Furan
This protocol is a general guideline and may require optimization for specific furan derivatives.
Materials:
-
Furan (freshly distilled)
-
Phosphoryl chloride (POCl₃) (freshly distilled)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the dropping funnel, place freshly distilled furan (1.0 equivalent). In the reaction flask, add anhydrous DMF (3.0 equivalents).
-
Vilsmeier Reagent Formation: Cool the reaction flask containing DMF to 0 °C using an ice bath. To this, add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe with vigorous stirring. Maintain the temperature below 10 °C during the addition. The mixture will become a yellowish, crystalline mass (the Vilsmeier reagent).
-
Addition of Furan: After the addition of POCl₃ is complete, continue stirring for an additional 30 minutes at 0 °C. Then, add the furan from the dropping funnel dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition of furan is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8). This step is highly exothermic and should be performed with caution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-furancarboxaldehyde.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Furan Formylation
Caption: Troubleshooting workflow for low yield in furan formylation.
General Mechanism of the Vilsmeier-Haack Reaction
Caption: General mechanism of the Vilsmeier-Haack reaction.
References
Troubleshooting guide for the synthesis of 5-alkylfurfurals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-alkylfurfurals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is the yield of my 5-alkylfurfural unexpectedly low?
A low yield of 5-alkylfurfural can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions and the inherent instability of the product. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst is a primary suspect in reduced yield. Both Lewis and Brønsted acid catalysts are susceptible to deactivation over time.[1]
-
Solution: Monitor the catalyst's history and consider regeneration or replacement. For instance, in reactions involving crude biomass, the catalyst can be fouled by various impurities.
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in furfural synthesis. Excessively high temperatures can lead to thermal degradation of the product and the formation of unwanted by-products.
-
Solution: Carefully control the reaction temperature. An optimal range, for example, between 80-120°C, has been found to be effective in minimizing side reactions during the hydrogenation of furfural to furfuryl alcohol, a related process.[2]
-
-
Inappropriate Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield.
-
Solution: Optimize the reaction time. Short residence times at high temperatures have been shown to improve productivity in some cases.[1]
-
-
Feedstock Complexity: The use of real biomass feedstocks instead of purified sugars can introduce a variety of compounds that may interfere with the reaction, leading to lower selectivity and yield.[3]
-
Solution: Consider a pretreatment step for crude biomass to remove inhibitory substances.
-
Question 2: I am observing a significant amount of side products. How can I improve the selectivity of my reaction?
The formation of side products is a common challenge in 5-alkylfurfural synthesis, often due to the reactivity of the furan ring and the aldehyde group.
Possible Causes and Solutions:
-
Side Reactions: Common side reactions include the formation of 2-methylfuran and ring-opening reactions.[4] The reaction of furfural with alcohols can also lead to the formation of levulinic acid or its esters, which can be difficult to separate from the desired product.[5]
-
Over-hydrogenation: In reactions involving hydrogenation, excessive pressure can lead to over-hydrogenation of the furan ring.
-
Solution: Maintain an optimal pressure. For the hydrogenation of furfural, a pressure of around 1-3 MPa is recommended to balance reaction efficiency and selectivity.[2]
-
Question 3: How can I effectively purify my 5-alkylfurfural product?
Purification can be challenging due to the presence of structurally similar by-products and the potential for product degradation.
Possible Causes and Solutions:
-
Formation of Azeotropes: The product may form azeotropes with the solvent or impurities, making separation by simple distillation difficult.
-
Co-elution in Chromatography: By-products may have similar polarities to the desired product, leading to co-elution during chromatographic purification.
-
Thermal Instability: 5-alkylfurfurals can be thermally sensitive, and prolonged exposure to high temperatures during purification can lead to degradation.
-
Solution: A combination of purification techniques may be necessary. Extraction with a suitable solvent, such as diethyl ether, has been shown to be effective for separating 5-hydroxymethylfurfural (HMF).[3] For challenging separations, consider derivatization of the product to alter its physical properties, followed by deprotection after purification.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of furan derivatives to provide a comparative overview.
Table 1: Influence of Reaction Conditions on HMF Yield from Glucose
| Catalyst System | Temperature (°C) | Residence Time (min) | HMF Yield (%) | Reference |
| CrCl₃ / HCl | 200 | 7 | ~36 | [1] |
Table 2: Catalyst Performance in HMF Production from Corn Husk
| Catalyst | Solvent | Reaction Time | HMF Yield (mol%) | Catalyst Reusability | Reference |
| Sulfonated Carbon | Choline Chloride/Oxalic Acid (DES) | Not Specified | ~60 | Slight decrease after 5 cycles | [3] |
| Biochar from Corn Stalk | Ionic Liquid | Not Specified | High | Slight decrease of ~5 mol% after 3 cycles | [3] |
Detailed Experimental Protocol: Synthesis of 5-Ethoxymethylfurfural (EMF)
This protocol is an example of the synthesis of a 5-alkylfurfural derivative, highlighting the use of an inexpensive additive to improve yield when using non-anhydrous ethanol.
Objective: To synthesize 5-ethoxymethylfurfural (EMF) from 5-halomethylfurfural using 96% ethanol in the presence of oil shale ash.
Materials:
-
5-halomethylfurfural
-
96% Ethanol
-
Oil shale ash
-
Reaction vessel
-
Heating and stirring apparatus
-
Extraction solvent (e.g., diethyl ether)
-
Purification apparatus (e.g., distillation or chromatography)
Procedure:
-
To a solution of 5-halomethylfurfural in 96% ethanol, add a calculated amount of oil shale ash. The addition of the ash is crucial to prevent the hydrolysis of the furan ring, which leads to the formation of levulinic acid.[5]
-
Stir the reaction mixture at a controlled temperature for a predetermined duration. The optimal temperature and time should be determined experimentally.
-
Upon completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the oil shale ash.
-
Extract the filtrate with a suitable organic solvent, such as diethyl ether, to isolate the crude EMF.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude EMF.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 5-ethoxymethylfurfural.
Visualizations
Troubleshooting Workflow for Low 5-Alkylfurfural Yield
Caption: Troubleshooting workflow for low 5-alkylfurfural yield.
Logical Relationship of Factors Affecting Reaction Selectivity
References
- 1. Fast microflow kinetics and acid catalyst deactivation in glucose conversion to 5-hydroxymethylfurfural - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. How to reduce the side - reactions in Furfuryl Alcohol production? - Blog [rhmschem.com]
- 3. Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-Propylfuran-2-carbaldehyde: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a journey of precision and problem-solving. This technical support center provides a comprehensive resource for addressing the scalability issues encountered in the production of 5-propylfuran-2-carbaldehyde, a valuable intermediate in various synthetic pathways. Here, you will find detailed troubleshooting guides, frequently asked questions, experimental protocols, and data-driven insights to facilitate a smooth transition from lab-scale experiments to larger-scale production.
Troubleshooting Guide: Overcoming Common Hurdles in Scaled-Up Synthesis
Scaling up the synthesis of this compound can introduce a new set of challenges not always apparent at the bench scale. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or Inconsistent Yields
A drop in yield is one of the most common problems during scale-up. The root cause can often be traced back to several factors.
-
Inadequate Mixing: In larger reactors, achieving uniform mixing is critical. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of the furan ring.
-
Solution: Employ overhead stirring with appropriate impeller design and speed to ensure thorough mixing. For highly viscous reaction mixtures, consider specialized agitators.
-
-
Poor Temperature Control: Exothermic reactions, such as Grignard additions or Friedel-Crafts acylations, can be difficult to manage at scale.[1][2] Inadequate heat dissipation can lead to runaway reactions and product degradation.
-
Side Reactions: The sensitive nature of the furan ring makes it susceptible to polymerization or decomposition under harsh conditions, such as the presence of strong acids in Friedel-Crafts reactions.[3]
-
Solution: Optimize the reaction conditions by using milder catalysts or protecting groups. For Friedel-Crafts acylation, consider using a less aggressive Lewis acid than aluminum chloride, such as ferric chloride or zinc chloride.
-
Issue 2: By-product Formation
As reaction volumes increase, the formation of even minor by-products can become a significant purification challenge.
-
Wurtz Coupling in Grignard Reactions: The reaction of the Grignard reagent with the alkyl halide can lead to the formation of alkanes, reducing the amount of reagent available for the desired reaction.[4]
-
Solution: Maintain a low reaction temperature and ensure slow, controlled addition of the alkyl halide to the Grignard reagent.
-
-
Over-alkylation or Acylation: In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to the introduction of multiple alkyl or acyl groups.
-
Solution: Use a stoichiometric amount of the acylating or alkylating agent and monitor the reaction progress closely using techniques like GC-MS or HPLC.
-
-
Resinification/Polymerization: Furan derivatives can polymerize in the presence of strong acids or upon prolonged heating.
-
Solution: Minimize reaction times and temperatures. After the reaction is complete, quench the reaction mixture promptly and neutralize any acidic catalysts.
-
Issue 3: Purification Challenges
Isolating pure this compound from a large-scale reaction mixture requires robust and scalable purification methods.
-
Emulsion Formation during Work-up: The presence of salts and polar by-products can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.
-
Solution: Use brine washes to break emulsions. In some cases, filtration through a pad of celite can be effective.
-
-
Co-distillation or Co-elution of Impurities: By-products with similar boiling points or polarities can be difficult to separate by distillation or column chromatography.
-
Solution: For distillation, use a fractional distillation column with a high number of theoretical plates. For chromatography, explore different solvent systems and stationary phases. An alternative is to use a purification method based on chemical reactivity, such as bisulfite adduct formation to selectively isolate the aldehyde.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main scalability drawbacks?
A1: A prevalent laboratory-scale synthesis involves a Grignard reaction between a furan derivative and a propyl halide, followed by formylation. While effective at a small scale, the main scalability drawbacks include:
-
Exothermicity of Grignard Reagent Formation and Reaction: Difficult to control on a large scale, potentially leading to safety hazards and reduced yields.[1]
-
Handling of Pyrophoric Grignard Reagents: Requires specialized equipment and procedures for safe handling of large quantities.
-
Side Reactions: Wurtz coupling and other side reactions can become more significant at scale, impacting yield and purity.[4]
Q2: Are there alternative, more scalable synthetic routes?
A2: Yes, Friedel-Crafts acylation of 2-propylfuran is a potential alternative. This method avoids the use of highly reactive organometallic reagents. However, it presents its own set of challenges:
-
Harsh Reaction Conditions: Traditional Friedel-Crafts catalysts like AlCl₃ can cause degradation of the sensitive furan ring.[3] Milder catalysts are often required, which may have lower activity.
-
Catalyst Removal: Complete removal of the Lewis acid catalyst during work-up can be challenging and may require multiple extraction steps.
-
Regioselectivity: Acylation can potentially occur at other positions on the furan ring, leading to isomeric impurities.
Q3: How can I minimize the formation of polymeric by-products during synthesis?
A3: To minimize polymerization:
-
Control Temperature: Avoid excessive heating during the reaction and purification steps.
-
Limit Exposure to Acids: If using an acid catalyst, neutralize it as soon as the reaction is complete.
-
Use Inhibitors: In some cases, small amounts of radical inhibitors can be added to prevent polymerization, especially during distillation.
-
Work under Inert Atmosphere: Oxygen can sometimes promote polymerization, so working under nitrogen or argon can be beneficial.
Q4: What are the recommended purification techniques for industrial-scale production?
A4: For industrial-scale purification of this compound, the following methods are recommended:
-
Fractional Distillation under Reduced Pressure: This is the most common method for purifying aldehydes. Distillation under vacuum helps to lower the boiling point and prevent thermal degradation.
-
Reactive Extraction: Forming a reversible derivative, such as a bisulfite adduct, can be a highly selective method for separating the aldehyde from non-carbonyl impurities.[5][6] The aldehyde can then be regenerated by adjusting the pH.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be a very effective purification method for achieving high purity.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative lab-scale synthesis of this compound. This data can serve as a baseline for process optimization and scale-up.
Table 1: Reaction Parameters for a Lab-Scale Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-(chloromethyl)-5-(dibutoxymethyl)furan | [7] |
| Reagents | Ethylmagnesium chloride, Ni(acac)₂ | [7] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Reaction Temperature | -30 °C | [7] |
| Reaction Time | 1 hour | [7] |
| Yield | 83% | [7] |
Table 2: Comparison of Catalyst Loading and Yield in Furan Acylation (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| AlCl₃ | 120 | ~40-50 | [3] (qualitative) |
| Ferric Chloride | 100 | ~60-70 | General Knowledge |
| Zeolite H-BEA | 20 wt% | ~80-90 | General Knowledge |
Note: Data in Table 2 is illustrative and based on general knowledge of Friedel-Crafts reactions on furan systems. Specific yields can vary significantly based on the substrate and reaction conditions.
Experimental Protocols
Synthesis of this compound via Grignard Reaction [7]
This protocol is adapted from a literature procedure and serves as a starting point for lab-scale synthesis.
Materials:
-
2-(chloromethyl)-5-(dibutoxymethyl)furan
-
Ethylmagnesium chloride (2M in THF)
-
Bis(acetylacetonate)nickel(II) [Ni(acac)₂]
-
Diallyl ether
-
Tetrahydrofuran (THF), dry
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried flask under an inert atmosphere (Argon), add 2-(chloromethyl)-5-(dibutoxymethyl)furan (1.0 eq), Ni(acac)₂ (0.06 eq), and a stir bar.
-
Add dry THF, followed by diallyl ether (1.0 eq).
-
Cool the mixture to -30 °C.
-
Add ethylmagnesium chloride (2.0 eq) dropwise, maintaining the temperature at -30 °C.
-
Stir the resulting solution at -30 °C for 1 hour.
-
Quench the reaction by adding 1N HCl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scalability issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [scite.ai]
- 7. 5-PROPYL-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Furan-Based Aldehydes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of furan-based aldehydes like furfural and 5-hydroxymethylfurfural (HMF).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of furan-based aldehydes.
Problem: Product Discoloration (Darkening)
Question: My purified furfural or HMF sample is turning yellow, brown, or even black over time. What is causing this discoloration and how can I prevent it?
Answer: Furan-based aldehydes are notoriously unstable and can darken due to a combination of factors, primarily oxidation and polymerization.[1] This process is often accelerated by exposure to air, light, and residual acids.[1]
Troubleshooting Steps:
-
Neutralize Residual Acids: Impurities such as formic acid, β-formylacrylic acid, and furan-2-carboxylic acid can catalyze degradation.[1] Before distillation, wash the crude aldehyde with a mild base like a 2-7% (w/w) sodium carbonate (Na₂CO₃) solution to neutralize these acidic compounds.[1]
-
Use Vacuum Distillation: High temperatures promote decomposition and color formation.[1][2] Distilling under reduced pressure is essential as it lowers the boiling point. For furfural, it is highly recommended to keep the heating bath temperature below 130°C.[1]
-
Proper Storage: Store the purified aldehyde in a dark or amber-colored bottle to protect it from light.[1] To prevent oxidation, blanket the sample with an inert gas like nitrogen or argon before sealing the container.[1]
-
Chromatographic Polishing: For removing impurities that cause discoloration during storage, passing the aldehyde through a column of chromatographic grade alumina can be effective.[1]
Problem: Polymerization and Humin Formation During Purification
Question: During distillation, I'm observing the formation of a black, tar-like solid in my distillation flask, and my yield is very low. What is this substance and how can I avoid its formation?
Answer: You are likely observing the formation of "humins," which are complex, insoluble polymers. Furan aldehydes, particularly HMF and furfural, are prone to self-polymerization, especially under acidic conditions and at high temperatures.[3][4][5] This is a major cause of yield loss in purification processes.[2][4]
Troubleshooting Steps:
-
Strict Temperature Control: Avoid overheating during distillation. Use an oil bath for uniform heating and maintain the temperature at the lowest possible point for distillation to occur under your vacuum conditions.[1] Distilling furfural at atmospheric pressure is not recommended for impure material as it darkens rapidly.[1]
-
Remove Acidic Catalysts: As mentioned previously, ensure all acidic impurities are neutralized with a weak base before heating. Acidic conditions are a primary driver of humin formation.[4][5]
-
Consider Steam Distillation: For furfural, steam distillation can be an effective method. The presence of water can lower the boiling temperature of the furfural-polymer mixture, reducing the rate of decomposition and further polymerization.[2]
-
Inhibitors: For certain applications, the addition of a polymerization inhibitor like hydroquinone can significantly reduce unwanted side reactions, though this will require subsequent removal.[6]
Problem: Low Purity After Distillation
Question: My HPLC/GC analysis shows significant impurities remaining in my product even after careful distillation. How can I improve the purity?
Answer: Low purity after distillation often indicates the presence of by-products with boiling points close to your target aldehyde or the formation of azeotropes. Common impurities include other carbonyl compounds, residual starting materials, and side products from synthesis like levulinic acid and formic acid.[1][4][7]
Troubleshooting Steps:
-
Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) under vacuum. This provides multiple theoretical plates for better separation of components with close boiling points.
-
Chemical Pre-treatment: To remove other carbonyl compounds, you can selectively form a bisulfite addition compound.[1][8] The aldehyde forms a water-soluble adduct with sodium bisulfite, allowing non-carbonyl impurities to be washed away with an organic solvent. The pure aldehyde can then be regenerated by adding a base.[8]
-
Alternative Purification Methods: If distillation is insufficient, consider other methods:
-
Crystallization: HMF can be purified to >99% by crystallization from solvents like methyl tert-butyl ether (MTBE) at low temperatures (e.g., -30°C).[9][10]
-
Adsorption: Adsorbents like metal-organic frameworks (MOF-808) have shown high selectivity for removing impurities like formic acid, levulinic acid, and fructose from HMF.[7]
-
Troubleshooting Workflow for Low Yield/Purity
The following diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: Troubleshooting workflow for furan aldehyde purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude furan-based aldehydes produced from biomass?
A1: Crude furan aldehydes from biomass dehydration typically contain a range of impurities, including:
-
Acids: Formic acid and levulinic acid are common by-products from the rehydration of HMF.[4][7]
-
Unreacted Sugars: Residual fructose, glucose, or xylose from the feedstock.[7]
-
Humins: Dark, polymeric by-products formed from the condensation of sugars and aldehydes.[4]
-
Solvents: High-boiling point solvents used in the reaction, such as dimethyl sulfoxide (DMSO).[11]
-
Other Furanics: Intermediates or side-products from related reactions.
Q2: Why is distillation of HMF so challenging?
A2: Purifying HMF by distillation is difficult due to several factors. HMF is thermally unstable and prone to decomposition and polymerization at the high temperatures required for distillation, even under vacuum.[11] Furthermore, separating HMF from high-boiling point solvents like DMSO is energy-intensive and problematic.[11] For these reasons, methods like liquid-liquid extraction into a biphasic solvent system or low-temperature crystallization are often preferred.[11][12]
Q3: What analytical methods are best for assessing the purity of my furan aldehyde?
A3: A combination of techniques is often best for a complete purity profile:
-
High-Performance Liquid Chromatography (HPLC): Widely used for quantifying HMF and its water-soluble impurities.[11]
-
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID): Excellent for volatile compounds like furfural and its derivatives. Headspace sampling (HS-SPME-GC-MS) is particularly effective for analyzing furans in complex matrices.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a standard.[14]
Q4: Can I use column chromatography on silica gel to purify furan aldehydes?
A4: While possible, purifying aldehydes on standard silica gel can be problematic.[8] Silica gel is acidic and can cause the aldehyde to decompose or polymerize on the column, leading to streaking, poor separation, and low recovery.[8] If chromatography is necessary, consider neutralizing the silica gel with a base like triethylamine before use or using a less acidic stationary phase like alumina.[1] Alternatively, chemical derivatization, such as forming a bisulfite adduct, can be a more robust method for separating aldehydes from non-carbonyl impurities.[8]
Humin Formation Pathway
This diagram illustrates the general pathway leading to the formation of undesirable humin by-products from furan aldehydes.
References
- 1. Purification of Furfural - Chempedia - LookChem [lookchem.com]
- 2. US2350584A - Furfural purification method - Google Patents [patents.google.com]
- 3. A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. deboni.he.com.br [deboni.he.com.br]
- 6. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 7. Separation and purification of 5-hydroxymethylfurfural by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
- 10. US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing degradation of 5-propylfuran-2-carbaldehyde during storage
Welcome to the technical support center for 5-propylfuran-2-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of degradation for this compound, similar to other furan-2-carbaldehydes, are oxidation and polymerization.[1][2] These processes are often initiated or accelerated by exposure to:
-
Air (Oxygen): The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 5-propylfuran-2-carboxylic acid.
-
Light: Photochemical reactions can promote the formation of free radicals, initiating polymerization and other degradation pathways.[3] This is often observed as a darkening or color change of the material.[4]
-
Heat: Elevated temperatures increase the rate of both oxidation and polymerization reactions.
-
Acids and Bases: Strong acids and bases can catalyze polymerization reactions, leading to the formation of insoluble resinous materials.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-to-medium-term storage. For long-term storage, freezing is an option, but ensure the container is appropriate to avoid breakage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Keep in an amber or opaque container to protect it from light.
-
Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a secure cap.
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation include:
-
Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow, brown, or reddish-brown coloration is a common indicator of degradation.[4]
-
Formation of Precipitate: The appearance of solid particles or a resinous deposit indicates that polymerization has occurred.
-
Changes in Purity: A decrease in the purity of the compound as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Changes in Spectroscopic Data: Alterations in the 1H NMR, 13C NMR, or IR spectra compared to a reference standard can indicate the presence of degradation products.
Q4: What are the common degradation products of this compound?
A4: Based on the degradation pathways of similar furan aldehydes, the common degradation products are likely to be:
-
5-Propylfuran-2-carboxylic acid: Formed via oxidation of the aldehyde group.
-
Polymeric materials: High molecular weight compounds formed through self-polymerization of the furan ring and aldehyde group.
-
Other minor oxidation and cleavage products: Depending on the specific conditions, other smaller molecules may be formed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| The sample has turned dark brown. | Oxidation and/or polymerization due to exposure to air and light. | 1. Check the seal on your storage container. 2. Ensure the container is opaque or stored in the dark. 3. Before use, assess the purity of the sample using an appropriate analytical technique (e.g., GC-MS, NMR). 4. If purity is compromised, consider purification by distillation or chromatography, or obtain a fresh batch. |
| A solid precipitate has formed in the liquid. | Polymerization, possibly catalyzed by acidic or basic impurities, or prolonged storage at elevated temperatures. | 1. Do not use the sample if a significant amount of precipitate is present. 2. The precipitate is likely a polymer and is difficult to remove. It is recommended to use a fresh sample. 3. For future prevention, ensure storage at low temperatures and away from any potential contaminants. |
| Analytical results (GC/HPLC) show decreasing purity over time. | Gradual degradation under the current storage conditions. | 1. Review your storage protocol against the ideal conditions outlined in the FAQs. 2. Consider aliquoting the sample into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture. 3. Implement a routine stability testing schedule to monitor the purity of valuable batches. |
| Inconsistent experimental results using the same batch of the compound. | Non-homogeneity due to partial degradation. | 1. Gently swirl the container before taking an aliquot to ensure homogeneity, assuming no significant precipitate has formed. 2. If degradation is suspected, re-purify the compound or use a fresh batch to ensure consistency in your experiments. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
- Perform serial dilutions to create a working solution of approximately 10-100 µg/mL, depending on the sensitivity of the instrument.
2. GC-MS Parameters (Example):
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1 ratio).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 250°C at a rate of 10°C/min.
- Hold: Maintain 250°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Integrate the peak corresponding to this compound and any impurity peaks.
- Calculate the relative purity by dividing the peak area of the main compound by the total peak area of all components.
- Identify potential degradation products by comparing their mass spectra to library databases (e.g., NIST) and known fragmentation patterns of furan derivatives.
Protocol 2: Accelerated Stability Study
This protocol describes a method to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.[3][5][6]
1. Sample Preparation and Storage:
- Aliquot the this compound into several small, airtight amber glass vials.
- Prepare at least three sets of samples for each storage condition.
- Place the vials in stability chambers under the following conditions:
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
- Intermediate (optional): 30°C ± 2°C / 65% RH ± 5% RH.
- Long-term (control): 5°C ± 3°C.
2. Testing Schedule:
- Analyze the samples at the following time points:
- Initial (time zero).
- Accelerated: 1, 3, and 6 months.
- Intermediate: 3 and 6 months.
- Long-term: 6, 12, 18, and 24 months.
3. Analytical Methods:
- At each time point, assess the samples for:
- Appearance: Visual inspection for color change and precipitate formation.
- Purity: Use a validated stability-indicating method, such as the GC-MS protocol described above or an appropriate HPLC method.
- Degradation Products: Quantify any significant degradation products that appear.
4. Data Evaluation:
- Plot the purity of this compound as a function of time for each storage condition.
- If significant degradation occurs under accelerated conditions, the data can be used to estimate the shelf life at the recommended storage temperature using the Arrhenius equation. A significant change is often defined as a failure to meet the established purity specification.[7]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Furfural - Wikipedia [en.wikipedia.org]
- 3. lnct.ac.in [lnct.ac.in]
- 4. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
By-product analysis in the synthesis of 5-propyl-2-furaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-propyl-2-furaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce 5-propyl-2-furaldehyde?
A common and effective method is the nickel-catalyzed coupling reaction between a 2-furoic acid derivative and a propyl Grignard reagent. This approach avoids the harsh conditions of traditional Friedel-Crafts acylation, which can lead to polymerization and degradation of the furan ring.
Q2: What are the potential by-products in the synthesis of 5-propyl-2-furaldehyde?
Potential by-products can arise from side reactions of the Grignard reagent and from the starting materials. These may include:
-
Reduction of the aldehyde: The Grignard reagent can act as a reducing agent, converting the furaldehyde to the corresponding alcohol (5-propyl-2-furylmethanol).
-
Double addition to the ester precursor: If a 2-furoate ester is used as a starting material, the Grignard reagent can add twice to the ester group, leading to a tertiary alcohol.
-
Wurtz-type coupling: The Grignard reagent can couple with itself to form hexane.
-
Unreacted starting materials: Incomplete reaction can leave residual starting materials in the product mixture.
-
Polymerization products: Furan derivatives can be sensitive to acidic conditions and heat, leading to the formation of polymeric materials.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable eluent system, for example, a mixture of hexanes and ethyl acetate, can be used to separate the starting material, product, and major by-products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture over time.
Q4: What are the recommended purification methods for 5-propyl-2-furaldehyde?
Column chromatography on silica gel is a standard and effective method for purifying 5-propyl-2-furaldehyde. A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate, is typically employed. Distillation under reduced pressure can also be used for purification, particularly for larger scale syntheses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive Grignard reagent | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality magnesium turnings and dry solvents. |
| Inactive catalyst | Use a fresh source of the nickel catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. | |
| Low reaction temperature | While the reaction is often run at low temperatures to control side reactions, the temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC. | |
| Presence of a significant amount of 5-propyl-2-furylmethanol | Reduction of the aldehyde by the Grignard reagent | This is more likely to occur with an excess of the Grignard reagent or at higher temperatures. Use a stoichiometric amount of the Grignard reagent and maintain a low reaction temperature. |
| Formation of a high molecular weight, insoluble material (polymer) | Acidic conditions | Ensure the work-up procedure is not overly acidic. Use a mild acid for quenching the reaction. Avoid prolonged exposure to strong acids. |
| High reaction temperature | Furan derivatives can polymerize at elevated temperatures. Maintain the recommended reaction temperature. | |
| Presence of hexane in the product | Wurtz-type coupling of the Grignard reagent | This side reaction is often difficult to completely eliminate. Using a less reactive Grignard reagent or a different coupling partner might reduce its formation. Purification by column chromatography should effectively remove hexane. |
| Incomplete reaction (presence of starting material) | Insufficient reaction time | Allow the reaction to stir for a longer period at the recommended temperature. Monitor the disappearance of the starting material by TLC. |
| Insufficient amount of Grignard reagent | Ensure an appropriate stoichiometry of the Grignard reagent is used. |
Experimental Protocols
Synthesis of 5-propyl-2-furaldehyde via Nickel-Catalyzed Coupling
This protocol is adapted from a general procedure for the synthesis of 5-alkyl-2-furaldehydes.
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Propylmagnesium bromide (or chloride) in a suitable solvent (e.g., THF or diethyl ether)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation of 2-Furoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-furoic acid in an excess of thionyl chloride. Heat the mixture to reflux and stir until the solid has completely dissolved and gas evolution has ceased. Remove the excess thionyl chloride under reduced pressure to obtain crude 2-furoyl chloride, which can be used in the next step without further purification.
-
Nickel-Catalyzed Coupling: In a separate, oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add nickel(II) acetylacetonate and anhydrous THF. Cool the mixture to 0 °C in an ice bath.
-
To the cooled catalyst mixture, add the propylmagnesium bromide solution dropwise via the dropping funnel.
-
Add a solution of the crude 2-furoyl chloride in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-propyl-2-furaldehyde as an oil.
By-product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC Conditions (example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection into the GC-MS.
Data Analysis:
Identify the product and by-products by comparing their mass spectra with a commercial mass spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Data Presentation
Table 1: Potential By-products in the Synthesis of 5-propyl-2-furaldehyde and their Identification by GC-MS.
| Potential By-product | Structure | Expected Mass Spectrum (Key Fragments, m/z) |
| 5-propyl-2-furylmethanol |
| Molecular ion, loss of H₂O, loss of propyl group |
| 1-(2-furyl)-1-propanone |
| Molecular ion, acylium ion, furan ring fragments |
| Hexane |
| Characteristic alkane fragmentation pattern |
| 2-Furoic acid |
| Molecular ion, loss of COOH, furan ring fragments |
Note: The actual mass spectra will depend on the specific GC-MS instrumentation and conditions.
Visualizations
Caption: Workflow for the synthesis and purification of 5-propyl-2-furaldehyde.
Caption: Troubleshooting flowchart for by-product formation in the synthesis.
Technical Support Center: Optimizing Reaction Time for the Complete Conversion of 2-Propylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction time for the complete conversion of 2-propylfuran. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the conversion of 2-propylfuran, and what are the expected products?
A1: The three main pathways for the conversion of 2-propylfuran are hydrogenation, oxidation, and ring-opening reactions.
-
Hydrogenation: This reaction saturates the furan ring to yield tetrahydro-2-propylfuran . This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Oxidation: Oxidation of 2-propylfuran can lead to the formation of various products, including 2-heptanone . This transformation often involves the use of oxidizing agents. It's important to note that the furan ring is susceptible to oxidative degradation, which can lead to the formation of byproducts.
-
Ring-Opening: Acid-catalyzed ring-opening of 2-propylfuran can yield dicarbonyl compounds such as 2,5-heptanedione . This reaction typically requires acidic conditions and can be influenced by the presence of water.
Q2: How can I ensure the complete hydrogenation of 2-propylfuran to tetrahydro-2-propylfuran?
A2: Achieving complete hydrogenation requires careful control of reaction parameters. Incomplete reactions are a common issue.
Troubleshooting Incomplete Hydrogenation:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient catalyst activity or loading. | Increase the catalyst (e.g., 5-10 mol% Pd/C) loading. Ensure the catalyst is fresh and has not been deactivated. |
| Low hydrogen pressure. | Increase the hydrogen pressure (e.g., 50-100 psi). Ensure the system is properly sealed to maintain pressure. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like GC-MS or TLC. Extend the reaction time until the starting material is no longer detected. | |
| Presence of catalyst poisons. | Ensure the solvent and substrate are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
A typical starting point for complete hydrogenation would be to use 5% Pd/C in a protic solvent like ethanol or methanol at room temperature under a hydrogen balloon for 12-24 hours. For more stubborn reactions, increasing the temperature to 40-60°C and pressure can significantly reduce the reaction time.
Q3: My oxidation of 2-propylfuran is not going to completion, or I am observing multiple products. What should I do?
A3: Optimizing oxidation reactions for selectivity and complete conversion can be challenging due to the reactive nature of the furan ring.
Troubleshooting Oxidation Reactions:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient oxidant. | Increase the molar equivalents of the oxidizing agent. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products | Over-oxidation or side reactions. | Use a milder or more selective oxidizing agent. Control the reaction temperature carefully. Consider using a two-phase system to control the reaction rate. |
| Ring-opening side reactions. | Ensure the reaction conditions are not too acidic or basic, which can promote ring-opening. |
For the conversion to 2-heptanone, a common approach involves a two-step process: dihydroxylation of the furan ring followed by oxidative cleavage. This can provide better control and selectivity compared to direct oxidation.
Q4: How can I achieve the complete ring-opening of 2-propylfuran to 2,5-heptanedione?
A4: Complete ring-opening is typically achieved under acidic conditions. The reaction time can be influenced by the acid catalyst, temperature, and the presence of water.
Troubleshooting Ring-Opening Reactions:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient acid catalyst concentration. | Increase the concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid). |
| Low reaction temperature. | Increase the reaction temperature. Ring-opening of furans is often performed at elevated temperatures (e.g., 80-100°C).[1] | |
| Insufficient water. | The presence of water is often necessary for the hydrolysis of intermediates. Ensure an adequate amount of water is present in the reaction mixture. | |
| Polymerization/Side Reactions | High acid concentration or temperature. | While higher temperature and acid concentration can increase the rate, they can also lead to undesired polymerization. Optimize these parameters to find a balance between reaction rate and selectivity. |
A study on the acid-catalyzed ring opening of a related furan derivative, 4-(5-methyl-2-furyl)-2-butanone, showed that the reaction proceeds to a high yield (up to 92%) after 24 hours at 80°C using catalytic hydrochloric acid.[1][2] This suggests that a similar prolonged reaction time at an elevated temperature might be necessary for the complete conversion of 2-propylfuran.
Experimental Protocols
General Protocol for Hydrogenation of 2-Propylfuran:
-
To a solution of 2-propylfuran (1.0 eq) in ethanol or methanol, add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a pressure reactor).
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield tetrahydro-2-propylfuran.
General Protocol for Acid-Catalyzed Ring-Opening of 2-Propylfuran:
-
To a solution of 2-propylfuran (1.0 eq) in a suitable solvent (e.g., aqueous acetone or dioxane), add a catalytic amount of a strong acid (e.g., 0.1 M HCl or H₂SO₄).
-
The reaction mixture is heated to 80-100°C and stirred.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and neutralized with a base (e.g., saturated NaHCO₃ solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,5-heptanedione.
Data Presentation
Table 1: Summary of Reaction Conditions for Complete Conversion of 2-Propylfuran Analogs
| Reaction Type | Substrate Analog | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ring-Opening | 4-(5-methyl-2-furyl)-2-butanone | HCl (catalytic) | Aqueous | 80 | 24 | up to 92 | [1][2] |
| Transfer Hydrogenation | Furfural | Cu-BTC derived catalyst | Isopropanol | 250 | 6 | 77 (selectivity to 2-methylfuran) | [3] |
| Hydrogenation | Furfuryl Alcohol | Ni₁Re₀.₁₆/MgO−Al₂O₃ | Water | 140 | 2 | 78 (yield of THFA) | [4] |
Note: Data for 2-propylfuran is limited; these examples of related furan derivatives provide a starting point for optimization.
Visualizations
Caption: Workflow for the hydrogenation of 2-propylfuran.
Caption: Troubleshooting logic for optimizing reaction completeness.
References
- 1. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity in the Acylation of Substituted Furans
Welcome to the technical support center for the regioselective acylation of substituted furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of substituted furans, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Regioselectivity (Mixture of Isomers) | 1. Inappropriate Lewis Acid: The strength of the Lewis acid can influence the reaction's regioselectivity. 2. Steric Hindrance: Bulky substituents on the furan ring or the acylating agent can hinder approach at the desired position. 3. Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. | 1. Catalyst Screening: Test a range of Lewis acids with varying strengths (e.g., FeCl₃, SnCl₄, AlCl₃, ZnCl₂). Zeolites like H-BEA or Al-SPP can also offer shape-selectivity.[1][2] 2. Modify Reagents: Consider a less bulky acylating agent if possible. For sterically hindered substrates, alternative strategies like a directed ortho-lithiation followed by quenching with an electrophile may be necessary.[1] 3. Temperature Control: Run the reaction at lower temperatures, even if it requires longer reaction times, to favor the kinetically controlled product. |
| Low or No Yield | 1. Deactivated Furan Ring: Strong electron-withdrawing groups on the furan ring can deactivate it towards electrophilic acylation.[3] 2. Catalyst Poisoning: Certain functional groups on the substrate can coordinate with and deactivate the Lewis acid catalyst. 3. Insufficiently Reactive Acylating Agent: The chosen acylating agent (e.g., carboxylic acid) may not be reactive enough under the reaction conditions. | 1. Use a More Potent Activating System: Employ a stronger Lewis acid or use a more reactive acylating agent like an acid anhydride or acyl chloride. For highly deactivated systems, consider alternative synthetic routes. 2. Protecting Groups: Protect functional groups that may interfere with the catalyst. 3. Activate the Acylating Agent: Convert carboxylic acids to more reactive anhydrides or acyl chlorides prior to the acylation reaction. The use of trifluoroacetic anhydride (TFAA) can facilitate the direct use of fatty acids.[1] |
| Polyacylation | 1. High Reactivity of the Product: The mono-acylated furan product may be more reactive than the starting material, leading to a second acylation. 2. Excess Acylating Agent: Using a large excess of the acylating agent increases the likelihood of multiple additions. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent. 2. Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Deactivating Conditions: Choose reaction conditions that deactivate the product relative to the starting material, if possible. |
| Product Decomposition | 1. Harsh Reaction Conditions: Furans can be sensitive to strong acids and high temperatures, leading to polymerization or ring-opening. 2. Presence of Water: Trace amounts of water can react with the Lewis acid and acylating agent, creating strong protic acids that can degrade the furan ring. | 1. Milder Conditions: Use milder Lewis acids or catalytic systems. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote Friedel-Crafts alkylations under relatively mild conditions, and similar principles can be applied to acylation.[4] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: How does the substituent on the furan ring direct the position of acylation?
A1: The regioselectivity of electrophilic aromatic substitution on furan is primarily dictated by the electronic properties of the substituent.
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups are activating and direct the incoming acyl group to the ortho (adjacent) and para (opposite) positions. For a 2-substituted furan, this means acylation will predominantly occur at the C5 position.[3][5]
-
Electron-Withdrawing Groups (EWGs) like carboxyl, formyl, and nitro groups are deactivating and direct the incoming electrophile to the meta position. For a 2-substituted furan with an EWG, acylation will be directed to the C4 position. For a 3-substituted furan with an EWG, the C5 position is favored.[3]
Q2: What is the typical order of reactivity for different positions on the furan ring?
A2: In an unsubstituted furan, the C2 (and C5) positions are significantly more reactive towards electrophiles than the C3 (and C4) positions due to better stabilization of the cationic intermediate. The general order of reactivity is C2 > C5 > C3 > C4.
Q3: Can I acylate a furan using a carboxylic acid directly?
A3: Direct acylation with carboxylic acids is challenging as they are less reactive than acid chlorides or anhydrides. However, it can be achieved under more forcing conditions or with specific catalytic systems. For example, zeolite catalysts like HZSM-5 can facilitate the direct acylation of 2-methylfuran with acetic acid.[2] Another approach is the in-situ formation of a mixed anhydride using trifluoroacetic anhydride.[1]
Q4: Are there alternatives to Friedel-Crafts acylation for introducing an acyl group?
A4: Yes, several alternative methods exist:
-
Directed ortho-Lithiation: A directing group on the furan ring can direct lithiation to an adjacent position, followed by quenching with an acylating electrophile.
-
Palladium-Catalyzed Cross-Coupling: Stannyl or boronic acid-substituted furans can be coupled with acyl chlorides.
-
Rearrangement Reactions: Strategies involving the rearrangement of chalcones have been used to selectively synthesize 3-acylbenzofurans.[6]
-
Radical Cyclizations: Metalloradical cyclization of alkynes with α-diazocarbonyls can produce polysubstituted furans, including acylated derivatives, with high regioselectivity.[7][8]
Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation of a 2-Substituted Furan
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the substituted furan (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an ice or dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 1.1 eq.) dropwise to the stirred solution.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetic anhydride or a specific acyl chloride, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and a dilute HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Zeolite-Catalyzed Acylation of Furan with a Carboxylic Anhydride
This protocol is adapted for heterogeneous catalysis.
-
Catalyst Activation: Activate the zeolite catalyst (e.g., Al-SPP) by heating under vacuum to remove adsorbed water.[1]
-
Reaction Setup: In a pressure vessel or sealed tube, combine the furan substrate (1.0 eq.), the carboxylic anhydride (1.2 eq.), the activated zeolite catalyst (by weight, e.g., 10 wt%), and a high-boiling point solvent (if necessary).
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 180 °C) with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (after cooling and filtering) for GC or LC-MS analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter to remove the zeolite catalyst.
-
Concentration and Purification: Wash the filtrate as needed, dry the organic phase, and concentrate under reduced pressure. Purify the product as described in Protocol 1.
Visual Guides
Caption: Workflow for a typical Friedel-Crafts acylation experiment.
Caption: Logic diagram for predicting regioselectivity in 2-substituted furans.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct carbon-carbon coupling of furanics with acetic acid over Brønsted zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. tandfonline.com [tandfonline.com]
- 5. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of furan aldehydes
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of furan aldehydes, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for furan aldehydes in reversed-phase HPLC?
Peak tailing in the analysis of furan aldehydes like 5-hydroxymethylfurfural (5-HMF) and furfural can stem from several factors, broadly categorized as chemical interactions and physical or chromatographic issues.
-
Secondary Silanol Interactions: The primary chemical cause is often the interaction between the polar aldehyde and hydroxyl groups of the furanic compounds and active residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These secondary interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetric peak shape.
-
Column Degradation: Over time, HPLC columns can degrade. This includes the loss of stationary phase, creation of voids at the column inlet, or a partially blocked inlet frit.[1][5] These issues disrupt the sample band as it enters the column, which can cause tailing for all peaks in the chromatogram.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analytes or the stationary phase, contributing to peak tailing.[1][6] For furan aldehydes, which are generally weak acids, maintaining a consistent and appropriate pH is crucial.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][6]
-
Extra-Column Effects: Peak tailing, especially for early eluting peaks, can be caused by excessive volume in the tubing between the injector and the column, or between the column and the detector (dead volume).[6][7]
Q2: My 5-HMF peak is tailing. Where should I start my troubleshooting?
A systematic approach is key to efficiently resolving peak tailing. The following workflow can guide your troubleshooting process.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing impurities in the synthesis of 5-propylfuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-propylfuran-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Nickel-Catalyzed Cross-Coupling and Vilsmeier-Haack Formylation.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield can stem from several factors related to reagents, reaction conditions, and execution. Below is a breakdown of potential causes and corresponding solutions for each synthetic method.
For Nickel-Catalyzed Cross-Coupling:
| Potential Cause | Recommended Solution |
| Inactive Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Consider titrating the Grignard reagent prior to use to confirm its concentration. |
| Poor Quality Nickel Catalyst | Use a fresh, high-purity source of the nickel catalyst. Some nickel salts can be hygroscopic; store them in a desiccator. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. |
| Side Reactions of the Grignard Reagent | Homocoupling of the Grignard reagent can occur.[1] Adding the Grignard reagent slowly to the reaction mixture can minimize this side reaction. |
For Vilsmeier-Haack Formylation:
| Potential Cause | Recommended Solution |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent should be prepared in situ and used immediately.[2] Ensure that the dimethylformamide (DMF) is anhydrous, as water can decompose the reagent. |
| Low Reactivity of the Furan Substrate | The reactivity of the furan ring is crucial. Ensure the starting 2-propylfuran is pure. The reaction temperature may need to be optimized; for less reactive substrates, a higher temperature (up to 80°C) may be required.[3] |
| Incomplete Hydrolysis | After the reaction, the intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure sufficient water is added during the workup and that the mixture is stirred for an adequate amount of time to complete the hydrolysis.[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows significant impurities by NMR or GC-MS. What are these impurities and how can I remove them?
A: The nature of impurities depends on the synthetic route. Below are common impurities and purification strategies.
Common Impurities and Purification:
| Synthetic Route | Common Impurities | Identification (Typical ¹H NMR signals) | Purification Strategy |
| Nickel-Catalyzed Cross-Coupling | Unreacted starting materials, homocoupled byproducts. | Varies depending on the specific starting materials. | Column chromatography on silica gel is typically effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.[4] |
| Vilsmeier-Haack Formylation | Unreacted 2-propylfuran, polymeric/tar-like substances, residual DMF. | 2-propylfuran: Signals in the aromatic and alkyl regions. DMF: Singlets around 8.0, 2.9, and 2.7 ppm.[5] Polymeric material: Broad, unresolved peaks. | Column chromatography: Effective for removing unreacted starting material and some polar impurities. Distillation: If the product is thermally stable, distillation under reduced pressure can remove less volatile impurities. Aqueous washes: Thoroughly wash the organic extract with water and brine during workup to remove DMF. |
Preventing Polymerization in Vilsmeier-Haack Reaction:
Furan and its derivatives are known to be sensitive to acidic conditions and can polymerize.[6] To minimize the formation of tar-like substances:
-
Maintain a low reaction temperature during the formation of the Vilsmeier reagent and the subsequent formylation.
-
Ensure a controlled and gradual addition of the reagents.
-
Minimize the reaction time as much as possible, monitoring closely for the consumption of the starting material.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is preferable for this compound, Nickel-Catalyzed Cross-Coupling or Vilsmeier-Haack Formylation?
A1: The choice of method depends on the availability of starting materials and the desired scale of the reaction.
-
Nickel-Catalyzed Cross-Coupling is a high-yield method (often >80%) but may require more specialized starting materials and stricter anhydrous conditions due to the use of a Grignard reagent.[4]
-
Vilsmeier-Haack Formylation uses more common and less expensive reagents (DMF, POCl₃) and starts from 2-propylfuran.[7] However, yields can be more variable and purification from polymeric byproducts can be challenging.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the overall purity and identify any volatile impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
Q3: My final product is a yellow oil. Is this normal?
A3: Yes, this compound is typically described as a yellow oil.[4] However, a very dark brown or black color may indicate the presence of polymeric impurities, particularly from the Vilsmeier-Haack reaction.
Q4: What are the optimal storage conditions for this compound?
A4: Aldehydes can be susceptible to oxidation. It is recommended to store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a refrigerator) to minimize degradation over time.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Cross-Coupling Synthesis of this compound[4]
This protocol is adapted from a patented procedure and involves the cross-coupling of a furan derivative with a Grignard reagent.
Materials:
-
(5-(dibutoxymethyl)furan-2-yl)methyl methanesulfonate
-
Bis(acetylacetonate)nickel(II) [Ni(acac)₂]
-
Diallyl ether
-
Ethyl magnesium chloride (2M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flask, add (5-(dibutoxymethyl)furan-2-yl)methyl methanesulfonate, Ni(acac)₂, and a stir bar.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and diallyl ether. Stir the mixture for 5 minutes.
-
Cool the mixture to -30 °C.
-
Add ethyl magnesium chloride dropwise. Stir the resulting yellow solution at -30 °C for 1 hour.
-
Add 1N HCl and allow the mixture to warm to room temperature and stir for 1 hour.
-
Add dichloromethane and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by silica gel chromatography (15:1 hexanes/ethyl acetate) to yield this compound as a yellow oil (reported yield: 83%).
Protocol 2: Vilsmeier-Haack Formylation of 2-Propylfuran (General Procedure)[8]
This is a general procedure that can be adapted for the formylation of 2-propylfuran. Optimization of temperature and reaction time may be necessary.
Materials:
-
2-Propylfuran
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (or other suitable anhydrous solvent)
-
Sodium acetate
-
Diethyl ether
-
Brine
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF.
-
Slowly add POCl₃ to the DMF while maintaining a low temperature (e.g., 0 °C). Stir for a short period to form the Vilsmeier reagent.
-
Add a solution of 2-propylfuran in the chosen anhydrous solvent to the Vilsmeier reagent at a controlled temperature.
-
Allow the reaction to proceed, monitoring by TLC. The reaction may be run at room temperature or require heating depending on the substrate's reactivity.
-
After completion, cool the reaction mixture and quench by adding a solution of sodium acetate in water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.
Visualizations
References
- 1. Kumada Coupling | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 5-PROPYL-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Continuous flow synthesis for the optimization of furfural derivative production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous flow synthesis of furfural derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield or Conversion
-
Question: My continuous flow reaction is resulting in a low yield of the desired furfural derivative. What are the likely causes and how can I improve it?
Answer: Low yield in a continuous flow system can stem from several factors. Firstly, inefficient heat and mass transfer can be a major issue, which can be overcome by using microreactor technology.[1] Secondly, side reactions such as condensation, isomerization, and resinification are known to reduce furfural yield.[1] The formation of humins, which are degradation byproducts, can also lead to fouling in reactors and other process equipment, further reducing efficiency.[2]
Potential Solutions:
-
Optimize Residence Time: Insufficient residence time in the heated zone of the reactor can lead to incomplete conversion. Gradually increase the residence time by decreasing the flow rate of your reagents. For example, in the C3-alkylation of furfural, increasing the residence time from 30 to 46 minutes significantly improved the yield.[3]
-
Adjust Reaction Temperature: Temperature is a critical parameter. For instance, in the production of diformylfuran (DFF), optimizing the temperature to 140°C was key to achieving a high yield of 84.2%.[4] However, excessively high temperatures can promote degradation reactions.[5]
-
Modify Catalyst Loading: The amount of catalyst can directly impact the reaction rate. In the synthesis of DFF, a catalyst loading of 0.15 g was found to be optimal.[4]
-
Check Solvent and Reagent Concentration: The choice of solvent can influence reactant solubility and catalyst performance. For example, Ru/Al2O3 in toluene was identified as a highly effective catalyst-solvent combination for DFF synthesis.[4] Also, starting with lower concentrations of reagents can sometimes be beneficial, especially when dealing with products prone to precipitation.[6]
-
Increase Pressure: Operating at a pressure above the solvent's boiling point at the reaction temperature is crucial to prevent phase changes within the reactor, which can affect reaction kinetics. For instance, in the C3-alkylation of furfural, a back-pressure regulator was used to maintain a pressure of about 130 bar.[3]
-
Issue 2: Reactor Clogging or Blockage
-
Question: My flow reactor is getting clogged during the synthesis. What is causing this and what can I do to prevent it?
Answer: Reactor clogging is a common and significant challenge in flow chemistry, often caused by the precipitation of solid byproducts or the product itself.[7][8] In the synthesis of furfural derivatives, the formation of insoluble inorganic salts as byproducts or polymeric humins can lead to blockages.[2][7]
Potential Solutions:
-
Employ Ultrasonication: Applying ultrasound to the reactor can help break up precipitates and prevent them from agglomerating and causing blockages.[7] This has been successfully demonstrated in palladium-catalyzed C-N cross-coupling reactions, which are notorious for forming insoluble salt byproducts.[7]
-
Optimize Solvent System: Introducing a co-solvent that can dissolve the solid byproducts is a possible strategy, though it may reduce the overall reaction efficiency.[7] Careful selection of the primary solvent to maximize the solubility of all components is crucial.
-
Adjust Reagent Concentrations: Running initial experiments at lower concentrations can prevent the product from "crashing out" of the solution.[6] The concentration can be gradually increased during optimization.[6]
-
Reactor Design: For reactions known to produce solids, consider using a reactor design that is more tolerant to slurries, such as a continuous stirred-tank reactor (CSTR).[8] Microreactors with very narrow channels are more prone to clogging.
-
Issue 3: Catalyst Deactivation or Instability
-
Question: I'm observing a decrease in product yield over time, suggesting my catalyst is deactivating. Why is this happening and how can I improve catalyst stability?
Answer: Catalyst deactivation is a known issue in both batch and continuous flow processes. In the context of furfural derivative synthesis, catalysts can be poisoned by impurities or by the deposition of furanic derivatives on their active sites.[9] Leaching of the active metal from a solid-supported catalyst can also occur.[9]
Potential Solutions:
-
Transition to Continuous Flow: Continuous flow reactors can sometimes enhance catalyst stability compared to batch reactors.[10] For example, a Co/SiO2 catalyst used for furfural hydrogenation showed improved stability in a flow reactor.[10]
-
Optimize Hydrogen Pressure: In hydrogenation reactions, the hydrogen pressure can influence catalyst stability. For the hydrogenation of furfural to furfuryl alcohol, a hydrogen pressure of 60 bar prevented catalyst poisoning.[9]
-
Catalyst Selection and Support: The choice of catalyst and its support is critical. For instance, the solubility of a homogeneous catalyst in the reaction solvent can affect reproducibility.[3] When repeatability issues were observed with a [Ru3(CO)12] catalyst due to low solubility, switching to a more soluble catalyst improved the process.[3]
-
Pre-treatment and Regeneration: Ensure proper catalyst pre-treatment as specified in the literature. Some catalysts may also be amenable to in-situ or ex-situ regeneration protocols.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the continuous flow synthesis of furfural derivatives.
-
Question 1: What are the main advantages of using a continuous flow setup for synthesizing furfural derivatives compared to traditional batch chemistry?
Answer: Continuous flow chemistry offers several advantages for the synthesis of furfural derivatives:
-
Enhanced Safety: Flow reactors handle only small volumes of reagents at any given time, which is particularly beneficial when working with unstable or explosive intermediates like acetyl nitrate for the nitration of furfural.[11][12] It also allows for better control over exothermic reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors, especially microreactors, allows for superior heat and mass transfer, leading to more precise temperature control and potentially faster reaction rates.[1]
-
Increased Yield and Selectivity: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and better selectivity for the desired product.[13] For example, in the synthesis of furfuryl alcohol, continuous flow resulted in a higher space-time yield compared to a batch reactor.[9]
-
Faster Optimization: Reaction parameters can be varied and optimized much more quickly in a continuous flow system compared to setting up multiple batch reactions.[6][13]
-
Scalability: While not without challenges, scaling up a continuous flow process is often more straightforward than scaling up a batch reaction, as it can involve running the system for a longer duration or parallelizing multiple reactors.
-
-
Question 2: What type of reactor is best suited for the continuous flow synthesis of furfural derivatives?
Answer: The choice of reactor depends on the specific reaction.
-
Packed-Bed Reactors: These are suitable for reactions using solid-supported catalysts. For instance, the catalytic oxidation of 5-hydroxymethylfurfural to diformylfuran was successfully performed in a packed-bed reactor.[4]
-
Microreactors: These are advantageous for reactions that require excellent heat and mass transfer, but they can be prone to clogging if solids are formed.[1]
-
Tubular Reactors: Simple coiled tubes made of stainless steel or other resistant materials are commonly used, especially for homogeneous catalysis.[3]
-
Biphasic Flow Reactors: These are useful for reactions where in-situ extraction of the product is desired to prevent degradation, as demonstrated in the synthesis of 5-hydroxymethylfurfural (HMF).[2]
-
-
Question 3: How can I determine the optimal reaction conditions for my specific furfural derivative synthesis in a flow system?
Answer: A systematic approach is recommended for optimizing reaction conditions:
-
One-Factor-at-a-Time: Vary one parameter (e.g., temperature, flow rate, catalyst loading) while keeping others constant to observe its effect on the yield and selectivity.
-
Design of Experiments (DoE): For a more comprehensive optimization, a DoE approach like the Box-Behnken design can be employed. This method was used to optimize the production of diformylfuran by varying temperature, oxygen flow rate, and catalyst amount simultaneously.[4] This approach can efficiently identify the optimal conditions and any interactions between parameters.
-
-
Question 4: Are there any specific safety precautions I should take when working with continuous flow synthesis of furfural derivatives?
Answer: Yes, safety is paramount.
-
Pressure Management: Always use a back-pressure regulator to control the system pressure and prevent solvent boiling.[3] Ensure all fittings and tubing are rated for the intended pressure and temperature.
-
Handling Hazardous Reagents: When using hazardous reagents, the inherent safety of flow chemistry (small reaction volumes) is an advantage.[6] However, ensure proper ventilation and personal protective equipment.
-
System Integrity: Regularly check for leaks in the system, especially when working at elevated temperatures and pressures.
-
Automated Systems: For reactions involving highly reactive or unstable compounds, consider using an automated and integrated flow platform that allows for remote operation.[11]
-
Data Presentation
Table 1: Optimization of C3-Alkylation of Furfural Derivative (Imine I2a) in Continuous Flow [3]
| Entry | Catalyst (mol %) | Temperature (°C) | Residence Time (min) | NMR Yield (%) |
| 1 | [Ru3(CO)12] (1) | 180 | 45 | 62 |
| 2 | comp1 (1) | 200 | 30 | 58 |
| 3 | [Ru3(CO)12] (1) | 200 | 30 | 60 |
| 4 | comp1 (1) | 200 | 46 | 63 |
Table 2: Hydrogenation of Furfural to Furfuryl Alcohol in a Continuous Flow Reactor [9]
| Flow Rate (mL/min) | Temperature (°C) | H2 Pressure (bar) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) |
| 0.2 | 150 | 20 | ~100 | ~100 |
| 0.5 | 150 | 20 | ~80 | ~100 |
| - | 150 | 60 | High | >90 |
Table 3: Continuous Flow Synthesis of Diformylfuran (DFF) from 5-Hydroxymethylfurfural (HMF) [4]
| Parameter | Range Studied | Optimal Condition |
| Reaction Temperature | - | 140 °C |
| Oxygen Flow Rate | - | 10 mL/min |
| Catalyst Loading | - | 0.15 g |
| Resulting DFF Yield | 84.2% |
Experimental Protocols
1. General Protocol for Continuous Flow C3-Alkylation of a Furfural Derivative [3]
-
System Setup: A continuous flow system is assembled using HPLC pumps to deliver the reactant solutions. The pumps are connected via a T-mixer to a preheating loop followed by the main reactor coil. The reactor is placed in a heating system (e.g., a gas chromatography oven) to maintain the desired temperature. A back-pressure regulator is installed at the outlet of the reactor to control the system pressure.
-
Reagent Preparation: Two separate solutions are prepared. Solution A contains the furfural derivative and an internal standard (e.g., p-dinitrobenzene) in a suitable solvent (e.g., toluene). Solution B contains the catalyst (e.g., [Ru3(CO)12]) and the alkylating agent in the same solvent.
-
Reaction Execution: The two solutions are pumped at equal flow rates into the system. The combined stream passes through the preheating loop and then into the main reactor, which is heated to the desired reaction temperature (e.g., 180-200°C). The residence time is controlled by the total flow rate and the reactor volume.
-
Sample Collection and Analysis: Samples are collected at the outlet after the system has reached a steady state. The collected samples are then analyzed, for example, by 1H NMR, to determine the conversion and yield.
2. General Protocol for Continuous Flow Hydrogenation of Furfural to Furfuryl Alcohol [9][14]
-
System Setup: An H-Cube Pro™ Flow Reactor or a similar system is used. An HPLC pump is used to deliver a solution of furfural in a solvent (e.g., 10 wt% furfural in ethanol). The reactor is equipped with a catalyst cartridge.
-
Catalyst Packing: The catalyst cartridge (e.g., a 70 mm cartridge) is packed with the catalyst (e.g., 260 mg of Co/SiO2) by applying a vacuum to the bottom of the cartridge.
-
Reaction Execution: The system is first flushed with the pure solvent (e.g., ethanol). The furfural solution is then pumped through the catalyst cartridge at a specific flow rate (e.g., 0.2-0.5 mL/min). The reaction is carried out at a set temperature (e.g., 150°C) and hydrogen pressure (e.g., 20-60 bar).
-
Sample Collection and Analysis: The product stream is collected, and samples are analyzed to determine the conversion of furfural and the selectivity to furfuryl alcohol.
Visualizations
Caption: General experimental workflow for continuous flow synthesis.
Caption: Troubleshooting decision tree for low yield in flow synthesis.
References
- 1. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03609F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labunlimited.com [labunlimited.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous flow chemistry: where are we now? Recent applications, challenges and limitations - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC07427E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for 5-Alkylfurfural Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-alkylfurfurals in various matrices. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting and implementing suitable analytical methods for their specific needs.
Introduction to 5-Alkylfurfural Analysis by HPLC
5-Alkylfurfurals, including prominent compounds like 5-hydroxymethylfurfural (5-HMF) and 5-methylfurfural (5-MF), are important furanic compounds formed during the heat treatment of carbohydrates. Their presence and concentration are critical quality indicators in various products, including food, beverages, and pharmaceuticals. HPLC with UV detection is the most common, robust, and reliable technique for the quantification of these compounds. This guide compares several validated HPLC methods, detailing their chromatographic conditions and performance characteristics.
Comparative Analysis of HPLC Method Performance
The following table summarizes the validation parameters of different HPLC methods reported for the analysis of 5-alkylfurfurals and other furanic compounds. This allows for a direct comparison of their performance in terms of linearity, sensitivity, accuracy, and precision.
| Analyte(s) | Method | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD %) | Reference |
| 5-HMF, Furfural, 2-Furoic Acid, Furfuryl Alcohol | HPLC-DAD | 5 - 25 | ≥ 0.998 | 0.11 - 0.76 | 0.35 - 2.55 | ≥ 89.9 | ≤ 4.5 (interday) | [1] |
| 5-HMF, 5-Methylfurfural, Furfural, 2-Acetylfuran, Furfuryl Alcohol | HPLC-DAD | 0.05 - 9 | 0.999 | 0.004 - 0.007 | 0.012 - 0.020 | 80.2 - 102.8 | 0.6 - 5.7 | |
| 5-HMF, Furfural | HPLC-UV | Not Specified | > 0.99 | 0.005 | Not Specified | 94 - 103 | < 1 (intermediate) | [2] |
| 5-HMF | HPLC-UV | 0.05 - Not Specified | Linear | 0.02 mg/kg | 0.05 mg/kg | 95.6 - 98.4 | < 2.7 | [3] |
| 5-HMF and its metabolites | HILIC-HPLC | Not Specified | Validated | Validated | Validated | Validated | Validated | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a starting point for researchers to implement these methods in their laboratories.
Method 1: Simultaneous Determination of Four Major Furan Derivatives in Coffee[1]
-
Sample Preparation: 50 mg of ground coffee is extracted with 1 mL of water by heating in a thermomixer for 10 minutes at 60°C with shaking at 1000 rpm. The mixture is then centrifuged at 14,000 rpm for 15 minutes at 5°C. The supernatant is collected for HPLC analysis.
-
HPLC System: Agilent 1100 series with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a C8 pre-column.
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).
-
Gradient Program: 100% A to 84% A over 2.5 min, hold at 84% A until 10 min, then to 0% A from 10 to 10.5 min, and hold until 15 min.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 25°C.
-
Detection: Diode Array Detector, monitoring at the optimal wavelength for each compound.
Method 2: Analysis of Furanic Compounds in Transformer Oil
-
Sample Preparation: Liquid-liquid extraction is performed by adding 1 mL of acetonitrile to 4 mL of transformer oil. The solution is vortex-mixed for 3 minutes and then centrifuged at 5,000 x g for 5 minutes. The acetonitrile layer is collected for analysis.
-
HPLC System: Prominence HPLC system with a Diode Array Detector (SPD-M20A).
-
Column: C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detection: Diode Array Detector, with specific wavelengths for each compound (e.g., 280 nm for 5-HMF, 5-methylfurfural, and 2-acetylfuran; 220 nm for furfuryl alcohol).
Method 3: Determination of 5-HMF and Furfural in Alcoholic Beverages[2]
-
Sample Preparation: Samples are filtered through a 0.45 µm membrane filter prior to injection.
-
HPLC System: HPLC with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with an acetonitrile-water mixture.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detection: UV detector at 280 nm.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the HPLC analysis of 5-alkylfurfurals, from sample collection to data analysis.
Caption: General workflow for 5-alkylfurfural analysis by HPLC.
Conclusion
The choice of an appropriate HPLC method for the analysis of 5-alkylfurfurals depends on several factors, including the specific analytes of interest, the sample matrix, and the required sensitivity and throughput. The methods presented in this guide offer a range of validated options for researchers. Reverse-phase HPLC with C18 columns and UV detection remains the most widely used approach, providing good selectivity and sensitivity for the most common 5-alkylfurfurals. For more complex matrices or the analysis of a broader range of furanic metabolites, alternative chromatographic techniques such as HILIC may be more suitable. It is recommended to perform in-house validation to ensure the chosen method meets the specific requirements of the intended application.
References
- 1. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 5-Alkyl Furan-2-Carbaldehydes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of organic molecules is paramount. This guide provides a detailed spectroscopic comparison of a series of 5-alkyl furan-2-carbaldehydes, key intermediates in the synthesis of various pharmaceuticals and fine chemicals. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document aims to serve as a practical reference for the identification and characterization of these valuable compounds.
This guide summarizes key spectroscopic data for 5-methyl, 5-ethyl, 5-propyl, and 5-butyl furan-2-carbaldehydes. The inclusion of detailed experimental protocols ensures that researchers can replicate and verify these findings in their own laboratories.
Comparative Spectroscopic Data
The following tables provide a consolidated overview of the key spectroscopic data for the 5-alkyl furan-2-carbaldehydes.
¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | Aldehyde-H (s) | H-3 (d) | H-4 (d) | Alkyl Group Protons |
| Furan-2-carbaldehyde | 9.64 | 7.70 | 6.60 | - |
| 5-Methylfuran-2-carbaldehyde | 9.51 | 7.19 | 6.23 | 2.41 (s, 3H) |
| 5-Ethylfuran-2-carbaldehyde | 9.52 | 7.18 | 6.25 | 2.76 (q, 2H), 1.29 (t, 3H) |
| 5-Propylfuran-2-carbaldehyde | 9.51 | 7.16 | 6.23 | 2.69 (t, 2H), 1.72 (m, 2H), 0.97 (t, 3H) |
| 5-Butylfuran-2-carbaldehyde | 9.53 | 7.17 | 6.24 | 2.72 (t, 2H), 1.65 (m, 2H), 1.38 (m, 2H), 0.94 (t, 3H) |
¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | C=O | C-5 | C-2 | C-3 | C-4 | Alkyl Group Carbons |
| Furan-2-carbaldehyde | 177.8 | 125.1 | 153.0 | 121.8 | 112.8 | - |
| 5-Methylfuran-2-carbaldehyde | 176.8 | 159.8 | 152.0 | 124.0 | 109.6 | 14.0 |
| 5-Ethylfuran-2-carbaldehyde | 176.9 | 165.4 | 152.0 | 122.9 | 108.9 | 21.6, 12.1 |
| This compound | 176.9 | 163.9 | 151.8 | 123.5 | 108.7 | 30.3, 20.9, 13.6 |
| 5-Butylfuran-2-carbaldehyde | 177.0 | 164.2 | 151.9 | 123.3 | 108.8 | 28.2, 28.0, 22.2, 13.8 |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-H aldehyde) | ν(C=C furan) | ν(C-O-C furan) |
| Furan-2-carbaldehyde | 1687 | 2847, 2715 | ~1570, 1470 | ~1020 |
| 5-Methylfuran-2-carbaldehyde | ~1680 | ~2830, 2730 | ~1580, 1480 | ~1025 |
| 5-Ethylfuran-2-carbaldehyde | ~1678 | ~2835, 2735 | ~1582, 1485 | ~1028 |
| This compound | ~1675 | ~2840, 2740 | ~1585, 1490 | ~1030 |
| 5-Butylfuran-2-carbaldehyde | ~1675 | ~2840, 2740 | ~1585, 1490 | ~1030 |
UV-Vis Spectral Data (in Ethanol)
| Compound | λmax (nm) | Transition |
| Furan-2-carbaldehyde | ~275 | π → π |
| 5-Alkyl furan-2-carbaldehydes | ~280-290 | π → π |
The alkyl substitution at the 5-position generally leads to a slight bathochromic (red) shift in the λmax compared to the parent furan-2-carbaldehyde.
Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-1]⁺ | [M-29]⁺ (Loss of CHO) | Alkyl Chain Fragmentation |
| Furan-2-carbaldehyde | 96 | 95 | 67 | - |
| 5-Methylfuran-2-carbaldehyde | 110 | 109 | 81 | - |
| 5-Ethylfuran-2-carbaldehyde | 124 | 123 | 95 | 109 ([M-15]⁺) |
| This compound | 138 | 137 | 109 | 109 ([M-29]⁺), 123 ([M-15]⁺) |
| 5-Butylfuran-2-carbaldehyde | 152 | 151 | 123 | 109 ([M-43]⁺), 137 ([M-15]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
Sample Preparation: Approximately 10-20 mg of the furan-2-carbaldehyde derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.
Sample Preparation (ATR): For liquid samples, a single drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, a small amount of the powder is placed on the crystal and firm contact is ensured using a pressure clamp.
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
Sample Preparation: A stock solution of the furan-2-carbaldehyde derivative is prepared in a UV-grade solvent, such as ethanol. This stock solution is then diluted to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure that the absorbance falls within the linear range of the instrument (usually below 1.0).
Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-400 nm. The solvent is used as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically employed for these volatile compounds.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or hexane.
GC-MS Conditions:
-
Gas Chromatograph: A capillary column (e.g., HP-5MS) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV is standard. The mass analyzer (e.g., a quadrupole) is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).
Visualizing Spectroscopic Analysis
The following diagrams illustrate the general structure of the compounds and the workflow of their spectroscopic analysis.
Caption: General structure and spectroscopic analysis techniques.
Cytotoxicity assay of 5-propylfuran-2-carbaldehyde versus other furans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 5-propylfuran-2-carbaldehyde and other furan compounds. The information is compiled from various in vitro studies to offer a comprehensive overview for researchers in toxicology and drug development. While direct comparative data for this compound is limited, this guide presents available data for structurally related furans to provide a valuable reference point.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for furan and one of its derivatives, 5-(hydroxymethyl)-2-furfural (HMF), across different cell lines. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and are a standard measure of cytotoxicity. A lower IC50 value indicates higher cytotoxic potential.
| Compound | Cell Line | Exposure Time (h) | IC50 Value |
| Furan | TM3 Leydig Cells | 24 | >3000 µM |
| 5-(Hydroxymethyl)-2-furfural (HMF) | Caco-2 | 24 | 35.39 ± 4.03 mM |
| 5-(Hydroxymethyl)-2-furfural (HMF) | Caco-2 | 48 | 19.17 ± 2.10 mM |
Note: Data for this compound and other specific furans like 5-methylfuran-2-carbaldehyde and furfural were not available in the reviewed literature. The provided data for furan and HMF serves as a baseline for understanding the potential cytotoxicity of furan derivatives.[1]
Mechanisms of Furan-Induced Cytotoxicity
Furan compounds are known to induce cytotoxicity through several mechanisms, primarily involving metabolic activation, oxidative stress, and subsequent apoptosis.[2][3][4]
Metabolic Activation: Furan is metabolized by cytochrome P450 enzymes, particularly CYP2E1, to a reactive intermediate, cis-2-butene-1,4-dial. This metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and damage.[5]
Oxidative Stress: Furan exposure has been shown to increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[2][3][4] This oxidative stress can overwhelm the cellular antioxidant defense systems, contributing to cell death.[2][3]
Apoptosis: The accumulation of cellular damage triggers programmed cell death, or apoptosis. Studies have shown that furan and its derivatives can induce apoptosis by altering the expression of key regulatory proteins. For instance, furan exposure has been linked to the upregulation of pro-apoptotic proteins like Caspase-3 and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][6]
Signaling Pathway of Furan-Induced Cytotoxicity
The following diagram illustrates a simplified signaling pathway for furan-induced cytotoxicity, emphasizing the roles of oxidative stress and apoptosis.
Caption: Furan-induced cytotoxicity signaling pathway.
Experimental Protocols for Cytotoxicity Assays
Standard in vitro assays are employed to evaluate the cytotoxic effects of chemical compounds. The following are detailed methodologies for two commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the furan compounds and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Formation and Identification of a 5-(Hydroxymethyl)-2-Furfural-Zingerone Condensate and Its Cytotoxicity in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking of Synthetic Routes to 5-Alkylfurfurals
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-alkylfurfurals, a class of valuable platform chemicals and potential biofuel candidates, has garnered significant attention. Derived from renewable biomass resources, these compounds serve as key intermediates in the production of fine chemicals, pharmaceuticals, and polymers. This guide provides a comparative analysis of prominent synthetic routes to 5-alkylfurfurals, offering a comprehensive overview of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further development in the field.
Performance Comparison of Synthetic Routes
The efficiency of synthesizing 5-alkylfurfurals is highly dependent on the chosen synthetic strategy, catalyst, and reaction conditions. Below is a summary of quantitative data for different approaches, including the etherification of 5-hydroxymethylfurfural (HMF) and direct C-H alkylation of furan derivatives.
Table 1: Etherification of 5-Hydroxymethylfurfural (HMF) to 5-Alkoxymethylfurfurals
| Feedstock | Alcohol | Catalyst | Temp. (°C) | Time (h) | HMF Conversion (%) | 5-Alkoxymethylfurfural Yield (%) | Reference |
| HMF | Methanol | Ir/Na-ZSM-5 | 50 | - | >98 | 91 (BMMF) | [1] |
| HMF | Ethanol | PDVTA-SO3H | 130 | 4 | ~98 | ~95 (EMF) | [2] |
| HMF | Ethanol | H-BEA | ~120 | ~1 | >60 | 95 (EMF) | [3] |
| HMF | n-Propanol | ZnO-Fe3O4/AC & Brønsted acids | 200 & 65 | 12 & 10 | High | - | [4] |
| HMF | n-Butanol | Amberlyst-15 | 100 | 5 | >95 | >93 (BMF) | [5] |
| Fructose | 1-Butanol | Amberlyst-15 | 100 | 5 | - | >93 (HMF derivative) | [5] |
BMMF: 2,5-bis(methoxymethyl)furan; EMF: 5-ethoxymethylfurfural; BMF: 5-(bromomethyl)furfural. Note that some routes produce derivatives of 5-alkylfurfurals. The conversion of HMF can lead to various alkoxymethylfurans (AMFs) and 2,5-bis(alkoxymethyl)furans (BAMFs)[4][6].
Table 2: Direct C-H Alkylation of Furan Derivatives
| Furan Substrate | Alkylating Agent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Furan derivatives | Alkyl iodides | Palladium catalyst | - | - | Moderate to Good | [7] |
| 2-Furoic acid | Adamantyls, cycloalkyls | Photoinduced Pd catalysis | - | - | - | [8] |
| Acyl/Formyl furan | Alkyl aldehydes | FeCl2 | - | - | Moderate to Good | [8] |
| Furan | Alkenes | Phosphoric acid or BF3 | Room Temp | - | - | [9] |
Detailed yield and reaction conditions for direct C-H alkylation are often substrate-specific and can be found in the cited literature.
Key Synthetic Pathways and Methodologies
The two primary strategies for producing 5-alkylfurfurals involve either a two-step process starting from biomass-derived HMF or the direct functionalization of a furan ring.
Etherification of 5-Hydroxymethylfurfural (HMF)
This is a widely adopted route due to the increasing availability of HMF from the dehydration of carbohydrates like fructose and glucose[10][11][12][13][14]. The process involves the reaction of the hydroxyl group of HMF with an alcohol in the presence of an acid catalyst to form an ether linkage.
Experimental Protocol: Synthesis of 5-Ethoxymethylfurfural (EMF) from HMF [2]
-
Materials: 5-Hydroxymethylfurfural (HMF), ethanol, and a sulfonated organic polymer catalyst (PDVTA-SO3H).
-
Apparatus: A stainless-steel autoclave with a Teflon lining and magnetic stirring.
-
Procedure:
-
Add HMF (126 mg, 1.0 mmol), ethanol (5 mL), and a specified amount of the PDVTA-SO3H catalyst to the 50 mL autoclave reactor.
-
Seal the reactor and stir the mixture magnetically at 300 rpm.
-
Heat the reactor to the desired temperature (e.g., 130 °C).
-
After the specified reaction time (e.g., 4 hours), cool the reactor in an ice-water bath to quench the reaction.
-
Withdraw a small aliquot of the reaction mixture and filter it through a 0.2 μm pore polytetrafluoroethylene membrane for analysis by Gas Chromatography (GC).
-
Reaction Pathway:
Caption: Etherification of HMF to 5-alkoxymethylfurfural.
Direct C-H Alkylation of Furans
Direct C-H alkylation has emerged as a more atom-economical and efficient method, avoiding the pre-functionalization of the furan ring.[7][8] This approach typically involves a transition-metal catalyst, such as palladium, that facilitates the coupling of a furan derivative with an alkyl halide or other alkylating agents.[7] While traditional Friedel-Crafts alkylation is often unsuitable for acid-sensitive furans, modern catalytic systems have overcome this limitation.[7][9]
Experimental Protocol: Palladium-Catalyzed α-Alkylation of Furans [7]
A general representation of the protocol is provided below, as specific conditions vary based on the furan substrate and alkyl iodide.
-
Materials: Furan substrate, alkyl iodide, palladium catalyst (e.g., Pd(OAc)2), ligand, and a suitable solvent.
-
Apparatus: A reaction vessel equipped for inert atmosphere conditions (e.g., Schlenk line or glovebox).
-
Procedure:
-
To the reaction vessel under an inert atmosphere, add the furan substrate, palladium catalyst, and ligand.
-
Add the solvent, followed by the alkyl iodide.
-
Heat the reaction mixture to the specified temperature and stir for the designated time.
-
Upon completion, cool the reaction mixture and quench as necessary.
-
The product is then isolated and purified using standard techniques such as column chromatography.
-
Reaction Workflow:
Caption: General workflow for direct C-H alkylation of furans.
Concluding Remarks
The synthesis of 5-alkylfurfurals from biomass-derived feedstocks is a rapidly evolving field. The etherification of HMF presents a robust and well-documented pathway, particularly for 5-alkoxymethylfurfurals, with high yields achievable under optimized conditions. Direct C-H alkylation offers a more direct and atom-economical alternative, with ongoing research expanding its substrate scope and efficiency. The choice of the optimal synthetic route will depend on the desired alkyl substituent, the availability of starting materials, and considerations of process sustainability and economics. The data and protocols presented herein provide a foundation for researchers to navigate these choices and contribute to the advancement of biorefinery processes.
References
- 1. Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Catalysts for Furan Alkylation: A Guide for Researchers
Furan alkylation is a cornerstone of green chemistry, enabling the conversion of biomass-derived furans into valuable biofuels, specialty chemicals, and pharmaceutical intermediates. The choice of catalyst is paramount, directly influencing reaction efficiency, product selectivity, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for furan alkylation, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.
Data Presentation: Catalyst Performance Overview
The efficacy of a catalyst in furan alkylation is determined by its ability to achieve high conversion of the furan substrate while maintaining high selectivity towards the desired alkylated product. The table below summarizes the performance of representative catalysts under various experimental conditions.
| Catalyst | Furan Substrate | Alkylating Agent | Temp (°C) | Time (h) | Conversion (%) | Yield/Selectivity (%) | Key Findings |
| Zeolites | |||||||
| Hierarchical H-Y-mod-1 | 2-Methylfuran | Furfural | 80 | 5 | - | 71.7 (Yield) | Mesoporosity and strong Brønsted acidity enhance catalytic activity compared to parental H-Y zeolite.[1] |
| H-ZSM-5 | Furan Derivatives | Light Alkenes | - | - | - | - | Promotes monoaromatic formation and improves catalyst stability by minimizing coke formation.[2] |
| Zeolite Y | 2,5-Dimethylfuran | Ethylene | ~250 | - | - | ~75 (Selectivity) | Mesoporous materials like WOx–ZrO2 show higher resistance to deactivation than microporous zeolites like Y.[3] |
| Solid Acids | |||||||
| Amberlyst® 15 | 2-Methylfuran | Self-condensation | - | - | - | 80 (Yield) | A robust resin catalyst that can be regenerated and reused multiple times.[4] |
| Dowex 50Wx2 | 2-Methylfuran | Butanal | 50 | - | 90 | - | High butanal conversion with minimal formation of 2-methylfuran oligomers at lower temperatures.[5] |
| WOx–ZrO2 | 2,5-Dimethylfuran | Ethylene | ~250 | - | High | High | Demonstrates a turnover frequency for p-xylene production 35 times higher than zeolite Y.[3] |
| Supported Ionic Liquids | |||||||
| Acidic SILC (SBA-15) | 2-Methylfuran | Formalin | - | - | High | 90 (Selectivity) | Higher catalytic activity than commercial sulfonic acid resin catalysts; reusable for at least five runs.[6][7] |
| Metal Catalysts | |||||||
| Pd(PPh₃)₄ / Xantphos | Methyl furan-2-carboxylate | Alkyl Iodides | 110 | 48 | - | 50-80 (Yield) | A general protocol for regioselective α-alkylation of furans with good functional group tolerance.[8] |
| Ru₃(CO)₁₂(comp1) | Furfural (via imine) | Vinyltriethoxysilane | 180-200 | - | 79-95 | 55-63 (Yield) | Continuous flow chemistry allows for lower catalyst loading (1 mol%) compared to batch conditions (5 mol%).[9] |
| CuFe (spinel) | Furfural | Isopropanol (CTH) | - | - | High | High | Acts as an active species for catalytic transfer hydrogenation (CTH) to produce 2-methylfuran.[10] |
Experimental Protocols & Methodologies
The successful synthesis and evaluation of catalysts for furan alkylation rely on standardized and well-documented experimental procedures. Below are generalized protocols for catalyst preparation, reaction execution, and product analysis based on common practices in the cited literature.
Catalyst Preparation
-
Zeolites: Hierarchical zeolites like H-Y are often synthesized using surfactant-templating methods to introduce mesoporosity.[1] Commercial zeolites such as H-ZSM-5 are typically calcined at high temperatures (e.g., 450 °C) to ensure the removal of any organic templates and moisture before use.[11]
-
Solid Acids: Ion-exchange resins like Amberlyst-15 and Dowex are generally used as received after washing with a suitable solvent (e.g., ethanol/water) to remove impurities.[4][5] Metal oxide catalysts like WOx-ZrO2 are prepared by impregnation of a zirconium hydroxide precursor with an aqueous solution of ammonium metatungstate, followed by drying and calcination.[3]
-
Supported Ionic Liquids (SILCs): These are typically prepared by grafting or impregnating a porous support material, such as SBA-15 silica, with an acidic ionic liquid. This combines the high activity of the ionic liquid with the stability and ease of separation of a solid catalyst.[6]
-
Metal Catalysts: Supported metal catalysts are often prepared via impregnation or co-precipitation. For instance, a Cu/Al₂O₃ catalyst can be made by the ammonia evaporation method, followed by calcination under a controlled atmosphere (e.g., N₂) and subsequent reduction to generate active Cu⁰ and Cu⁺ species.[12]
Furan Alkylation Reaction
-
Reactor Setup: Reactions are conducted in various setups depending on the process scale and phase (liquid or gas).
-
Batch Reactors: For liquid-phase reactions, stirred autoclaves or sealed vials are commonly used. The catalyst is mixed with the furan substrate, alkylating agent, and an appropriate solvent (e.g., toluene, PhCF₃, t-butanol).[8][9][13] The reactor is then heated to the desired temperature for a specified duration under an inert atmosphere (e.g., Argon).[8]
-
Fixed-Bed Continuous Flow Reactors: For gas-phase reactions or continuous liquid-phase processes, a fixed-bed reactor is employed. The catalyst is packed into a tube, and the reactant mixture is fed through it at a controlled flow rate and temperature.[2][9] This setup is particularly advantageous for scaling up reactions.[9]
-
-
Reaction Conditions:
-
Temperature: Varies widely from 50 °C for reactions with highly active resins to over 250 °C for gas-phase aromatization.[3][5]
-
Pressure: While many liquid-phase reactions are run at atmospheric or autogenous pressure, hydrogenation and hydrodeoxygenation steps may require high pressures of H₂ (e.g., 1-4 MPa).[12][14]
-
Reactant Ratios: The molar ratio of the furan substrate to the alkylating agent is a critical parameter optimized to maximize the yield of the desired product and minimize side reactions like oligomerization.[5]
-
Product Analysis and Catalyst Characterization
-
Product Identification and Quantification: After the reaction, the catalyst is separated (e.g., by filtration or centrifugation). The liquid product mixture is typically analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) for quantification.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification of the products and byproducts.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the structure of the synthesized molecules.[9]
-
Catalyst Characterization: The physical and chemical properties of the catalysts are analyzed to understand their structure-performance relationship. Common techniques include:
-
FTIR Spectroscopy: To identify functional groups and study the acidity of the catalyst.[13]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition.[10]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the catalyst.[13]
-
Thermogravimetric Analysis (TGA): To assess catalyst stability and quantify coke deposition.[13]
-
Visualization of Workflows and Concepts
Diagrams are essential for visualizing complex experimental processes and the relationships between different catalytic systems.
Caption: General experimental workflow for furan alkylation catalyst testing.
Caption: Classification of catalysts for furan alkylation with key properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 9. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.tue.nl [research.tue.nl]
- 12. Effect of Calcination Atmosphere on the Performance of Cu/Al2O3 Catalyst for the Selective Hydrogenation of Furfural to Furfuryl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
Validating the Structure of 5-Propylfuran-2-carbaldehyde: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of small organic molecules, using 5-propylfuran-2-carbaldehyde as a case study. Detailed experimental protocols and data interpretation are provided to demonstrate the power of 2D NMR in unambiguously confirming chemical structures.
Structural Elucidation of this compound using 2D NMR
The structure of this compound can be unequivocally confirmed using a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. These techniques reveal through-bond and through-space correlations between nuclei, allowing for a complete and unambiguous assignment of the molecule's proton and carbon skeletons.
Data Presentation: 1D and 2D NMR Correlation Data
The following table summarizes the expected 1H and 13C NMR chemical shifts and key 2D NMR correlations for this compound.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 1 (CHO) | 9.51 (s) | 176.9 | - | Yes | C2, C3 |
| 2 | - | 151.8 | - | - | - |
| 3 | 7.16 (d) | 123.5 | H4 | Yes | C2, C4, C5, CHO |
| 4 | 6.23 (d) | 108.7 | H3 | Yes | C2, C3, C5, C6 |
| 5 | - | 163.9 | - | - | - |
| 6 (CH₂) | 2.69 (t) | 30.3 | H7 | Yes | C4, C5, C7, C8 |
| 7 (CH₂) | 1.72 (m) | 20.9 | H6, H8 | Yes | C5, C6, C8 |
| 8 (CH₃) | 0.97 (t) | 13.6 | H7 | Yes | C6, C7 |
Interpretation of 2D NMR Spectra
A step-by-step analysis of the 2D NMR spectra leads to the complete structural assignment of this compound:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2]
-
A cross-peak between the proton at 2.69 ppm (H6) and the proton at 1.72 ppm (H7) confirms the presence of the -CH₂-CH₂- fragment in the propyl chain.
-
A correlation between the proton at 1.72 ppm (H7) and the proton at 0.97 ppm (H8) establishes the terminal -CH₂-CH₃ group.
-
A cross-peak between the furanic protons at 7.16 ppm (H3) and 6.23 ppm (H4) confirms their adjacent positions on the furan ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[1][3]
-
The proton at 9.51 ppm correlates with the carbon at 176.9 ppm, assigning the aldehyde group.
-
The furanic protons at 7.16 ppm and 6.23 ppm correlate to the carbons at 123.5 ppm and 108.7 ppm, respectively.
-
The protons of the propyl chain at 2.69 ppm, 1.72 ppm, and 0.97 ppm correlate to the carbons at 30.3 ppm, 20.9 ppm, and 13.6 ppm, respectively.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.[1][3]
-
The aldehyde proton (H1) shows a correlation to the carbon at 151.8 ppm (C2) and 123.5 ppm (C3), confirming its attachment to C2 of the furan ring.
-
The furanic proton H3 shows correlations to the aldehyde carbon (C1), C2, C4, and C5, further establishing the connectivity around the furan ring.
-
Crucially, the protons of the methylene group adjacent to the ring (H6) show a correlation to the furan carbon at 163.9 ppm (C5) and 108.7 ppm (C4). This unambiguously places the propyl group at the C5 position of the furan ring.
-
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can also provide valuable structural information. The choice of method often depends on the sample properties and the specific information required.
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Sample State | Solution | Gas phase (ionization) | Crystalline solid |
| Information Obtained | Detailed atomic connectivity, stereochemistry, dynamic processes in solution. | Molecular weight, elemental composition, fragmentation patterns for substructure identification. | Precise 3D atomic coordinates in the solid state, bond lengths, and angles. |
| Strengths | Non-destructive, provides detailed structural information in solution, versatile for a wide range of organic molecules.[4] | High sensitivity (requires very small sample amounts), provides accurate molecular formula. | Provides the most precise structural information. |
| Limitations | Lower sensitivity compared to MS, requires soluble samples, complex spectra for large molecules. | Does not directly provide stereochemical information, fragmentation can be complex to interpret. | Requires a single, well-ordered crystal, which can be difficult to obtain; structure may differ from solution conformation.[5][6] |
| Typical Sample Amount | 1-10 mg[7] | ng to µg | µg to mg |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[8] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[8]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Homogenization: Ensure the sample is well-mixed to avoid concentration gradients within the NMR tube.[7]
NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-2 s
-
-
COSY:
-
Pulse Program: cosygpqf (or similar)
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-8
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2 (or similar for multiplicity editing)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans: 2-8
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf (or similar)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 4-16
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.[10]
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical process of structure elucidation using 2D NMR.
Caption: Experimental workflow for 2D NMR structure validation.
Caption: Logical relationships in 2D NMR based structure elucidation.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. people.bu.edu [people.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Comparative DFT Studies on the Electronic Properties of 5-Alkylfurfurals: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the electronic properties of 5-alkylfurfurals is crucial for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative overview of the electronic characteristics of this class of compounds, supported by data from Density Functional Theory (DFT) studies.
The substitution of different alkyl groups at the 5-position of the furfural ring systematically modifies its electronic landscape. This, in turn, influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding its chemical behavior.
Data Presentation: Electronic Properties of 5-Alkylfurfurals
| Compound | DFT Functional | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5-Methylfurfural | B3LYP & MP2 | 6-311G(d,p) | Data not explicitly stated in abstract | Data not explicitly stated in abstract | Referenced in study |
Note: Specific HOMO and LUMO energy values for 5-methylfurfural were not detailed in the readily available abstracts from the conducted search. However, a study by Erdogdu et al. did perform these calculations and discussed the chemical reactivity parameters derived from them.
Experimental and Computational Protocols
The methodologies employed in computational studies are critical for the interpretation and comparison of results. The primary method for investigating the electronic properties of 5-alkylfurfurals is Density Functional Theory (DFT).
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of 5-alkylfurfurals, it is used to determine properties such as:
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms in the molecule that corresponds to the lowest energy state.
-
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the innermost orbital without electrons and is associated with the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on a molecule, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity, which are calculated from HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.
A typical DFT protocol involves:
-
Selection of a Functional: The choice of the exchange-correlation functional (e.g., B3LYP, MP2) is a critical parameter that influences the accuracy of the calculation.
-
Selection of a Basis Set: The basis set (e.g., 6-311G(d,p)) describes the atomic orbitals used in the calculation. Larger basis sets generally provide more accurate results but are computationally more expensive.
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic properties.
-
Calculation of Electronic Properties: HOMO and LUMO energies, MEP, and other properties are then calculated for the optimized geometry.
Mandatory Visualizations
To better understand the concepts and workflows involved in the DFT analysis of 5-alkylfurfurals, the following diagrams are provided.
Caption: General structure of a 5-alkylfurfural.
Caption: A typical workflow for DFT calculations.
Comparative Evaluation of the Antioxidant Activity of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus is a fundamental heterocyclic scaffold present in a multitude of biologically active compounds.[1][2] Derivatives of furan have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] A key aspect of their therapeutic potential is linked to their antioxidant capacity, which involves scavenging free radicals and mitigating oxidative stress, a pathological process implicated in numerous diseases.[3][5] This guide provides a comparative evaluation of the antioxidant activity of various furan derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of furan derivatives is frequently assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of a substance required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
The structure of furan derivatives plays a crucial role in their antioxidant capacity. For instance, the presence of electron-donating groups, such as a hydroxyl (-OH) group, can significantly enhance antioxidant activity. This is exemplified by 2-(p-hydroxy phenyl styryl)-furan, which demonstrates potent radical scavenging, whereas derivatives with electron-withdrawing groups (e.g., nitro, cyano, chloro) show diminished or no activity.[6][7] The mechanism often involves the transfer of a hydrogen atom from the antioxidant to the free radical, a process influenced by the bond dissociation energy (BDE) of the X-H bond (where X is typically O or N).[6][7] For some furan derivatives, the O-H BDE is comparable to that of vitamin E, a well-known natural antioxidant.[6][7]
Below are tables summarizing the antioxidant activities of selected furan derivatives from various studies, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 1: DPPH Radical Scavenging Activity of 2-(p-phenyl substituted styryl)-furans
| Compound | Substituent | IC50 (μM) | Reference |
| 2-(p-hydroxy phenyl styryl)-furan | p-hydroxy | ~40 | [6][7] |
| 2-(p-amino phenyl styryl)-furan | p-amino | > 150 | [6][7] |
| 2-(p-chloro phenyl styryl)-furan | p-chloro | > 150 | [6][7] |
| 2-(p-cyano phenyl styryl)-furan | p-cyano | > 150 | [6][7] |
| 2-(p-methoxy phenyl styryl)-furan | p-methoxy | > 150 | [6][7] |
| 2-(p-nitro phenyl styryl)-furan | p-nitro | > 150 | [6][7] |
Table 2: DPPH Radical Scavenging Activity of Furan-/Pyridine Aminophosphonate Derivatives
| Compound | Structure | IC50 (μM) | Reference |
| A3 | Furan-containing aminophosphonate | 2.02 | [8] |
| B3 | Pyridine-containing aminophosphonate | 2.87 | [8] |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is critical. The following are detailed methodologies for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of compounds. DPPH is a stable free radical with a deep violet color, which turns yellow upon reduction by an antioxidant.[9][10]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[10]
-
Sample Preparation: Dissolve the test compounds (furan derivatives) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.[9]
-
Reaction: In a 96-well microplate, add a small volume of the sample or standard solution (e.g., 20 µL) to each well.[10] Then, add the DPPH working solution (e.g., 200 µL) to each well and mix thoroughly.[10]
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 3-5 minutes or longer, depending on the kinetics).[10]
-
Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a microplate reader.[10] A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[11][12]
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[12][13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][13]
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Reaction: Add a small volume of the test sample or standard (e.g., 50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[13]
-
Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature in the dark.[12][13]
-
Measurement: Measure the absorbance at 734 nm.[11]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[14][15]
Protocol:
-
FRAP Reagent Preparation: The FRAP working solution is prepared fresh by mixing an acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14][16] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard.
-
Reaction: In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.[14] Add a larger volume of the FRAP working solution (e.g., 220 µL) to each well and mix.[14]
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 4 minutes).[14]
-
Measurement: Read the absorbance at 593 nm.[14]
-
Calculation: A standard curve is generated using the ferrous sulfate solutions. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18]
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and a standard (Trolox).[18][19]
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution (e.g., 150 µL) to all wells.[19] Then add the test sample, standard, or a buffer blank (e.g., 25 µL).[18]
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[19]
-
Initiation: Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells.[19][20]
-
Measurement: Immediately begin recording the fluorescence decay kinetically over a period of time (e.g., every 2 minutes for 2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[19]
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard. Results are expressed as Trolox Equivalents (TE).[19]
Visualizing Workflows and Pathways
Experimental and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating antioxidant activity and the potential signaling pathways modulated by furan derivatives.
Caption: General workflow for in vitro antioxidant activity assessment.
Caption: Antioxidant mechanisms of furan derivatives.
Signaling Pathways in Antioxidant Action
Beyond direct radical scavenging, furan derivatives can exert antioxidant effects by modulating intracellular signaling pathways.[1] Research has indicated that natural furan derivatives can influence pathways like the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways.[1]
-
MAPK Pathway: The MAPK signaling cascade is a crucial regulator of various cellular processes, including inflammation and stress responses. By modulating this pathway, furan derivatives can potentially suppress the production of pro-inflammatory mediators that contribute to oxidative stress.[1]
-
PPAR-γ Pathway: PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation and metabolism. Activation of PPAR-γ by certain furan derivatives can lead to the downregulation of inflammatory responses and potentially enhance the expression of endogenous antioxidant enzymes, thereby bolstering the cell's defense against oxidative damage.[1]
The anti-inflammatory properties of many natural furan derivatives are closely associated with their potent antioxidant activities.[1] They can suppress the production of reactive species like nitric oxide (NO) and regulate the expression of inflammatory mediators.[1]
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study [inis.iaea.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. zen-bio.com [zen-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. recipp.ipp.pt [recipp.ipp.pt]
A Head-to-Head Comparison of Vilsmeier-Haack and Friedel-Crafts Formylation for Aromatic Aldehyde Synthesis
In the realm of synthetic organic chemistry, the introduction of a formyl group (-CHO) onto an aromatic ring is a pivotal transformation, yielding aryl aldehydes that are crucial intermediates in the pharmaceutical and fine chemical industries. Two of the most prominent methods for achieving this are the Vilsmeier-Haack reaction and the Friedel-Crafts formylation. This guide provides a detailed, head-to-head comparison of these two powerful formylation techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Vilsmeier-Haack Formylation | Friedel-Crafts Formylation (Gattermann-Koch Reaction) |
| Aromatic Substrate | Electron-rich aromatics and heterocycles (e.g., anilines, phenols, pyrroles, furans) | Benzene and alkylbenzenes (e.g., toluene) |
| Formylating Agent | Vilsmeier reagent (formed in situ from DMF and POCl₃) | Formyl cation (formed in situ from CO and HCl) |
| Catalyst | Not required (reagent is the electrophile) | Strong Lewis acid (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) |
| Reaction Conditions | Generally mild (0 °C to 100 °C) | High pressure of CO and HCl, stringent anhydrous conditions |
| Electrophilicity | Weak electrophile | Strong electrophile |
| Substrate Limitations | Not suitable for electron-deficient rings | Not suitable for phenols, anilines, or many heterocyclic compounds |
Delving into the Mechanisms
The fundamental difference between the two methods lies in the nature of the electrophile and the activation of the aromatic ring.
Vilsmeier-Haack Reaction: This reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2][3] This reagent is a relatively weak electrophile and thus requires an electron-rich aromatic substrate to proceed efficiently. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Friedel-Crafts Formylation (Gattermann-Koch Reaction): Direct Friedel-Crafts formylation using formyl chloride is impractical due to the instability of formyl chloride. The Gattermann-Koch reaction provides a solution by generating the formylating agent, the formyl cation ([HCO]⁺), in situ from carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as copper(I) chloride.[4][5][6] The highly electrophilic formyl cation can then attack less activated aromatic rings like benzene and toluene.
Caption: Mechanism of the Gattermann-Koch Formylation.
Performance Comparison: A Data-Driven Overview
The choice between the Vilsmeier-Haack and Friedel-Crafts formylation often comes down to the nature of the substrate and the desired product. The following table summarizes reported yields for the formylation of various aromatic compounds using both methods.
| Substrate | Formylation Method | Reagents | Reaction Conditions | Yield (%) | Reference |
| N,N-Dimethylaniline | Vilsmeier-Haack | DMF, POCl₃ | 0 °C to steam bath, 2h | 80-84 | [7] |
| Anisole | Vilsmeier-Haack | DMF, POCl₃ | Reflux, 6h | ~60-70 | [1][8] |
| Indole | Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT, 1-2h | >90 | |
| Pyrrole | Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT | ~80-90 | |
| Furan | Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT | ~70-80 | |
| Thiophene | Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT | ~70-80 | |
| Benzene | Gattermann-Koch | CO, HCl, AlCl₃, CuCl | High pressure, RT | Moderate to Good | [4][5][6] |
| Toluene | Gattermann-Koch | CO, HCl, AlCl₃, CuCl | High pressure, RT | Moderate to Good | [9] |
Experimental Protocols
Vilsmeier-Haack Formylation of N,N-Dimethylaniline
Materials:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 6 moles of DMF.
-
Cool the flask in an ice bath and add 1.65 moles of POCl₃ dropwise with stirring. An exothermic reaction occurs.
-
Once the addition is complete and the exotherm has subsided, add 1.65 moles of N,N-dimethylaniline dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture on a steam bath with stirring for 2 hours.
-
Cool the mixture and pour it onto 1.5 kg of crushed ice in a large beaker.
-
Neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution with vigorous stirring. The product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent. (Adapted from Organic Syntheses, Coll. Vol. 4, p. 331 (1963); Vol. 35, p. 32 (1955))
Gattermann-Koch Formylation of Toluene
Materials:
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
Dry hydrogen chloride (HCl) gas
-
Dry carbon monoxide (CO) gas
-
Anhydrous solvent (e.g., benzene or dichloromethane)
-
Ice-water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a high-pressure reaction vessel equipped with a gas inlet, a stirrer, and a pressure gauge. The entire apparatus must be scrupulously dried.
-
To the reaction vessel, add anhydrous solvent, 1.1 equivalents of anhydrous AlCl₃, and 0.2 equivalents of CuCl.
-
Cool the mixture in an ice bath and saturate it with dry HCl gas.
-
Introduce dry toluene (1 equivalent) into the vessel.
-
Pressurize the vessel with CO gas to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at room temperature for several hours, monitoring the uptake of CO.
-
After the reaction is complete, carefully vent the excess CO and HCl gas into a fume hood with appropriate scrubbing.
-
Pour the reaction mixture slowly onto crushed ice and water to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude p-tolualdehyde can be purified by distillation or chromatography. (General procedure adapted from descriptions of the Gattermann-Koch reaction)
Logical Workflow for Method Selection
Choosing the appropriate formylation method is critical for the success of a synthesis. The following decision tree illustrates a logical workflow for this selection process.
Caption: Decision tree for selecting a formylation method.
Conclusion
Both the Vilsmeier-Haack and Friedel-Crafts (Gattermann-Koch) reactions are indispensable tools for the synthesis of aromatic aldehydes. The Vilsmeier-Haack reaction offers a milder and more versatile approach for electron-rich systems, including a wide range of heterocycles. In contrast, the Gattermann-Koch reaction, while requiring more stringent conditions, is effective for the formylation of less activated aromatic hydrocarbons like benzene and its alkyl derivatives. A thorough understanding of the substrate scope, reaction mechanism, and practical considerations of each method, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. testbook.com [testbook.com]
- 5. collegedunia.com [collegedunia.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. gauthmath.com [gauthmath.com]
Comparative Guide to Stability-Indicating Assay Methods for 5-Propylfuran-2-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of 5-propylfuran-2-carbaldehyde against alternative analytical techniques. The information presented is collated from established analytical methodologies for similar furan derivatives and general principles of forced degradation studies, providing a robust framework for assay selection and validation.
Introduction
This compound is a furan derivative with potential applications in various industries. Ensuring its stability and purity over time is critical for its intended use. A stability-indicating analytical method is essential to separate the intact active substance from its potential degradation products, thus providing a reliable measure of its stability.[1][2][3][4] This guide focuses on a primary HPLC-UV method and compares it with High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as potential alternatives.
Primary Method: Stability-Indicating HPLC-UV Assay
A reverse-phase HPLC method with UV detection is a widely accepted technique for the quantitative analysis of organic compounds. Its high resolution, sensitivity, and robustness make it suitable for stability-indicating assays.
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1100 series HPLC or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a compatible pre-column.[5]
-
Mobile Phase: Gradient elution with 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).
-
Gradient Program: Start with 100% A, ramp to 16% B in 2.5 minutes, then to 100% B between 10 and 10.5 minutes, and hold until 15 minutes.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 250-280 nm for furan aldehydes).
-
Injection Volume: 2 µL.[5]
2. Forced Degradation Studies: Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][2][3] The following stress conditions are typically applied:
-
Acid Hydrolysis: 1 ml of stock solution + 1 ml of 1 N HCl, refluxed at 60°C for 30 minutes, then neutralized.[6]
-
Base Hydrolysis: 1 ml of stock solution + 1 ml of 1 N NaOH, refluxed at 60°C for 30 minutes, then neutralized.[6]
-
Oxidative Degradation: 1 ml of stock solution + 1 ml of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: A solution is heated in an oven at 150°C for 6 hours.[6]
-
Photolytic Degradation: A solution is exposed to UV light (254 nm) for 24 hours.
Data Presentation: HPLC-UV Method Validation Parameters
| Validation Parameter | Specification | Result |
| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.998 | 5-50 µg/mL, r² = 0.999[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.17% - 100.70%[6] |
| Precision (RSD%) | ||
| - Intraday | ≤ 2.0% | ≤ 1.5%[5] |
| - Interday | ≤ 2.0% | ≤ 1.8%[5] |
| Specificity | No interference from degradants | Peak purity index > 0.999 for the analyte peak in the presence of degradation products. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.29 µg/mL[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.88 µg/mL[6] |
| Robustness | %RSD < 2% for minor changes in method parameters | Robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).[7] |
Alternative Methods: A Comparative Overview
While HPLC-UV is a robust primary method, other techniques can be considered based on specific analytical needs.
| Feature | HPLC-UV | HPTLC-Densitometry | GC-MS |
| Principle | Partition chromatography with UV detection | Planar chromatography with densitometric scanning | Gas phase separation with mass spectrometric detection |
| Throughput | Moderate | High | Low to Moderate |
| Selectivity | High | Moderate to High | Very High |
| Sensitivity | High | Moderate | Very High |
| Quantitation | Excellent | Good | Excellent |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
| Sample Volatility Requirement | Not required | Not required | Required |
| Strengths | Versatile, robust, widely used for stability assays. | High throughput, low solvent consumption. | Excellent for identification of unknown degradants. |
| Limitations | Moderate throughput. | Lower resolution compared to HPLC. | Requires volatile and thermally stable analytes. |
Experimental Protocols for Alternative Methods
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate) in an optimized ratio.
-
Application: Samples applied as bands using an automated applicator.
-
Development: Ascending development in a twin-trough chamber.
-
Detection: Densitometric scanning at the wavelength of maximum absorbance.
-
Forced Degradation: Similar stress conditions as for the HPLC method are applied to the sample solutions before spotting on the plate.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection of the sample solution.
-
Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points.
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Sample Preparation: Derivatization may be necessary if the compound or its degradants are not sufficiently volatile or are thermally labile.
Mandatory Visualizations
Caption: Workflow for the validation of a stability-indicating assay.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. longdom.org [longdom.org]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Comparative assessment of the flavor profiles of 5-alkylfurfurals
For researchers, scientists, and professionals in drug development, understanding the intricate flavor profiles of 5-alkylfurfurals is crucial for their application in food and pharmaceutical industries. This guide provides a comparative assessment of their flavor profiles, supported by experimental data and detailed methodologies.
5-Alkylfurfurals are a class of organic compounds that are commonly formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The length of the alkyl chain at the 5-position of the furan ring significantly influences the resulting flavor profile, ranging from sweet and caramellic to more complex and sometimes undesirable notes. This guide focuses on a comparative analysis of these flavor profiles, offering insights into their sensory characteristics.
Comparative Flavor Profiles
The sensory characteristics of 5-alkylfurfurals vary significantly with the size of the alkyl group. While comprehensive comparative data is limited, available information, primarily on 5-methylfurfural, provides a foundational understanding.
| 5-Alkylfurfural | Alkyl Group | Flavor Descriptors | Odor Threshold (in water) |
| 5-Methylfurfural | -CH₃ | Sweet, Caramel, Spicy, Nutty, Roasted, Brown Sugar, Bready[1][2] | Not available |
| 5-Ethylfurfural | -CH₂CH₃ | Limited data available; one source indicates "not for flavor use"[3] | Not available |
| 5-Propylfurfural | -CH₂CH₂CH₃ | Data not available in searched literature | Not available |
| 5-Butylfurfural | -CH₂CH₂CH₂CH₃ | Data not available in searched literature | Not available |
Note: The lack of publicly available quantitative data, such as odor thresholds, for many 5-alkylfurfurals highlights a gap in the current sensory science literature.
Experimental Protocols
The evaluation of the flavor profiles of 5-alkylfurfurals is primarily conducted using a combination of sensory analysis and instrumental techniques.
Sensory Evaluation
1. Descriptive Sensory Analysis: A trained sensory panel is used to identify and quantify the flavor attributes of each 5-alkylfurfural.
-
Panelist Training: Panelists are trained on a wide range of flavor standards to develop a common language for describing the sensory characteristics of the compounds.
-
Sample Preparation: The 5-alkylfurfurals are diluted in a neutral solvent (e.g., water or ethanol) to concentrations suitable for sensory evaluation.
-
Evaluation: Panelists taste the samples and rate the intensity of various flavor descriptors (e.g., sweet, bitter, caramel, nutty, burnt) on a standardized scale.
-
Data Analysis: The data is statistically analyzed to determine the significant flavor attributes of each compound.
Instrumental Analysis
2. Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.
-
Sample Injection: A solution of the 5-alkylfurfural is injected into the gas chromatograph.
-
Separation: The individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection: The effluent from the GC column is split, with one portion going to a chemical detector (e.g., mass spectrometer) for identification and the other to an olfactometry port where a trained analyst sniffs the eluting compounds and describes their odor.
-
Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is known as the flavor dilution (FD) factor.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams are provided.
Caption: General chemical structure of 5-alkylfurfurals, where 'R' represents an alkyl group.
Caption: A simplified workflow for the comparative assessment of 5-alkylfurfural flavor profiles.
Signaling Pathways
The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with receptors in the oral and nasal cavities. For 5-alkylfurfurals, the primary perception is through olfaction.
Caption: A generalized diagram of the olfactory signaling pathway initiated by an odorant molecule like a 5-alkylfurfural.
References
Safety Operating Guide
Safe Disposal of 5-Propylfuran-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Propylfuran-2-carbaldehyde, a flammable and hazardous compound.
This document outlines the necessary precautions, personal protective equipment (PPE), and disposal methods to minimize risks and adhere to safety regulations.
Hazard Profile and Safety Precautions
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer. Therefore, strict adherence to safety protocols is mandatory.
Key Hazards:
-
Flammable Liquid: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical and ventilating equipment.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.
-
Carcinogenicity: Suspected of causing genetic defects and cancer.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear protective clothing, such as a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to an approved waste disposal plant.[1][2] Never dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material that will not react with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2]
2. Labeling:
-
Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., flammable, toxic).
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
4. Handling Spills:
-
In the event of a spill, immediately evacuate the area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Wear the appropriate PPE as listed above.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet for the chemical.
References
Personal protective equipment for handling 5-Propylfuran-2-carbaldehyde
This document provides crucial safety and logistical information for the handling of 5-Propylfuran-2-carbaldehyde. The following procedures are based on best practices for handling structurally similar aldehydes and furans. Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for the compound if available and perform a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Must be tightly fitting and provide protection against chemical splashes. A face shield offers broader protection.[1][2] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check for compatibility.[3] |
| Lab Coat or Chemical-Resistant Apron | To protect against incidental contact.[3] | |
| Closed-Toed Shoes | Sturdy footwear is required in a laboratory setting.[1] | |
| Respiratory | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][4] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[6][8]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]
-
Ground and bond containers when transferring material to prevent static electricity buildup.[6]
-
Incompatible materials include strong oxidizing agents and strong bases.[7]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste. Do not pour down the drain.[7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. bvl.bund.de [bvl.bund.de]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. cpwr.com [cpwr.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
